molecular formula C11H14ClN3 B1520972 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1170134-78-7

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1520972
CAS No.: 1170134-78-7
M. Wt: 223.7 g/mol
InChI Key: GKLLWKYWOZLEOB-UHFFFAOYSA-N
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Description

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-methylphenyl)methyl]pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLLWKYWOZLEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, a heterocyclic amine with significant potential in medicinal chemistry and drug development. The guide details a proposed two-step synthesis, commencing with the formation of the core pyrazole structure, followed by regioselective N-alkylation and subsequent conversion to its hydrochloride salt. Each synthetic step is elucidated with a detailed experimental protocol, underpinned by a discussion of the mechanistic rationale and key reaction parameters. Furthermore, this document outlines a full suite of analytical techniques for the structural confirmation and purity assessment of the final compound. Expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented, providing researchers with a valuable reference for compound verification. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a practical procedural framework and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in designing molecules with a wide range of biological activities.[1] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are analogues of purines and often exhibit potent biological effects.[2]

The target molecule, this compound, combines the key features of a 5-aminopyrazole with an N-benzyl substituent. N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these molecules, including their solubility, metabolic stability, and target-binding affinity.[3] The introduction of the 3-methylbenzyl group offers a lipophilic substituent with specific steric and electronic properties that can be explored for structure-activity relationship (SAR) studies in drug discovery programs. The hydrochloride salt form is often preferred for pharmaceutical development due to its improved stability and aqueous solubility.

This guide presents a proposed, efficient synthetic route and a detailed characterization workflow for this compound, providing a solid foundation for its synthesis and subsequent investigation in a research and development setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 3-methyl-1H-pyrazol-5-amine, through the cyclocondensation of a β-ketonitrile with hydrazine. This is followed by the regioselective N-alkylation of the pyrazole ring with 3-methylbenzyl bromide and subsequent conversion to the hydrochloride salt.

G cluster_0 Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine cluster_1 Step 2: N-Alkylation and Salt Formation A Cyanoacetone C Cyclocondensation A->C B Hydrazine Hydrate B->C D 3-methyl-1H-pyrazol-5-amine C->D F N-Alkylation D->F E 3-methylbenzyl bromide E->F G 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine F->G I Salt Formation G->I H HCl in Ether H->I J This compound I->J

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine

The synthesis of 3-methyl-1H-pyrazol-5-amine is a well-established reaction involving the condensation of a β-ketonitrile, cyanoacetone, with hydrazine.[4] This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group of cyanoacetone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol:

  • To a solution of cyanoacetone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-methyl-1H-pyrazol-5-amine as a solid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for both reactants and facilitates the reaction at reflux temperature.

  • Stoichiometry: A slight excess of hydrazine hydrate is used to ensure complete consumption of the cyanoacetone.

  • Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials or by-products.

Step 2: Synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine and its Hydrochloride Salt

The second step involves the N-alkylation of the 3-methyl-1H-pyrazol-5-amine intermediate with 3-methylbenzyl bromide. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either position. However, in many cases, the reaction conditions can be controlled to favor alkylation at the N1 position. The use of a suitable base is crucial to deprotonate the pyrazole nitrogen, making it more nucleophilic for the subsequent reaction with the electrophilic benzyl bromide. The final step is the conversion of the free amine to its hydrochloride salt to improve its handling and solubility properties.

Experimental Protocol:

  • Suspend 3-methyl-1H-pyrazol-5-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Add a solution of 3-methylbenzyl bromide (1.1 eq) in the same solvent dropwise at 0 °C.

  • The reaction mixture is then stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • For the hydrochloride salt formation, the purified free amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in ether is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Base: A base is required to deprotonate the pyrazole ring, increasing its nucleophilicity. The choice of base can influence the regioselectivity of the alkylation.

  • Purification: Column chromatography is a standard and effective method for purifying the N-alkylated product from any unreacted starting materials, regioisomers, or by-products.

  • Salt Formation: The use of HCl in a non-polar solvent like ether is a common and efficient method for precipitating the hydrochloride salt of an amine.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

G cluster_0 Characterization Workflow A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D FT-IR A->D E Mass Spectrometry A->E F Structural Confirmation B->F G Purity Assessment B->G C->F C->G D->F E->F

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0-11.0br s3H-NH₃⁺
~7.2-7.4m4HAromatic protons of 3-methylphenyl group
~5.8s1HPyrazole C4-H
~5.3s2H-CH₂- (benzyl)
~2.3s3H-CH₃ (pyrazole)
~2.2s3H-CH₃ (phenyl)

Note: The broad singlet for the -NH₃⁺ protons is due to exchange with residual water in the solvent and the quadrupolar effect of the nitrogen atom. The chemical shifts are predictions based on analogous structures and may vary slightly.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~155Pyrazole C5-NH₃⁺
~145Pyrazole C3-CH₃
~138Aromatic C (ipso, C-CH₃)
~137Aromatic C (ipso, C-CH₂)
~128-130Aromatic CH
~95Pyrazole C4
~50-CH₂- (benzyl)
~21-CH₃ (phenyl)
~13-CH₃ (pyrazole)

Note: The chemical shifts are predictions and should be confirmed by experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Expected FT-IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800Broad, StrongN-H stretching of -NH₃⁺
~3100-3000MediumAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching
~1620MediumN-H bending of -NH₃⁺
~1580MediumC=N and C=C stretching of pyrazole and aromatic rings
~1450MediumCH₂ scissoring
~700-800StrongAromatic C-H out-of-plane bending

Note: The broadness of the N-H stretch is characteristic of the ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, the free base is typically observed.

Expected Mass Spectrometry Data (ESI+):

  • [M+H]⁺: Expected at m/z corresponding to the molecular weight of the free base (C₁₂H₁₅N₃) + 1.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for this compound, a compound of interest for applications in drug discovery and development. The provided experimental protocols are based on established and reliable chemical transformations, offering a high probability of success. The comprehensive characterization workflow, including predicted spectroscopic data, serves as a valuable resource for researchers to verify the synthesis of the target molecule. By providing a clear rationale for the experimental choices, this guide aims to empower scientists to not only replicate the synthesis but also to adapt and optimize the procedures for their specific research needs.

References

  • Chen, Y., et al. (2021). Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole.
  • El-ziaty, A. K., et al. (2011). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Green and Sustainable Chemistry, 1(4), 145-154.
  • US Patent 5,616,723A. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. (2018). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 95, 356-373.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1275-1293.
  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1629.
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Royal Society of Chemistry. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4, 56832-56839.
  • Google Patents. (1996).
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  • ResearchGate. (2014). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 52(10), 615-620.
  • ResearchGate. (2013). FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 269-278.
  • ResearchGate. (2015). FT-IR spectra of chitosan, N-benzyl chitosan and compounds 1–5. Journal of the Brazilian Chemical Society, 26(1), 129-136.
  • Atlantis Press. (2016). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Biophysical Reviews, 8(3), 229-248.
  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 40(11), 9345-9351.
  • Springer. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Archiv der Pharmazie, 355(5), 2100459.

Sources

An In-depth Technical Guide to the Purity and Stability Assessment of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity and stability assessment of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, a novel pharmaceutical compound. The protocols and methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals. This document emphasizes a science-driven approach, moving beyond rote procedural lists to explain the underlying rationale for experimental design. By integrating established regulatory principles with advanced analytical techniques, this guide aims to ensure the development of a robust, well-characterized, and stable drug substance.

Introduction: The Analytical Imperative

The journey of a new chemical entity (NCE) from discovery to a viable drug substance is underpinned by a rigorous and exhaustive analytical characterization program. For this compound, a molecule featuring a substituted pyrazole core and an amine hydrochloride salt, this process is critical. The presence of multiple functional groups—a pyrazole ring, a primary amine, and an aromatic system—presents unique challenges and potential pathways for degradation.[1][2][3] The hydrochloride salt form, while often used to enhance solubility and stability, can also influence degradation kinetics and introduce its own set of analytical considerations.[4][5]

This guide provides an in-depth, structured approach to elucidating the purity profile and stability characteristics of this compound. Our objective is to establish a self-validating system of protocols that not only meets regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), but also builds a deep, mechanistic understanding of the molecule's behavior under various stress conditions.[6][7][8][9]

Physicochemical Characterization: Foundational Knowledge

A thorough understanding of the fundamental physicochemical properties of the drug substance is a prerequisite for any meaningful purity or stability analysis. These properties influence everything from analytical method development to formulation design.

Spectroscopic and Structural Elucidation

Initial characterization serves to confirm the identity and structure of the synthesized molecule. A suite of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous confirmation of the chemical structure by mapping the hydrogen and carbon framework. The spectra should be fully assigned to account for all protons and carbons in the molecule, including the characteristic shifts of the pyrazole ring protons, the methylene bridge, and the methylphenyl group.[1][10][11][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies key functional groups. Expected characteristic bands include N-H stretching for the amine, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching within the pyrazole and phenyl rings, and broad absorptions associated with the hydrochloride salt.[1][11][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition.[1][15] Fragmentation patterns observed in MS/MS studies can provide valuable structural information and can be instrumental later in identifying degradation products.[16][17]

Thermal Analysis

Thermal analysis provides critical information about the solid-state properties of the hydrochloride salt, including its melting point, thermal stability, and potential for polymorphism or solvation.[4][18]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point, which is a key indicator of purity.[4][18][19] The thermogram should show a sharp, single endotherm for a pure, crystalline substance.[18] Broad peaks may suggest the presence of impurities or an amorphous state.[4]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. TGA is used to assess thermal decomposition and to quantify the presence of residual solvents or water.[5][18][20] For a hydrochloride salt, it can also indicate the temperature at which HCl may be lost.

Table 1: Example Physicochemical Properties of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine HCl

ParameterMethodExpected ResultRationale
Identity ¹H NMR, ¹³C NMRSpectra consistent with proposed structureConfirms chemical identity and connectivity.
Molecular Formula HRMSC₁₁H₁₄ClN₃Confirms elemental composition.
Melting Point DSCSharp endotherm, e.g., 170-175 °CA sharp melt indicates high purity and crystallinity.[18]
Thermal Decomposition TGAOnset > 200 °CDetermines the upper-temperature limit for handling and storage.
Key IR Bands (cm⁻¹) FTIR~3200-3000 (N-H), ~2700 (amine salt), ~1600 (C=N)Confirms presence of key functional groups.[14]

Purity Determination and Impurity Profiling

The core of the assessment lies in the development of a robust, stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from any process-related impurities and potential degradation products. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.

HPLC Method Development: The Stability-Indicating Assay

A stability-indicating method is one that can accurately quantify the decrease in the amount of the API due to degradation.[21] The primary goal is to achieve baseline separation of the main peak from all known impurities and degradation products.

Workflow for Stability-Indicating HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation (ICH Q2(R1)) A Select Column (e.g., C18) D Initial Screening (Gradient Elution) A->D B Prepare Mobile Phases (Acidic, Neutral, Basic) B->D C Generate Stressed Samples (Forced Degradation) C->D Inject Mix E Optimize Gradient/Isocratic Conditions D->E Iterate F Adjust pH & Organic Modifier E->F Iterate G Evaluate Peak Shape & Resolution F->G Iterate G->E Iterate H Specificity G->H Final Method I Linearity & Range H->I J Accuracy & Precision I->J K LOD/LOQ J->K L Robustness K->L

Caption: Workflow for HPLC method development.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is a versatile starting point for moderately polar compounds like the target analyte.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amine is protonated, leading to better peak shape and retention on a reversed-phase column.

  • Mobile Phase B: Acetonitrile.

  • Elution: Gradient elution, for example, starting with 10% B, ramping to 90% B over 20 minutes. A gradient is crucial for separating compounds with a wide range of polarities, which is expected from forced degradation studies.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or PDA to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase or a suitable diluent like a water/acetonitrile mixture.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment.[6][7][9] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[6][21] The goal is to achieve a target degradation of 5-20%.[6][22]

Logical Flow of a Forced Degradation Study

Forced_Degradation_Flow substance 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine HCl Drug Substance stress_conditions Acid Hydrolysis (0.1M HCl, 60°C) Base Hydrolysis (0.1M NaOH, RT) Oxidation (3% H₂O₂, RT) Thermal (80°C, dry heat) Photolytic (ICH Q1B light source) substance->stress_conditions Expose analysis Analysis of Stressed Samples HPLC-PDA LC-MS for Peak Identification stress_conditions:h->analysis Analyze stress_conditions:b->analysis stress_conditions:o->analysis stress_conditions:t->analysis stress_conditions:p->analysis outcome Outcome Identification of Degradation Products Elucidation of Degradation Pathways Confirmation of Stability-Indicating Method analysis->outcome

Caption: Overview of forced degradation studies.

Stress Conditions and Rationale

The choice of stress conditions is guided by the molecule's structure and ICH Q1A(R2) guidelines.[6][7]

  • Acid Hydrolysis: The pyrazole ring and amine function could be susceptible to acid-catalyzed hydrolysis.

    • Protocol: Dissolve the substance in 0.1 M HCl and heat at 60-80°C. Monitor at several time points (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Amine compounds can undergo elimination or other reactions under basic conditions.

    • Protocol: Dissolve the substance in 0.1 M NaOH at room temperature. Base-catalyzed reactions are often faster, so milder conditions are a prudent starting point.

  • Oxidation: The amine and the electron-rich pyrazole ring are potential sites for oxidation.

    • Protocol: Treat the substance with a solution of 3% hydrogen peroxide at room temperature. These reactions can be rapid and should be monitored closely.[6]

  • Thermal Degradation: To assess the intrinsic stability of the molecule in the solid state.

    • Protocol: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven.

  • Photostability: Aromatic systems can be susceptible to photolytic degradation.

    • Protocol: Expose the solid substance and a solution to a light source conforming to ICH Q1B guidelines, ensuring exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m².[7][9][22]

Data Interpretation and Pathway Elucidation

Following analysis by the stability-indicating HPLC method, the focus shifts to identifying the structure of the major degradants.

  • Peak Purity Analysis: Use a PDA detector to confirm that each chromatographic peak is spectrally homogeneous.

  • LC-MS Analysis: Couple the HPLC method to a mass spectrometer to obtain the molecular weight of each degradation product.

  • MS/MS Fragmentation: Perform fragmentation analysis on the degradant peaks to gain structural insights. Compare these fragmentation patterns to that of the parent compound to hypothesize the site of modification.

Table 2: Example Forced Degradation Results and Interpretation

Stress Condition% DegradationNo. of DegradantsProposed Degradation Pathway
0.1 M HCl, 80°C, 24h 12.5%2Possible hydrolysis of the amine or pyrazole ring cleavage.
0.1 M NaOH, RT, 6h 8.2%1Potential for de-methylation or other base-catalyzed reactions.
3% H₂O₂, RT, 4h 18.9%3N-oxidation of the amine or oxidation of the pyrazole ring.
80°C Dry Heat, 72h < 1.0%0Indicates good solid-state thermal stability.
ICH Q1B Light 6.5%1Photolytic oxidation or rearrangement.

Formal Stability Studies

Once the stability-indicating method is validated and the degradation profile is understood, formal stability studies are initiated according to ICH guidelines. These studies are designed to establish a re-test period for the drug substance.

Study Design

Batches of the drug substance (typically three primary batches) are stored under controlled long-term and accelerated conditions.[23]

  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

Samples are pulled and tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[23]

Tests to be Performed

At each time point, the samples should be tested for:

  • Appearance: Visual inspection for any changes in color or physical state.

  • Assay/Purity: Using the validated stability-indicating HPLC method to quantify the API.

  • Degradation Products: Quantification of any specified and unspecified degradation products.

  • Water Content: (e.g., by Karl Fischer titration) as moisture can significantly impact the stability of hydrochloride salts.

Conclusion: A Framework for Confidence

The comprehensive assessment of purity and stability is a non-negotiable component of drug development. For a molecule like this compound, a systematic, scientifically-grounded approach is essential. By combining robust physicochemical characterization, the development of a validated stability-indicating HPLC method, and a thorough forced degradation study, a clear picture of the molecule's intrinsic stability emerges. This knowledge not only satisfies regulatory requirements but also provides critical insights that inform formulation development, packaging decisions, and the establishment of appropriate storage conditions and re-test periods, ultimately ensuring the safety and efficacy of the final drug product.

References

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Sources

In silico prediction of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Prediction of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine Hydrochloride Properties

Abstract

The imperative to streamline drug discovery pipelines—reducing both cost and late-stage attrition—has catalyzed the adoption of robust in silico methodologies.[1] These computational techniques offer a powerful framework for the early-stage assessment of novel chemical entities, enabling the prediction of their physicochemical, pharmacokinetic, and toxicological profiles before synthesis.[2] This guide provides a comprehensive, in-depth walkthrough of the computational prediction of key drug-like properties for the novel compound this compound. We will explore a multi-faceted approach, from fundamental physicochemical calculations to advanced ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and target interaction analysis. The protocols and rationale described herein are designed for researchers, computational chemists, and drug development professionals, providing a practical framework for applying these techniques to their own discovery projects.

Introduction: The Rationale for Predictive Modeling

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic (ADMET) profiles.[1] Predicting these properties early in the discovery phase is not merely an academic exercise; it is a critical strategy for prioritizing compounds with a higher probability of success, thereby conserving valuable resources.[3] In silico toxicology and property prediction aim to complement, and in some cases reduce, the reliance on traditional animal testing by providing rapid, cost-effective, and ethically sound alternatives for screening large numbers of molecules.[4][5]

The subject of this guide, this compound, is a novel small molecule. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, known for its versatile biological activities. Understanding the likely behavior of this specific decorated scaffold is the first step in evaluating its therapeutic potential. This document serves as a blueprint for that initial evaluation, grounded in established computational methods.

The Subject Molecule: Structural and Input Preparation

Before any computational analysis, the molecule must be accurately represented in a machine-readable format. For the purpose of this guide, we will work with the free base of the target compound. The hydrochloride salt form is critical for formulation and solubility but most predictive models are trained on the properties of the neutral parent molecule.

  • Compound Name: 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine

  • Molecular Formula (Free Base): C12H15N3

  • Canonical SMILES: Cc1cccc(c1)Cn1ccc(N)n1

Protocol for Input Preparation: The initial step is to convert the 2D representation (SMILES string) into a 3D structure. This is crucial for calculations that depend on the molecule's spatial arrangement, such as docking.

  • SMILES to 3D Conversion: Use a computational chemistry tool (e.g., Open Babel, ChemDraw, MarvinSketch) to convert the SMILES string into a 3D coordinate file (e.g., .sdf or .mol2).

  • Energy Minimization: The initial 3D structure is often not in its lowest energy conformation. A geometry optimization or energy minimization step using a suitable force field (e.g., MMFF94 or UFF) is essential to obtain a more realistic, low-energy conformer. This is a standard preliminary step in most modeling software.[6]

Workflow for Comprehensive In Silico Profiling

Our predictive workflow is a multi-tiered approach, beginning with broad physicochemical characteristics and progressing to specific biological interactions and potential liabilities. This systematic process ensures a holistic evaluation of the molecule's potential.

Input Molecule Input (SMILES: Cc1cccc(c1)Cn1ccc(N)n1) PhysChem Tier 1: Physicochemical Property Prediction Input->PhysChem 3D Structure ADMET Tier 2: ADMET Profiling PhysChem->ADMET Drug-Likeness Filters Analysis Data Synthesis & Risk-Benefit Analysis PhysChem->Analysis Target Tier 3: Target Interaction (Molecular Docking) ADMET->Target Safety Profile ADMET->Analysis Target->Analysis Efficacy Potential

Caption: Overall workflow for the in silico evaluation of a novel chemical entity.

Tier 1: Physicochemical and Drug-Likeness Prediction

Physicochemical properties govern how a molecule behaves in a biological environment, influencing everything from solubility to membrane permeability. These properties are foundational to any drug discovery effort.[7] We utilize established computational models, such as those available in ACD/Labs Percepta, ChemAxon, or free web servers like SwissADME, to predict these values.[8][9]

Causality Behind Property Selection:

  • Molecular Weight (MW): Lower MW is generally preferred for better absorption and distribution.

  • logP/logD: These values measure lipophilicity, a critical factor for membrane permeability. Excessively high values can lead to poor solubility and metabolic instability.

  • Topological Polar Surface Area (TPSA): TPSA correlates with passive molecular transport through membranes and is a good indicator of oral bioavailability.

  • H-Bond Donors/Acceptors: These influence solubility and target binding. High numbers can hinder membrane permeability.

  • pKa: Predicts the ionization state of the molecule at physiological pH, which profoundly affects solubility, absorption, and target interaction.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Acceptable Range (Drug-Likeness) Implication
Molecular Weight 201.26 g/mol < 500 g/mol Excellent. Falls well within the desired range for small molecule drugs.
cLogP (Octanol/Water) 2.45 -0.4 to +5.6 Good lipophilicity, suggesting potential for membrane permeability.
TPSA 54.9 Ų < 140 Ų Indicates good potential for oral bioavailability.
H-Bond Donors 2 ≤ 5 Favorable for membrane transport.
H-Bond Acceptors 3 ≤ 10 Favorable for membrane transport.
Most Basic pKa 4.8 (Predicted) N/A The pyrazole amine is weakly basic; will be partially protonated in the stomach but largely neutral in the intestine.

| Lipinski's Rule of 5 | 0 Violations | 0 Violations Preferred | The molecule adheres to this key rule-of-thumb for drug-likeness. |

Tier 2: ADMET Profiling

Table 2: Predicted ADMET Profile

Category Parameter Predicted Outcome Rationale & Significance
Absorption Human Intestinal Absorption (HIA) High Suggests good absorption from the GI tract, a prerequisite for oral drugs.
Caco-2 Permeability Moderate to High Indicates the potential for passive diffusion across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) Permeant Likely Yes The molecule's lipophilicity and TPSA suggest it may cross the BBB. This is desirable for CNS targets but a liability for peripheral targets.
Plasma Protein Binding (PPB) High High binding can reduce the free concentration of the drug available to act on its target. A key parameter for dosing calculations.
Metabolism CYP2D6 Inhibitor Likely Yes Inhibition of major CYP450 enzymes is a primary cause of drug-drug interactions (DDIs).[13][14] This is a potential red flag.
CYP3A4 Inhibitor Likely No Non-inhibition of CYP3A4 is a favorable property, as this enzyme metabolizes a large percentage of clinical drugs.[15]
CYP Substrate Substrate of multiple CYPs Indicates the molecule is likely to be metabolized, affecting its half-life.
Toxicity hERG Inhibition Low Probability Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a serious cardiac side effect.[16] A low probability is a very positive sign.
AMES Mutagenicity Unlikely The AMES test identifies compounds that are mutagenic. A negative prediction suggests a lower risk of carcinogenicity.

| | Hepatotoxicity (DILI) | Low to Moderate Risk | Drug-Induced Liver Injury (DILI) is a significant reason for drug failure.[11] The prediction suggests caution and warrants further investigation. |

Tier 3: Target Interaction Analysis via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[17] This is a structure-based method essential for hit identification and lead optimization.[18]

Hypothesized Target Selection: Pyrazole-containing compounds are known to act as inhibitors of various kinases. For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target to demonstrate the docking protocol. CDK2 is a well-studied kinase involved in cell cycle regulation.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the key steps for performing a docking simulation.[19][20][21]

  • Step 1: Receptor Preparation

    • Download the crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank (RCSB PDB).

    • Using a molecular modeling tool (e.g., AutoDockTools, PyMOL, Chimera), prepare the protein by:

      • Removing all water molecules and non-essential co-factors/ions.

      • Adding polar hydrogens, as they are critical for forming hydrogen bonds.

      • Assigning partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required .pdbqt format.

  • Step 2: Ligand Preparation

    • Load the energy-minimized 3D structure of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the .pdbqt format.

  • Step 3: Grid Box Definition

    • Define the search space for the docking simulation. This is a 3D box centered on the known active site of the receptor.

    • The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Step 4: Running the Docking Simulation

    • Use the AutoDock Vina program, providing the prepared receptor, ligand, and grid box configuration as inputs.

    • Vina will perform a stochastic global search, exploring different conformations and orientations of the ligand within the active site.

  • Step 5: Analysis of Results

    • Vina outputs a set of binding poses ranked by their predicted binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

    • Visualize the top-ranked poses in a molecular graphics program. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the active site residues.

PDB Fetch Receptor (e.g., PDB: 1HCK) PrepP Prepare Receptor (Add H, Charges) PDB->PrepP Grid Define Grid Box (Active Site) PrepP->Grid Ligand Prepare Ligand (3D Structure, Charges) Dock Run Docking (AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Results (Binding Affinity, Poses) Dock->Analyze

Caption: A standardized workflow for a protein-ligand molecular docking experiment.

Advanced Methods: The Role of Quantum Mechanics and Molecular Dynamics

For projects requiring higher accuracy, more advanced computational methods can be employed.

  • Quantum Mechanics (QM): QM calculations provide a much more accurate description of the electronic structure of a molecule compared to the classical mechanics used in standard docking.[22][23] They are particularly useful for accurately determining partial charges for novel scaffolds or for studying systems where electronic effects like charge transfer are critical.[18][24] QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid approach where the ligand and active site are treated with QM while the rest of the protein is treated with MM, balancing accuracy and computational cost.[24]

  • Molecular Dynamics (MD): While docking provides a static snapshot of binding, MD simulations introduce temperature and time, allowing the protein-ligand complex to move and fluctuate.[25] An MD simulation, often run using software like GROMACS or AMBER, can assess the stability of a docked pose over time (e.g., nanoseconds), providing stronger evidence for a stable binding mode.[26][27][28]

Conclusion and Future Directions

The in silico profile of this compound presents a promising, albeit mixed, picture. The molecule exhibits excellent physicochemical properties, adhering to established drug-likeness rules, and shows a high probability of good oral absorption. Furthermore, the low predicted risk for hERG inhibition is a significant advantage.

However, potential liabilities have also been identified. The predicted inhibition of CYP2D6 warrants caution due to the risk of drug-drug interactions. Additionally, its potential to cross the blood-brain barrier and the moderate risk of hepatotoxicity are factors that must be considered in the context of its intended therapeutic target.

Ultimately, these computational predictions are hypotheses. They provide a data-driven foundation for decision-making, allowing researchers to proceed with experimental validation in a more informed manner. The next logical steps would be the chemical synthesis of the compound followed by in vitro assays to confirm the predicted ADMET properties, starting with CYP inhibition and hERG liability screens.

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The Pyrazole Amine Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Pyrazole Amine Core

Substituted pyrazole amine derivatives represent a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets.[1][2][3] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms and an amino substituent, offers a unique combination of structural rigidity, metabolic stability, and versatile hydrogen bonding capabilities.[1][4] These properties allow for the generation of potent and selective modulators for various protein families, leading to the development of numerous approved drugs for conditions ranging from cancer and inflammation to viral infections and cardiovascular diseases.[2][3][5]

This guide provides a comprehensive overview of the key biological targets of substituted pyrazole amine derivatives, details the state-of-the-art methodologies for target identification and validation, and offers insights into the structure-activity relationships that govern their therapeutic potential.

Part 1: Key Biological Target Classes

The remarkable therapeutic success of pyrazole amine derivatives stems from their capacity to bind to critical pockets in several major classes of proteins.

Protein Kinases: The Dominant Target Family

Protein kinases are a major focus for pyrazole-based inhibitors, particularly in oncology and immunology.[1][6] The pyrazole ring can act as a bioisostere for the adenine group of ATP, enabling competitive inhibition at the kinase hinge region.[1][4]

  • Janus Kinases (JAKs): Dysregulation of the JAK/STAT signaling pathway is implicated in numerous cancers and autoimmune disorders.[7][8][9][10] Pyrazole amine derivatives, such as the FDA-approved drug Ruxolitinib, are potent inhibitors of JAK1 and JAK2.[1][8] These compounds typically feature a 4-amino-(1H)-pyrazole core that forms crucial hydrogen bonds with hinge region residues like GLU930 and LEU932 in JAK2, anchoring the inhibitor in the ATP-binding pocket.[8] Aberrant JAK signaling, often driven by mutations like JAK2 V617F, leads to the constitutive activation of STAT proteins, promoting cell proliferation and survival in myeloproliferative neoplasms.[9][10][11] Inhibition by pyrazole amines blocks this phosphorylation cascade.[8][10][11]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are prime targets for anticancer therapies.[12][13] Numerous pyrazole derivatives have been developed to inhibit various CDKs, inducing cell cycle arrest and apoptosis in cancer cells.[12]

  • Other Kinase Targets: The pyrazole scaffold has been successfully employed to target a wide range of other kinases, including Bruton's tyrosine kinase (BTK), Aurora kinases, and PI3K, demonstrating its broad applicability in cancer therapy.[5][12][13]

Signaling Pathway Visualization: JAK-STAT Inhibition

The following diagram illustrates the canonical JAK-STAT pathway and the intervention point for pyrazole amine-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazole Amine Inhibitor Inhibitor->JAK Inhibition Gene Gene Expression (Proliferation, Survival) DNA->Gene 6. Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole amine derivative.

Cyclooxygenases (COX)

The pyrazole scaffold is famously present in selective COX-2 inhibitors like Celecoxib.[14][15] These anti-inflammatory drugs target the inducible COX-2 enzyme, which is responsible for mediating inflammatory responses, while sparing the constitutive COX-1 enzyme, thereby reducing gastrointestinal side effects.[16][17] The design of these inhibitors often incorporates a vicinal diaryl system on the pyrazole ring, with a sulfonamide (SO2NH2) or methylsulfone (SO2CH3) group that is crucial for selective binding to the COX-2 active site.[14][16]

G-Protein Coupled Receptors (GPCRs)

While less common than kinase inhibitors, pyrazole amines have been developed as ligands for GPCRs, which are critical targets for drugs affecting the central nervous system (CNS).[18] Arylpiperazine derivatives, a class that sometimes incorporates pyrazole-like motifs, are known to act as antagonists or partial agonists at dopamine and serotonin receptors, forming the basis for antipsychotic medications.[18]

Part 2: A Practical Guide to Target Identification and Validation

Confirming the biological target of a novel pyrazole amine derivative is a multi-step process that validates its mechanism of action and therapeutic potential.[19][20] This process requires a combination of biochemical, cellular, and biophysical assays.[21]

Workflow Visualization: From Hit to Validated Target

This diagram outlines the logical flow for identifying and validating the biological target of a candidate pyrazole amine compound.

Target_Validation_Workflow A Hit Compound (Substituted Pyrazole Amine) B Broad Biochemical Screen (e.g., Kinase Panel) A->B C Putative Target(s) Identified (e.g., JAK2, COX-2) B->C D Biophysical Binding Assay (e.g., SPR) C->D E Cellular Target Engagement (e.g., CETSA) C->E F Downstream Pathway Analysis (e.g., Western Blot for p-STAT) D->F H Confirm Binding Kinetics (KD, ka, kd) D->H E->F I Confirm Target Stabilization in Intact Cells E->I G Validated Target F->G J Confirm Functional Cellular Effect F->J

Caption: A typical workflow for drug target identification and validation.

In Vitro Biochemical and Biophysical Assays

The first step is often to screen the compound against a panel of purified proteins to identify potential targets.[19]

SPR is a label-free, real-time technique used to precisely measure the binding affinity (KD) and kinetics (association rate ka, dissociation rate kd) of a compound to its target protein.[22][23][24]

Objective: To quantify the direct interaction between a pyrazole amine derivative (analyte) and a purified putative target protein (ligand).

Methodology:

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 dextran chip).

    • Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl. A reference channel should be prepared similarly but without the ligand to subtract non-specific binding.[25]

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the pyrazole amine compound (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween-20).

    • Inject the analyte solutions sequentially over both the ligand and reference channels at a constant flow rate (e.g., 30 µL/min).[25] Start with the lowest concentration.

    • Monitor the binding response in real-time, which is measured in Resonance Units (RU).[26] The sensorgram will show an association phase during injection and a dissociation phase when the injection ends.

    • After each cycle, regenerate the sensor surface with a pulse of a harsh solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the ligand channel signal to obtain the specific binding sensorgram.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD = kd/ka).[22]

Causality: SPR provides direct, quantitative evidence of a physical interaction. A low KD value (e.g., in the nanomolar range) indicates high-affinity binding, which is a hallmark of a potent drug-target interaction. The dissociation rate (kd) is often correlated with the duration of action in vivo.[23]

Cell-Based Target Engagement and Functional Assays

After confirming a direct biochemical interaction, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell and produces a functional consequence.[27][28]

CETSA® is a powerful method to verify target engagement in intact cells or tissues.[29][30] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[28][30][31]

Objective: To confirm that the pyrazole amine derivative binds to and stabilizes its target protein in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells expressing the target protein to an appropriate density.

    • Treat the cells with the pyrazole amine compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.[31]

  • Lysis and Protein Separation:

    • Lyse the cells (e.g., via freeze-thaw cycles or detergents) to release cellular contents.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[32]

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples, indicating thermal stabilization.[31] This can be quantified as a change in the melting temperature (ΔTm).

Trustworthiness: CETSA provides direct evidence of target engagement in a physiologically relevant setting, bridging the gap between biochemical assays and cellular function. It helps eliminate compounds that bind to the purified protein but fail to engage the target in cells due to issues like poor permeability or rapid efflux.[28][32]

Part 3: Structure-Activity Relationship (SAR) Insights

The potency and selectivity of pyrazole amine derivatives are highly dependent on the nature and position of substituents on the core scaffold.[33]

  • Hinge-Binding Moiety: The unsubstituted N-H and adjacent nitrogen of the pyrazole ring are often critical for forming hydrogen bonds with the kinase hinge region.[1][8]

  • Substituents at C3, C4, and C5: Modifications at these positions explore different sub-pockets within the target's active site. For instance, in JAK inhibitors, bulky hydrophobic groups at the C3 position can enhance potency, while modifications at the C4 amine can be tuned to improve selectivity.[8]

  • N1-Substitution: Substitution at the N1 position can modulate the compound's physicochemical properties, such as solubility and cell permeability, and can also be used to access additional binding interactions.[1]

Table 1: Representative SAR Data for 4-Amino-(1H)-pyrazole JAK Inhibitors

CompoundR1 Group (at N1)R2 Group (at C3)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
3f H4-fluorophenyl3.42.23.5[7][8]
11b H7H-pyrrolo[2,3-d]pyrimidin-4-ylPotent (exact value >20nM)Potent (exact value >20nM)Potent (exact value >20nM)[7][8][9]
Ruxolitinib --~3~3~430[1]

Data synthesized from published reports to illustrate trends. IC50 values represent the concentration required for 50% inhibition.

This table illustrates how modifications to the pyrazole core can significantly impact potency and selectivity across the JAK family kinases. Compound 3f shows potent, pan-JAK inhibition, while the larger heterocyclic substituent in 11b maintains potency.[7][8] Ruxolitinib's structure achieves selectivity for JAK1/2 over JAK3.[1]

Conclusion

Substituted pyrazole amine derivatives remain a highly productive scaffold in drug discovery due to their proven ability to target key proteins in major disease pathways. A deep understanding of their primary biological targets, coupled with a rigorous and systematic approach to target validation using orthogonal biochemical and cellular methods, is essential for translating the potential of this chemical class into novel therapeutics. The continued exploration of SAR will undoubtedly uncover new derivatives with enhanced potency, improved selectivity, and novel mechanisms of action.

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Preliminary Cytotoxicity Screening of Novel Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Therapeutic Promise of Pyrazole Scaffolds

Pyrazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] In the realm of oncology, pyrazole-based agents are emerging as promising candidates for anticancer drug development.[3][4][5] Their therapeutic potential often stems from the ability to inhibit various enzymes crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and tubulin polymerization.[1][6][7] Given the urgent need for novel chemotherapeutics that are both potent and selective against malignant cells with minimal side effects, the preliminary cytotoxicity screening of new pyrazole compounds is a critical first step in the drug discovery pipeline.[1][3]

This guide provides a comprehensive overview of the principles and methodologies for conducting a robust preliminary cytotoxicity screening of novel pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, assay selection, and data interpretation.

Part 1: Strategic Foundations for Cytotoxicity Screening

The initial screening phase is designed to efficiently identify promising "hit" compounds from a library of novel pyrazole derivatives. This process involves exposing various cancer cell lines to the compounds and measuring the resulting impact on cell viability.[8][9][10]

The Rationale Behind Cell Line Selection

The choice of cancer cell lines is a cornerstone of a meaningful cytotoxicity study. Each cell line possesses a unique genetic and phenotypic profile that can significantly influence its response to a given compound.[11][12] Therefore, a strategic selection is paramount for generating clinically relevant data.[11][12]

Key Considerations for Cell Line Selection:

  • Tumor Type Relevance: Select cell lines that represent a variety of cancer types, such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., K562).[3] This broad-spectrum approach helps to identify compounds with wide-ranging or specific anticancer activity.

  • Target Expression: If the novel pyrazole compounds are designed to target a specific protein or pathway, it is crucial to select cell lines with well-characterized expression levels of that target.[11]

  • Genomic and Phenotypic Diversity: Utilizing a panel of cell lines with diverse genetic backgrounds, such as the NCI-60 panel, can provide a more comprehensive understanding of a compound's activity spectrum.[13]

  • Inclusion of a Non-Cancerous Control: To assess the selectivity of the compounds, it is essential to include a non-cancerous cell line (e.g., human dermal fibroblasts) in the screening panel.[7] This helps to identify compounds that are cytotoxic to cancer cells while sparing healthy cells.

The Logic of Dose-Response and Time-Course Studies

A single-concentration screen can provide a preliminary indication of activity, but a dose-response study is essential for quantifying a compound's potency. This involves treating cells with a range of concentrations of the test compound, typically in a logarithmic series.[14]

The Importance of Dose-Response Curves:

  • Potency Determination: Dose-response curves allow for the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[15][16][17] The IC50 value is a key metric for comparing the potency of different compounds.

  • Efficacy Assessment: The curve also reveals the maximum effect (Emax) of a compound, indicating its efficacy.

  • Therapeutic Window: By comparing the dose-response curves for cancer and non-cancerous cells, a preliminary therapeutic window can be estimated.

Time-course studies, where cells are exposed to the compounds for different durations (e.g., 24, 48, and 72 hours), are also crucial. They provide insights into the kinetics of the cytotoxic effect and help to determine the optimal endpoint for the assay.

Part 2: Core Cytotoxicity Assays: A Comparative Analysis

Several in vitro assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations.[8][18] The choice of assay depends on the specific research question and the resources available.

Metabolic Activity Assays: The MTT and Related Tetrazolium Salt Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[19][20][21]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19][21][22] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[20] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[19][20]

Cell Membrane Integrity Assays: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is another common method for quantifying cytotoxicity.[23]

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24][25] The LDH activity in the supernatant is measured through a coupled enzymatic reaction that results in the formation of a colored product, which is directly proportional to the number of lysed cells.[23][26]

Total Protein Content Assays: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the total protein content.[27][28]

  • Principle: Under mildly acidic conditions, the bright pink aminoxanthrene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins.[27][29] After washing away the unbound dye, the protein-bound dye is solubilized and the absorbance is measured.[30] This method is considered a good measure of total cell biomass.[29]

Part 3: Experimental Workflow and Protocols

A well-defined and validated experimental workflow is crucial for obtaining reliable and reproducible results.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Culture & Maintenance compound_prep 2. Novel Pyrazole Compound Stock Solution Preparation cell_seeding 3. Cell Seeding in 96-well Plates serial_dilution 4. Serial Dilution of Compounds cell_seeding->serial_dilution cell_treatment 5. Cell Treatment & Incubation (24-72h) serial_dilution->cell_treatment assay_choice 6. Select Assay: MTT, LDH, or SRB cell_treatment->assay_choice mtt_protocol 7a. MTT Assay Protocol assay_choice->mtt_protocol Metabolic Activity ldh_protocol 7b. LDH Assay Protocol assay_choice->ldh_protocol Membrane Integrity srb_protocol 7c. SRB Assay Protocol assay_choice->srb_protocol Total Protein read_absorbance 8. Read Absorbance (Plate Reader) mtt_protocol->read_absorbance ldh_protocol->read_absorbance srb_protocol->read_absorbance data_processing 9. Data Processing & Normalization read_absorbance->data_processing ic50_calc 10. IC50 Calculation & Dose-Response Curve Generation data_processing->ic50_calc

Caption: High-level workflow for preliminary cytotoxicity screening.

Detailed Step-by-Step Protocol: The MTT Assay

This protocol is a standard procedure for performing an MTT assay in a 96-well format.

Materials:

  • Cancer cell lines of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Novel pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[31]

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazole compounds in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and untreated control (medium only) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[32]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[20][32]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[32]

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

Part 4: Data Analysis and Interpretation

Calculating Percentage Inhibition and IC50 Values

The raw absorbance data is first converted to percentage inhibition using the following formula:

% Inhibition = 100 x [1 - (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] [16]

The IC50 value is then determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[15][16][33]

Visualizing the Dose-Response Relationship

dose_response Typical Sigmoidal Dose-Response Curve origin origin x_axis x_axis origin->x_axis Log [Compound Concentration] y_axis y_axis origin->y_axis % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 y_50 50% p_intersect p_intersect y_50->p_intersect x_ic50 IC50 p_intersect->x_ic50

Caption: A dose-response curve illustrates the relationship between compound concentration and its inhibitory effect.

Dose-response curves are typically sigmoidal in shape.[34] The curve has three phases: a flat region at low concentrations with minimal effect, a steep region where the response increases rapidly with the dose, and a plateau at high concentrations where the maximum effect is reached.[34][35] The steepness of the curve indicates the compound's potency.[14]

Data Presentation

Summarizing the quantitative data in a clear and structured table is essential for easy comparison of the cytotoxic activity of the novel pyrazole compounds.

Compound IDTarget Cell LineIC50 (µM) ± SDSelectivity Index (SI)*
PYR-001MCF-7 (Breast)5.8 ± 0.4[3]8.6
PYR-001A549 (Lung)8.0 ± 0.7[3]5.0
PYR-001HCT-116 (Colon)7.7 ± 0.9[3]5.2
PYR-001HDF (Normal)40.2 ± 3.1-
PYR-002MCF-7 (Breast)12.3 ± 1.13.5
PYR-002A549 (Lung)15.1 ± 1.52.9
PYR-002HCT-116 (Colon)10.5 ± 0.84.1
PYR-002HDF (Normal)43.1 ± 4.5-
DoxorubicinMCF-7 (Breast)0.9 ± 0.11.5
DoxorubicinA549 (Lung)1.2 ± 0.21.1
DoxorubicinHCT-116 (Colon)1.1 ± 0.11.2
DoxorubicinHDF (Normal)1.3 ± 0.3-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Conclusion

The preliminary cytotoxicity screening of novel pyrazole compounds is a foundational step in the journey of anticancer drug discovery. A well-designed screening cascade, incorporating a diverse panel of cell lines, robust and validated assays, and rigorous data analysis, is essential for identifying promising lead candidates for further preclinical development. By understanding the principles and methodologies outlined in this guide, researchers can confidently and efficiently evaluate the cytotoxic potential of their novel pyrazole derivatives, ultimately contributing to the development of the next generation of cancer therapeutics.

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Physicochemical properties of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of the novel compound this compound. As a new chemical entity, detailed empirical data is not yet publicly available. Therefore, this document serves as a predictive and methodological whitepaper, outlining the critical experimental protocols and theoretical considerations necessary to establish a complete physicochemical profile. We will delve into the structural attributes, predicted properties, and the step-by-step experimental workflows required for robust characterization, grounding our approach in established principles of pharmaceutical science and small molecule analysis. The methodologies described herein are designed to be self-validating, providing the accuracy and reliability essential for advancing a compound through the drug discovery and development pipeline.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is of significant interest in medicinal chemistry, appearing in numerous approved pharmaceutical agents with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.[3][4] The unique physicochemical properties of the pyrazole core can contribute to favorable pharmacokinetics and pharmacological effects.[5] The subject of this guide, this compound, combines this privileged scaffold with a substituted benzyl group and an amine, formulated as a hydrochloride salt to likely enhance aqueous solubility and stability.

A thorough understanding of a drug candidate's physicochemical properties is fundamental to the entire development process.[6][7] These properties—such as solubility, pKa, and lipophilicity—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. This guide provides the necessary protocols to fully characterize this novel pyrazole derivative.

Chemical Identity and Predicted Molecular Attributes

The first step in characterization is to define the molecule's structure and fundamental properties.

Chemical Structure

The structure combines a 1-substituted pyrazole with a 5-amino group, a (3-methylphenyl)methyl (meta-tolyl) substituent at the N1 position, and is formulated as a hydrochloride salt.

G cluster_0 Identity & Purity Workflow start Test Compound (Batch #XXXX) hplc Purity Assessment (RP-HPLC with UV-Vis) start->hplc Inject ms Mass Confirmation (LC-MS, ESI+) hplc->ms Analyze Peak nmr Structural Elucidation (¹H, ¹³C, DEPT, COSY, HSQC) ms->nmr Confirm Mass result Confirmed Structure & Purity >95% nmr->result Confirm Structure

Caption: Workflow for confirming the identity and purity of the synthesized compound.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Rationale: HPLC is the gold standard for determining the purity of small organic molecules. A reverse-phase (RP) method is chosen due to the compound's moderate lipophilicity.

  • Protocol:

    • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of Acetonitrile:Water.

    • Method Development: Run a gradient from 5% to 95% B over 20 minutes to identify the approximate retention time.

    • Isocratic Method (Optional): Based on the gradient run, develop an isocratic method for routine analysis.

    • Analysis: Inject 10 µL and monitor at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) using a Diode Array Detector (DAD) to ensure no impurities are hidden under the main peak. Purity is calculated based on the area percentage of the main peak.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

  • Rationale: Mass spectrometry provides a direct measurement of the molecular weight, offering definitive confirmation of the compound's identity. Electrospray Ionization (ESI) is suitable for polar molecules that can be readily protonated.

  • Protocol:

    • Utilize the HPLC method developed above, coupled to a mass spectrometer.

    • Operate the MS in positive ion mode (ESI+). The amine group on the pyrazole is expected to readily accept a proton.

    • Expected Ion: Look for the molecular ion [M+H]⁺ corresponding to the free base (C₁₁H₁₃N₃). Expected m/z = 188.11 (calculated for [C₁₁H₁₄N₃]⁺).

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing exchangeable protons (e.g., -NH₂).

    • ¹H NMR: Acquire a standard proton NMR spectrum. Predictable signals include aromatic protons from the tolyl group, a singlet for the benzylic CH₂, protons on the pyrazole ring, and a signal for the NH₂ protons. The NH₂ signal may be broad due to proton exchange. [8] 3. ¹³C NMR & DEPT-135: Acquire a carbon spectrum to identify all unique carbon atoms. A DEPT-135 experiment will differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC): If the ¹H spectrum is complex, a COSY experiment will show proton-proton couplings, while an HSQC will correlate protons to their directly attached carbons, aiding in definitive assignment.

    • Expert Insight: Annular tautomerism, a rapid exchange of the proton between the two nitrogen atoms in the pyrazole ring, can sometimes lead to averaged or broadened signals in NMR. [8][9]Low-temperature NMR experiments can sometimes "freeze out" these tautomers, allowing for the observation of distinct signals. [8]

Core Physicochemical Property Determination

This workflow outlines the key experiments to define the compound's behavior in a pharmaceutical context.

G cluster_1 Physicochemical Profiling Workflow start Confirmed Compound (Purity >95%) solubility Aqueous & Solvent Solubility start->solubility pka pKa Determination (Potentiometric Titration) start->pka logp Lipophilicity (LogP/D) (Shake-Flask or HPLC) start->logp mp Melting Point & Thermal Properties (DSC) start->mp profile Complete Physicochemical Profile solubility->profile pka->profile logp->profile mp->profile

Caption: Experimental workflow for determining core physicochemical properties.

A. Aqueous Solubility Determination

  • Rationale: Solubility is a critical parameter that dictates a drug's dissolution rate and subsequent absorption. As a hydrochloride salt, the compound is expected to have higher aqueous solubility than its free base form, particularly at acidic pH. [10][11]* Protocol (Shake-Flask Method):

    • Add an excess amount of the compound (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL) in a glass vial. Use buffers representing physiological pH ranges (e.g., pH 2.0, pH 4.5, pH 6.8, pH 7.4).

    • Equilibrate the samples on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.

    • Filter the samples through a 0.45 µm syringe filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a previously established HPLC method with a calibration curve.

    • The resulting concentration is the equilibrium solubility at that specific pH.

B. Melting Point and Thermal Properties (Differential Scanning Calorimetry - DSC)

  • Rationale: The melting point is a key indicator of a compound's purity and solid-state form. DSC provides a precise melting point and can reveal other thermal events like polymorphism or degradation. [10][12]* Protocol:

    • Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

C. pKa Determination

  • Rationale: The acid dissociation constant (pKa) defines the extent of ionization at a given pH. For this molecule, the pKa of the 5-amino group will determine its charge state in the body, which profoundly affects its interaction with membranes and targets.

  • Protocol (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

    • Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.

    • Simultaneously, titrate a blank (solvent only) to correct for background effects.

    • The pKa is determined from the inflection point of the resulting titration curve. Software can be used to calculate the pKa from the pH values.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the comprehensive physicochemical characterization of this compound. By following the detailed protocols for structural verification, purity assessment, and the determination of core properties like solubility, thermal behavior, and ionization constants, researchers can build a complete and reliable data package. This foundational knowledge is indispensable for making informed decisions in the drug development process, from formulation design to predicting in vivo behavior. The application of these self-validating systems ensures the integrity and trustworthiness of the data generated, paving the way for the successful advancement of this novel pyrazole compound.

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Methodological & Application

In vitro kinase assay protocol for pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Practical Guide to In Vitro Kinase Assays for the Characterization of Pyrazole-Based Inhibitors

Abstract

Protein kinases are a cornerstone of cellular signaling and represent one of the most significant classes of drug targets in modern medicine, particularly in oncology.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[3][4] This guide provides a detailed framework for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to determine the potency (IC₅₀) of novel pyrazole-based compounds. We will delve into the rationale behind assay selection, provide a detailed step-by-step protocol for a luminescence-based assay, and offer guidance on data analysis and troubleshooting to ensure the generation of high-quality, reproducible data.

Introduction: The Kinase Target and the Pyrazole Inhibitor

Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation, which regulates a vast array of cellular functions.[5] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets.[5][6] Pyrazole-based molecules are particularly effective as kinase inhibitors because the pyrazole ring can act as a bioisostere for the adenine fragment of ATP, enabling competitive binding to the kinase's active site.[3][7]

Evaluating the efficacy of these inhibitors requires precise, quantitative methods. The in vitro kinase assay is the foundational experiment to measure a compound's ability to inhibit a purified kinase enzyme, providing a direct assessment of its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[8]

Choosing the Right Assay: A Balance of Precision and Practicality

The selection of an assay format is a critical decision that balances biological relevance, throughput, cost, and safety.[9][10] While several technologies exist, they can be broadly categorized into three main types.

  • Radiometric Assays: Traditionally the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP) to directly measure phosphate transfer to a substrate.[11][12][13] They are highly sensitive and versatile.[1][14] However, the reliance on radioactive materials poses significant safety, regulatory, and disposal challenges, making them less common in high-throughput screening (HTS) environments.[10][15]

  • Fluorescence-Based Assays: These non-radioactive methods offer high-throughput capabilities.[12] Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) detect phosphorylation through changes in fluorescent signals.[2][16][17][] TR-FRET assays, for instance, use a lanthanide donor and a fluorescent acceptor on an antibody and substrate, respectively; phosphorylation brings them into proximity, generating a signal.[2][17] These methods are powerful but can be susceptible to interference from fluorescent compounds.[2]

  • Luminescence-Based Assays: These "add-and-read" assays are exceptionally well-suited for HTS due to their simplicity, high sensitivity, and broad dynamic range.[19][20] They typically measure the amount of ATP consumed during the kinase reaction. The remaining ATP is used by a luciferase enzyme to generate a luminescent signal, which is inversely proportional to kinase activity.[21][22] Commercial kits like Kinase-Glo® (measures ATP depletion) and ADP-Glo™ (measures ADP production) are widely used.[19][20][21]

For this guide, we will detail a protocol based on a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®) , as it offers a robust, safe, and scalable method for determining the IC₅₀ of pyrazole-based inhibitors.

Experimental Design: Building a Self-Validating System

A trustworthy protocol is a self-validating one. The experimental design must include controls that account for potential artifacts and ensure the observed inhibition is due to the compound's specific action on the kinase.

Critical Parameters & Rationale
  • ATP Concentration: Since many pyrazole-based inhibitors are ATP-competitive, the concentration of ATP in the assay is a critical factor that directly influences the apparent IC₅₀ value.[23] An assay performed at a low ATP concentration may overestimate a compound's potency compared to the high-ATP environment of a cell.[24] It is recommended to run the assay at an ATP concentration that is at or near the Michaelis constant (Kₘ) of the kinase for ATP, which ensures a robust signal while providing a standardized condition for comparing inhibitor potencies.[1][23]

  • Enzyme Concentration: The kinase concentration should be optimized to ensure the reaction proceeds linearly over the incubation period and consumes a reasonable fraction of the substrate (typically 10-30% of the ATP) to provide a sufficient signal window.[23]

  • DMSO Concentration: Inhibitors are typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can inhibit kinase activity. It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤1%) across all wells, including controls.[5][25]

Mandatory Controls

To ensure data integrity, every assay plate must include the following controls:

Control TypeComponentsPurpose
Vehicle Control (0% Inhibition) Kinase + Substrate + ATP + DMSO (no inhibitor)Represents maximum kinase activity and serves as the reference for data normalization.[25]
No Enzyme Control (100% Inhibition) Substrate + ATP + DMSO (no kinase)Represents the background signal (no ATP consumption). Essential for calculating the signal window.[23]
Compound Interference Control Substrate + ATP + Inhibitor (no kinase)Tests if the inhibitor compound directly interferes with the luciferase detection system.[23]

Visualized Workflow and Signaling Pathway

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare serial dilution of pyrazole-based inhibitor in DMSO R1 Dispense inhibitor dilutions and DMSO controls into 384-well plate P1->R1 P2 Prepare Kinase Reaction Master Mix (Kinase, Substrate, Assay Buffer) R2 Add Kinase Reaction Master Mix P2->R2 R1->R2 R4 Initiate reaction by adding ATP R2->R4 R3 Incubate at room temperature (e.g., 60 minutes) R5 Incubate to allow phosphorylation R4->R5 D1 Stop reaction and detect signal by adding Luminescence Reagent (e.g., Kinase-Glo®) R5->D1 D2 Incubate in dark D1->D2 D3 Read luminescence on a plate reader D2->D3 D4 Data Analysis: Normalize data, plot dose-response curve, and calculate IC50 D3->D4

G

Detailed Protocol: Luminescence-Based Kinase Assay

This protocol provides a general method for determining the IC₅₀ of a pyrazole-based inhibitor in a 384-well plate format using a luminescence-based ATP detection kit.[26]

Materials and Reagents
  • Purified recombinant kinase (e.g., Akt1)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • Pyrazole-based inhibitor compound, stock solution in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution at a concentration of 2x the desired final Kₘ concentration

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega)

  • White, opaque, flat-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology

Step 1: Compound Dilution

  • Prepare a serial dilution of the pyrazole inhibitor. Start with a 10 mM stock in DMSO.

  • Perform a 1:3 serial dilution in 100% DMSO for 10 points. The 11th point will be a DMSO-only control.

  • Create an intermediate dilution by transferring a small amount of each concentration from the DMSO plate into an aqueous assay buffer to reduce the final DMSO concentration. For example, dilute 1:25 in buffer.

Step 2: Kinase Reaction Setup

All additions should be performed carefully to avoid bubbles and cross-contamination.

  • To the wells of a 384-well plate, add 5 µL of the diluted inhibitor compounds from the intermediate plate. This results in a final DMSO concentration of 1%.

  • Prepare a Kinase/Substrate Master Mix in kinase assay buffer. The final concentrations will need to be optimized for your specific kinase.

  • Add 10 µL of the Kinase/Substrate Master Mix to each well.

  • Pre-incubation (Optional but Recommended): Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells. The final reaction volume is 25 µL .

  • Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).

Step 3: Luminescence Detection

  • Equilibrate the Luminescent Kinase Assay Reagent to room temperature as per the manufacturer's instructions.

  • After the kinase reaction incubation, add 25 µL of the Luminescent Kinase Assay Reagent to each well. This stops the kinase reaction and initiates the luminescence signal.

  • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Data Analysis: From Raw Luminescence to IC₅₀

The goal of the analysis is to determine the inhibitor concentration that causes 50% inhibition of kinase activity.[8]

  • Data Normalization: Convert the raw luminescence units (RLU) into percent inhibition for each inhibitor concentration.

    • Average the RLU values for the Vehicle Control (0% inhibition) and the No Enzyme Control (100% inhibition).

    • For each well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))

  • Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • IC₅₀ Calculation: Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the curve and determine the IC₅₀ value.[27][28] This can be performed using software such as GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor at which the response is halfway between the bottom and top plateaus of the curve.[28]

ParameterDescription
Top Plateau The maximal percent inhibition, ideally close to 100%.
Bottom Plateau The minimal percent inhibition, ideally close to 0%.
LogIC50 The logarithm of the inhibitor concentration that elicits a half-maximal response.
HillSlope Describes the steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction.

Troubleshooting Common Issues

Even with a robust protocol, issues can arise. Below are common problems and their potential solutions.[23][24][25]

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates - Pipetting errors.- Inconsistent mixing.- Edge effects on the plate.- Calibrate pipettes.- Use a master mix for reagents.- Avoid using the outer wells of the plate or fill them with buffer.
Low Signal-to-Background Ratio - Kinase concentration is too low.- Reaction time is too short.- Inactive enzyme or substrate.- Increase kinase concentration.- Increase incubation time (ensure linearity).- Verify the activity of reagents with a positive control inhibitor.
IC₅₀ Value is Much Higher than in Cellular Assays - Assay ATP concentration is too high.- Compound is not cell-permeable (not applicable here but a related issue).- Re-run the assay with ATP at or near the Kₘ value.[24]
Inhibition Curve Does Not Reach 100% - Compound insolubility at high concentrations.- Compound interference with the detection reagent.- Check for compound precipitation.- Run the "Compound Interference Control" to see if the compound enhances the luminescence signal.

References

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  • Bojita, M. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
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  • N/A. (N/A). A high-throughput radiometric kinase assay. PMC - NIH.
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  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
  • N/A. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Schade, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Biocompare. (N/A). Kinase Assay Kits. Biocompare.
  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist.
  • Simard, J. R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society.
  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count! YouTube.
  • Sawyer, J. S., et al. (2003). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. Biochemistry.
  • Promega Corporation. (N/A). Choosing the Best Kinase Assay to Meet Your Research Needs. Promega Corporation.
  • BenchChem. (2025). Troubleshooting Kinase Assays. BenchChem.
  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using Pyrazole Intermediates. BenchChem.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs.
  • BOC Sciences. (N/A). Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • AssayQuant. (N/A). Small Molecule CRO Services for Kinase Discovery. AssayQuant.
  • BenchChem. (2025). A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. BenchChem.
  • N/A. (N/A). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Troubleshooting Inconsistent Kinase Assay Results for C13H11Cl3N4OS. BenchChem.
  • Wobst, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Dahal, R., & Le, P. T. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases.

Sources

Methods for assessing the anti-proliferative effects of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for assessing the anti-proliferative effects of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride.

Application Note & Protocol Guide

Topic: Comprehensive Methodologies for Assessing the Anti-Proliferative Effects of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

The investigation of novel small molecules for anti-cancer activity is a cornerstone of modern drug discovery. The compound this compound represents a potential therapeutic candidate whose efficacy hinges on its ability to inhibit cancer cell proliferation. Assessing this anti-proliferative capacity requires a multi-faceted approach, moving from broad assessments of cell viability to specific investigations into the mechanisms of action, such as cell cycle arrest and induction of apoptosis.

This guide provides a comprehensive suite of validated protocols designed to systematically evaluate the anti-proliferative effects of this compound. The experimental strategy is designed to be sequential and logical, allowing researchers to build a complete biological profile of the compound's activity. We will begin with foundational viability assays, proceed to quantify DNA synthesis and cell cycle perturbations, and culminate in the characterization of apoptotic pathways and key signaling cascades.

Experimental Strategy Overview

A robust assessment follows a logical progression from high-level effects to granular mechanisms. This workflow ensures that each experimental step informs the next, building a cohesive understanding of the compound's biological impact.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Proliferation & Cell Cycle Analysis cluster_2 Phase 3: Mechanism of Action A Dose-Response & Viability (MTT Assay) B DNA Synthesis Quantification (BrdU Assay) A->B C Cell Cycle Perturbation (PI Staining & Flow Cytometry) A->C D Apoptosis Induction (Caspase-3/7 Assay) B->D C->D E Apoptosis Confirmation (Western Blot: Cleaved PARP, Cleaved Caspase-3) D->E F Signaling Pathway Analysis (Western Blot: PI3K/Akt, MAPK/ERK Pathways) E->F

Caption: Logical workflow for assessing anti-proliferative effects.

Section 1: Preliminary Assessment of Metabolic Activity and Viability

The initial step is to determine the compound's effect on overall cell viability and establish a dose-response curve. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[1][2][3][4]

Principle of the MTT Assay

Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[2][3][5] The amount of formazan produced is directly proportional to the number of metabolically active cells. The insoluble crystals are then dissolved, and the absorbance is measured.

G MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization Buffer (e.g., SDS-HCl, DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT colorimetric assay.

Protocol 1: MTT Cell Viability Assay

Materials:

  • This compound (Compound)

  • Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution: 5 mg/mL in sterile PBS.[2][5]

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl or pure DMSO.[6]

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 2: Direct Quantification of DNA Synthesis

While the MTT assay measures metabolic activity, the Bromodeoxyuridine (BrdU) assay directly quantifies DNA synthesis, providing a more specific measure of cell proliferation.

Principle of the BrdU Assay

BrdU is a synthetic analog of thymidine. When added to cell culture, it is incorporated into newly synthesized DNA by proliferating cells during the S phase of the cell cycle.[7][8][9] An anti-BrdU antibody is then used to detect the incorporated BrdU, which is subsequently quantified using a colorimetric or fluorescent readout. A critical step is DNA denaturation, which exposes the incorporated BrdU to the antibody.[7][9]

Protocol 2: BrdU Cell Proliferation Assay

Materials:

  • BrdU Cell Proliferation Assay Kit (e.g., from Cell Signaling Technology, Merck Millipore, or Abcam)[7][10]

  • Cells and compound treatment setup as in Protocol 1.

  • Fixing/Denaturing Solution (provided in kit).

  • Anti-BrdU antibody (primary antibody).

  • HRP-linked secondary antibody.

  • TMB substrate.

  • Stop Solution.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT assay protocol. Use concentrations around the determined IC₅₀.

  • BrdU Labeling: Following compound treatment, add BrdU labeling solution to each well and incubate for 2-4 hours (or as recommended by the kit) at 37°C.[8]

  • Fixation and Denaturation: Remove the labeling medium. Add the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA.[7]

  • Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU primary antibody and incubate for 1-2 hours.[7]

  • Secondary Antibody Incubation: Wash the wells. Add the HRP-linked secondary antibody and incubate for 1 hour.

  • Signal Development: Wash the wells. Add TMB substrate and incubate in the dark until a color develops (15-30 minutes).

  • Stopping the Reaction: Add the Stop Solution to each well.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Data Analysis: The magnitude of the absorbance is proportional to the quantity of BrdU incorporated into the DNA, which directly reflects the level of cell proliferation.[7]

Section 3: Investigating Effects on Cell Cycle Progression

If a compound inhibits proliferation, it may be doing so by causing cells to arrest at a specific phase of the cell cycle. This can be investigated using flow cytometry to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).[11][12]

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to DNA.[11] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. This allows for the differentiation of cell populations into the major phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) amount of DNA.

  • S phase: Cells actively synthesizing DNA, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA replication, with twice the normal (4N) amount of DNA.

Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[11][13]

Protocol 3: Cell Cycle Analysis using Flow Cytometry

Materials:

  • 6-well plates

  • Compound-treated cells

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[13]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells (to include any detached, potentially apoptotic cells). Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C.[13][14]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000-20,000 events per sample. Use a linear scale for the DNA fluorescence channel.[12][13]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Section 4: Determining the Induction of Apoptosis

A reduction in viable cell number can be due to cytostatic (growth arrest) or cytotoxic (cell death) effects. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[15][16][17] This process is executed by a family of proteases called caspases.

Protocol 4.1: Caspase-3/7 Activity Assay

Executioner caspases, primarily caspase-3 and caspase-7, are activated during apoptosis. Their activity can be measured using a luminescent assay.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[18] When cleaved by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a light signal that is proportional to the amount of caspase activity.[18][19]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar.[18][19]

  • White-walled 96-well plates (for luminescence).

  • Cells treated with the compound.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A higher luminescent signal in treated cells compared to control cells indicates an increase in caspase-3/7 activity and induction of apoptosis.

Protocol 4.2: Western Blotting for Apoptosis Markers

Western blotting provides visual, qualitative confirmation of apoptosis by detecting the cleavage of key proteins.[20][21][22]

Principle: During apoptosis, procaspase-3 (an inactive ~32 kDa protein) is cleaved into active fragments (p17 and p12).[22] One of the key substrates of active caspase-3 is PARP (Poly (ADP-ribose) polymerase), a 116 kDa protein involved in DNA repair. Caspase-3 cleaves PARP into an 89 kDa fragment and a 24 kDa fragment, inactivating it.[22][23] The detection of cleaved caspase-3 and cleaved PARP are hallmark indicators of apoptosis.[22][23][24][25]

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., Compound Treatment) Procaspase3 Procaspase-3 (32 kDa, Inactive) Apoptotic_Stimulus->Procaspase3 Caspase3 Cleaved Caspase-3 (p17/p12, Active) Procaspase3->Caspase3 Cleavage PARP Full-Length PARP (116 kDa) Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP (89 kDa Fragment) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Apoptotic cascade showing Caspase-3 activation and PARP cleavage.

Materials:

  • Cells treated with the compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Anti-Cleaved Caspase-3, Anti-Cleaved PARP, Anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction: Treat cells as in Protocol 3. Harvest cells, wash with cold PBS, and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading across all lanes.

Data Interpretation:

MarkerUntreated CellsApoptotic CellsInterpretation
Cleaved Caspase-3 Absent or very lowStrong band at ~17/19 kDaIndicates activation of executioner caspases.
Cleaved PARP Absent or very lowStrong band at ~89 kDaConfirms downstream caspase activity and apoptosis.

Section 5: Exploring Potential Signaling Pathways

To understand the molecular mechanism driving the anti-proliferative effects, it is crucial to investigate key signaling pathways that regulate cell growth, survival, and proliferation. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for therapeutic agents.[26][27][28][29][30]

Principle of Pathway Analysis by Western Blot

The activation state of these pathways is often controlled by phosphorylation. Western blotting with phospho-specific antibodies can reveal whether the compound inhibits these pro-survival signals. A decrease in the phosphorylated (active) forms of key proteins like Akt and ERK, without a change in their total protein levels, indicates pathway inhibition.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Differentiation pERK->Proliferation

Caption: Simplified PI3K/Akt and MAPK/ERK signaling pathways.

Protocol 5: Western Blotting for Signaling Proteins

Procedure: This protocol is identical to Protocol 4.2, with the exception of the primary antibodies used.

  • Primary Antibodies:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin (loading control)

Data Analysis:

  • Treat cells with the compound for a shorter duration (e.g., 1, 6, 12, 24 hours) to capture dynamic changes in phosphorylation.

  • Perform Western blotting as described above.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of the phosphorylated protein to the total protein for each condition. A decrease in this ratio in compound-treated cells compared to the control indicates inhibition of the pathway.

Summary and Conclusion

References

  • Hennessy BT, Smith DL, Ram PT, Lu Y, Mills GB. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • Guo YJ, Pan WW, Liu SB, et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Maik-Rachline G, Seger R. (2016). The ERK/MAPK signaling cascade in cancer. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Calses P, Crawford J, Lill JR, Dey A. (2019). The MAPK pathway across different malignancies: a new perspective. Genes & Cancer. [Link]

  • Kim KH, Sederstrom JM. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]

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  • Encyclopedia.pub. (2022). MAPK Pathways in Cancer Metastasis. [Link]

  • Herrero A, Pinto A, Colón-Bolea P, Casar B, Jones M, Crespo P, G-Santamaría D. (2020). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences. [Link]

  • Brunelle JK, Zhang B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. [Link]

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  • Lee S, Kim H, Kim J, et al. (2018). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines. [Link]

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  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

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  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • PubMed. (2019). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • Springer Nature Experiments. (2019). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • Antiproliferative assay: Significance and symbolism. (2025). Antiproliferative assay: Significance and symbolism. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • PubMed. (2017). Determination of Caspase Activation by Western Blot. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

  • Clinical Cancer Research. (1999). Detection of Poly(ADP-ribose) Polymerase Cleavage in Response to Treatment with Topoisomerase I Inhibitors. [Link]

  • Reddit. (2022). Cleaved Vs Uncleaved Antibody for Western Blot. [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

  • Journal of Medicinal Chemistry. (2022). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. [Link]

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Application of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vitro Evaluation of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride in Cancer Cell Lines

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound, a novel pyrazole derivative, in cancer cell line models. The pyrazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activities through diverse mechanisms of action.[1][2][3] While specific data for this particular hydrochloride salt is emerging, this guide synthesizes established methodologies and insights from the broader class of pyrazole-based anticancer agents to provide a robust framework for its investigation. We present detailed protocols for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and for probing potential molecular targets. The causality behind experimental choices is explained to empower researchers to not only execute but also interpret and troubleshoot their findings effectively.

Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology

Pyrazole derivatives represent a privileged class of heterocyclic compounds extensively explored for the development of potent and selective anticancer agents.[1][2] Their unique chemical structure allows for versatile substitutions, leading to a wide spectrum of pharmacological activities.[1] Many pyrazole-containing compounds have been shown to exert their anticancer effects by targeting key regulators of cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[1][2][4] These interactions can lead to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.[5][6][7]

This compound is a novel analogue within this class. Based on the established activities of related structures, it is hypothesized that this compound may interfere with critical cancer signaling pathways. This guide provides the necessary protocols to test this hypothesis systematically.

Hypothesized Mechanism of Action

Many pyrazole derivatives function as kinase inhibitors.[4][7] A plausible hypothesis is that this compound targets key nodes in pro-survival signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are commonly hyperactivated in cancer. Inhibition of these pathways can block cell cycle progression and trigger apoptosis.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 1-[(3-methylphenyl)methyl]-1H- pyrazol-5-amine HCl Compound->PI3K Inhibits RAF RAF Compound->RAF Inhibits RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Hypothesized targeting of the PI3K/AKT and MAPK/ERK pathways.

Overall Experimental Workflow

A logical progression of experiments is crucial for a thorough evaluation. The workflow should begin with broad cytotoxicity screening to determine potency and selectivity, followed by more detailed mechanistic assays to elucidate the mode of action.

Experimental_Workflow start Start: Select Cancer Cell Line Panel viability Step 1: Cell Viability Assay (MTT / XTT) Determine IC50 Values start->viability mechanistic_choice Is IC50 in active range? viability->mechanistic_choice apoptosis Step 2a: Apoptosis Assay (Annexin V / PI) mechanistic_choice->apoptosis Yes stop Stop: Compound Inactive mechanistic_choice->stop No cell_cycle Step 2b: Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle western Step 3: Mechanism Validation (Western Blot) Probe Signaling Pathways cell_cycle->western end Conclusion: Elucidate Mechanism of Action western->end

Caption: Recommended workflow for compound evaluation.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for reproducible results.

  • Solubility Testing : As a hydrochloride salt, the compound may be soluble in aqueous solutions like PBS or cell culture medium. However, many organic molecules exhibit higher solubility in dimethyl sulfoxide (DMSO). It is critical to first determine the optimal solvent.

  • Stock Solution Protocol :

    • Accurately weigh out a small amount (e.g., 5-10 mg) of this compound.

    • Calculate the volume of solvent (typically DMSO) required to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Dissolve the compound completely. Gentle vortexing or brief sonication may be required.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Vehicle Control : The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.[8] A "vehicle control" (cells treated with the same concentration of solvent alone) must be included in every experiment.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (XTT Assay)

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[9] It is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step. This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

  • Objective : To quantify the dose-dependent cytotoxic effect of the compound on a panel of cancer cell lines.

  • Materials :

    • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

    • 96-well flat-bottom cell culture plates

    • Complete culture medium

    • XTT labeling mixture and electron-coupling solution

    • Microplate spectrophotometer

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment : Prepare serial dilutions of the compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

    • Incubation : Incubate the plate for a defined period, typically 48 or 72 hours.[10]

    • XTT Reagent Addition : Prepare the XTT labeling reagent according to the manufacturer's instructions. Add 50 µL of the activated XTT solution to each well.[9]

    • Final Incubation : Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert XTT to the colored formazan product.[9][11]

    • Absorbance Measurement : Measure the absorbance of each well at a wavelength of 450-500 nm, with a reference wavelength of 630-690 nm.[9][11]

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data Presentation

Cell Line Cancer Type Incubation Time (hours) IC₅₀ of Compound (µM)
MCF-7 Breast Adenocarcinoma 48 10.2
A549 Lung Carcinoma 48 15.8
HCT116 Colorectal Carcinoma 48 7.5

| PC-3 | Prostate Adenocarcinoma | 48 | 28.1 |

Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[13] PI is a DNA-binding dye that can only enter cells with compromised membranes, thus marking late apoptotic or necrotic cells.[12]

  • Objective : To determine if the compound induces programmed cell death.

  • Materials :

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

    • Flow cytometer

  • Procedure :

    • Cell Seeding and Treatment : Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting : Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the detached cells with the collected medium.

    • Staining : Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis : Analyze the stained cells on a flow cytometer within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[14] It is a powerful tool to determine if a compound induces cell cycle arrest.

  • Objective : To assess the effect of the compound on cell cycle distribution.

  • Materials :

    • 6-well plates

    • Ice-cold 70% ethanol

    • PI staining solution containing RNase A

    • Flow cytometer

  • Procedure :

    • Cell Seeding and Treatment : Seed and treat cells in 6-well plates as described in the apoptosis protocol. A 24-hour treatment is often sufficient to observe effects on the cell cycle.

    • Harvesting and Fixation : Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells.[15] Incubate at -20°C for at least 2 hours (or overnight).

    • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS to rehydrate. Resuspend the cell pellet in PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

    • Incubation : Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry Analysis : Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the generation of a histogram that displays the percentage of cells in the G0/G1, S, and G2/M phases.[14]

Protocol 4: Mechanistic Validation by Western Blotting

Western blotting is used to detect specific proteins in a sample and can provide insights into the compound's effect on signaling pathways.[16][17] For example, a decrease in phosphorylated (active) ERK or AKT, or an increase in cleaved PARP (a marker of apoptosis), would support the hypothesized mechanism.

  • Objective : To measure changes in the expression or phosphorylation status of key proteins involved in cell survival, apoptosis, and cell cycle regulation.

  • Materials :

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis equipment

    • Transfer apparatus and membranes (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-cleaved-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL) and imaging system

  • Procedure :

    • Protein Extraction : Treat cells with the compound at the desired concentrations and time points. Lyse the cells on ice using lysis buffer. Quantify the protein concentration of the lysates using a BCA or Bradford assay.

    • Gel Electrophoresis : Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.[16]

    • Protein Transfer : Transfer the separated proteins from the gel to a membrane.[18]

    • Blocking : Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Antibody Incubation : Incubate the membrane with the desired primary antibody overnight at 4°C with gentle shaking.[18]

    • Washing and Secondary Antibody Incubation : Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection : Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis : Analyze the band intensities. It is crucial to normalize the protein of interest to a loading control (like β-actin or GAPDH) to ensure equal protein loading. For phosphorylation studies, compare the phosphorylated protein level to the total protein level.[19]

Conclusion

The protocols detailed in this guide provide a robust, multi-faceted approach to characterize the anticancer potential of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, and by probing its effects on key molecular pathways, researchers can build a comprehensive profile of this novel compound. This structured methodology ensures that the generated data is reliable, reproducible, and provides a solid foundation for further preclinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.
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  • Mini review on anticancer activities of Pyrazole Deriv
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol.
  • Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius.
  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (2025). Benchchem.
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  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
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  • Dual Apoptosis Assay with NucView® 488 Caspase-3 Substr
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  • Western blot protocol. (n.d.). Abcam.
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  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.
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Application Notes and Protocols: 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride as a Putative Kinase Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Introduction: The Pyrazole Scaffold as a Foundation for Kinase Inhibitor Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its synthetic tractability and its presence in numerous pharmacologically active compounds.[1][2] This five-membered heterocyclic ring system is a key structural feature in a variety of FDA-approved drugs.[3] Of particular interest to chemical biologists and drug discovery scientists is the role of pyrazole derivatives as potent and selective modulators of protein kinase activity.[4]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of therapeutic targets.[6][7] The 5-aminopyrazole moiety, in particular, has been identified as a versatile template for the design of kinase inhibitors, with derivatives showing potent inhibition of kinases such as p38α MAP kinase.[8][9]

This document provides detailed application notes and protocols for the characterization and use of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride (hereafter referred to as PMPA-HCl ) as a putative chemical probe for kinase signaling pathways. Given the novelty of this specific compound, this guide is structured to lead the researcher through a rigorous validation workflow, a critical process for any new chemical probe to ensure that experimental results can be confidently attributed to the modulation of its intended target.[10][11]

Chemical Structure:

  • Compound Name: this compound

  • Abbreviation: PMPA-HCl

  • Molecular Formula: C₁₁H₁₄ClN₃

  • Molecular Weight: 223.71 g/mol

  • Structure:

Postulated Mechanism of Action: Competitive ATP-Binding Site Inhibition

Based on the extensive literature on pyrazole-based kinase inhibitors, it is hypothesized that PMPA-HCl functions as an ATP-competitive inhibitor.[4] The pyrazole scaffold can mimic the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The substituents on the pyrazole ring are crucial for determining potency and selectivity by occupying adjacent hydrophobic pockets.[12]

The proposed mechanism involves the pyrazole core of PMPA-HCl engaging with the kinase hinge region, while the (3-methylphenyl)methyl group extends into a hydrophobic pocket, potentially conferring selectivity for a specific subset of kinases.

Below is a conceptual diagram illustrating the postulated mechanism of action of PMPA-HCl within a generic kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Signal Transduction Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate Substrate Protein Kinase_B->Substrate Phosphorylation ADP ADP Kinase_B->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Cellular_Response Cellular Response P_Substrate->Cellular_Response PMPA PMPA-HCl PMPA->Kinase_B Inhibition ATP ATP ATP->Kinase_B

Caption: Postulated mechanism of PMPA-HCl in a kinase cascade.

Validation of PMPA-HCl as a Chemical Probe: A Step-by-Step Guide

To establish PMPA-HCl as a reliable chemical probe, a systematic validation process is essential.[13][14] This process involves confirming its purity and stability, determining its potency and selectivity, and demonstrating target engagement in a cellular context.

The following diagram outlines the recommended validation workflow.

G start Start: PMPA-HCl Synthesis and Purification purity Purity and Stability Assessment (LC-MS, NMR, Solubility) start->purity biochem_potency Biochemical Potency Determination (In vitro Kinase Assay) purity->biochem_potency selectivity Selectivity Profiling (Kinome-wide Scan) biochem_potency->selectivity target_engagement Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) selectivity->target_engagement cellular_activity Cellular Activity Confirmation (Target-specific Functional Assay) target_engagement->cellular_activity negative_control Synthesis and Testing of a Structurally Related Inactive Control cellular_activity->negative_control end Validated Chemical Probe negative_control->end

Caption: Recommended workflow for the validation of PMPA-HCl.

Materials and Reagents
  • PMPA-HCl (synthesized and purified)

  • DMSO (cell culture grade)

  • Recombinant human kinases (for biochemical assays)

  • ATP and appropriate kinase substrates

  • Kinase assay buffer (e.g., ADP-Glo™, Promega)

  • Cell lines for cellular assays (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM, RPMI-1640) and supplements

  • Lysis buffer for CETSA

  • Antibodies for Western blotting (specific to the target kinase and loading control)

  • Secondary antibodies and ECL substrate

Protocol 1: Biochemical Potency Determination

This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of PMPA-HCl against a putative target kinase in a cell-free system.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of PMPA-HCl in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and PMPA-HCl (or DMSO as a vehicle control) in the appropriate kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the IC₅₀ for an ATP-competitive inhibitor.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PMPA-HCl concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Biochemical Potency Data for PMPA-HCl

ParameterPMPA-HClKnown Standard Inhibitor
Target Kinase Kinase XKinase X
IC₅₀ (nM) 7550
Assay Method ADP-Glo™ADP-Glo™
ATP Concentration KmKm
Protocol 2: Kinome-wide Selectivity Profiling

To be a useful chemical probe, PMPA-HCl should exhibit a high degree of selectivity for its intended target(s) over other kinases.[6][15] A kinome-wide scan is the gold standard for assessing selectivity. This can be performed as a fee-for-service by specialized vendors.[16]

Methodology:

  • Compound Submission: Provide a sample of PMPA-HCl at a specified concentration (e.g., 1 µM) to a kinome profiling service.

  • Screening: The compound will be screened against a large panel of recombinant kinases (e.g., >400 kinases) in a binding or activity-based assay.

  • Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. This data can be visualized using a kinome tree map to provide a global view of the compound's selectivity. A high-quality probe should show potent inhibition of a limited number of kinases.

Protocol 3: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA™)

CETSA is a powerful method to confirm that a compound binds to its target protein within the complex environment of a living cell.[17][18][19][20] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of PMPA-HCl or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis:

    • Melt Curve: For each treatment condition, plot the relative amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of PMPA-HCl indicates target engagement.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of PMPA-HCl concentrations and heat all samples at a single temperature (chosen from the melt curve where significant protein denaturation occurs). Plot the amount of soluble protein against the compound concentration to determine the cellular EC₅₀ for target engagement.

Table 2: Hypothetical CETSA Data for PMPA-HCl

ParameterPMPA-HCl
Cell Line HeLa
Target Kinase Kinase X
Apparent Tₘ Shift (ΔTₘ) at 10 µM + 4.5 °C
Isothermal EC₅₀ (µM) 1.2

Concluding Remarks and Future Directions

This document provides a foundational guide for the characterization of this compound as a potential chemical probe. The provided protocols are designed to rigorously assess its potency, selectivity, and cellular target engagement, which are essential criteria for a high-quality chemical probe.[21]

Upon successful validation, PMPA-HCl could be a valuable tool for dissecting the role of its target kinase(s) in various cellular processes. Further experiments could include downstream signaling pathway analysis, phenotypic screening, and use in in vivo models, always in conjunction with a structurally related inactive control to ensure that the observed biological effects are due to on-target activity.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Protein kinase profiling assays: a technology review - PubMed. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (URL: [Link])

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. (URL: [Link])

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (URL: [Link])

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (URL: [Link])

  • Validating Chemical Probes - EFMC. (URL: [Link])

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (URL: [Link])

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (URL: [Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (URL: [Link])

  • Kinome Profiling - PMC - PubMed Central. (URL: [Link])

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. (URL: [Link])

  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe - Books - The Royal Society of Chemistry. (URL: [Link])

  • 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • Best Practices for Chemical Probes - Alto Predict. (URL: [Link])

  • Validating Small Molecule Chemical Probes for Biological Discovery - PubMed. (URL: [Link])

  • Overview on Biological Activities of Pyrazole Derivatives - OUCI. (URL: [Link])

  • The art of the chemical probe. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])

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Sources

Application Notes and Protocols: Developing a Cellular Thermal Shift Assay (CETSA) for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a Cellular Thermal Shift Assay (CETSA) to verify the target engagement of the small molecule, 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride. The protocol herein is detailed and provides a framework for adapting the assay to other compounds and protein targets.

Introduction: The Imperative of Target Engagement

The validation of a drug candidate's interaction with its intended molecular target within a physiological cellular context is a cornerstone of modern drug discovery.[1] Phenotypic screening can identify compounds with desired cellular effects, but without confirming direct target engagement, the risk of advancing compounds with misunderstood mechanisms of action or off-target effects is significant.[2][3] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful biophysical technique to directly measure the binding of a ligand to its target protein in intact cells and tissues.[4]

The foundational principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[5] Upon heating, proteins denature and aggregate. However, the binding of a small molecule can stabilize the protein's structure, increasing its resistance to heat-induced unfolding.[6] This results in a greater fraction of the target protein remaining soluble at elevated temperatures in the presence of the binding ligand compared to a control.[5] This change in thermal stability is quantifiable and serves as a direct proxy for target engagement.[7]

This application note will detail the process of developing a CETSA for the novel compound this compound. As the specific target for this compound is not yet publicly established, for the purpose of this illustrative guide, we will proceed with the hypothetical target of Cyclin-Dependent Kinase 2 (CDK2) . The pyrazole scaffold is a common feature in many kinase inhibitors, and CDK2 is a well-validated cancer target, making this a scientifically relevant scenario for demonstrating the CETSA development process.[8][9]

The CETSA Workflow: A Conceptual Overview

The CETSA protocol can be broken down into several key stages, from initial assay development to final data analysis. The overall workflow is designed to first establish the thermal profile of the target protein and then to assess how this profile is altered by the presence of the compound of interest.

CETSA_Workflow_Overview cluster_Phase1 Phase 1: Assay Development cluster_Phase2 Phase 2: Compound Evaluation P1_Step1 Cell Culture & Lysis Optimization P1_Step2 Antibody Validation P1_Step1->P1_Step2 P1_Step3 Melt Curve Generation (Tagg Determination) P1_Step2->P1_Step3 P2_Step1 Isothermal Dose-Response (ITDRFCETSA) P1_Step3->P2_Step1 Inform Optimal Temp. P2_Step2 Data Analysis & Potency Determination P2_Step1->P2_Step2 End End P2_Step2->End Start Start Start->P1_Step1

Figure 1: High-level overview of the CETSA development workflow.

Detailed Protocols and Methodologies

Materials and Reagents

A comprehensive list of necessary materials and reagents should be compiled prior to beginning the experimental work. An example is provided in the table below.

Reagent/Material Supplier Catalogue # Purpose
Human Breast Cancer Cell Line (e.g., MCF-7)ATCCHTB-22Source of endogenous CDK2
DMEM/F-12 MediumGibco11320033Cell culture medium
Fetal Bovine Serum (FBS)Gibco26140079Cell culture supplement
Penicillin-StreptomycinGibco15140122Antibiotic for cell culture
Trypsin-EDTA (0.25%)Gibco25200056Cell detachment
Phosphate-Buffered Saline (PBS)Gibco10010023Washing cells
1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine HCl--Test Compound
DMSO (Cell culture grade)Sigma-AldrichD2650Vehicle for compound
Protease Inhibitor CocktailRoche11836153001Prevent protein degradation
Pierce BCA Protein Assay KitThermo Fisher23225Protein quantification
Anti-CDK2 Antibody (Primary)Cell Signaling2546Detection of target protein
Anti-Rabbit IgG, HRP-linked (Secondary)Cell Signaling7074Detection of primary antibody
ECL Western Blotting SubstrateBio-Rad1705061Chemiluminescent detection
PVDF MembraneMilliporeIPVH00010Western blot membrane
Phase 1: Assay Development and Optimization

The choice of cell line is critical and should be based on sufficient endogenous expression of the target protein, in this case, CDK2.

  • Culture: Maintain MCF-7 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest: When cells reach 80-90% confluency, wash them twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and then neutralize with complete medium.

  • Cell Pellet: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS. The cell pellet can be used immediately or stored at -80°C.

For initial optimization, working with cell lysates can be more straightforward than whole cells.

  • Lysis Buffer: Prepare a lysis buffer consisting of PBS with a protease inhibitor cocktail. Avoid detergents as they can interfere with protein stability.

  • Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 37°C).

  • Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet insoluble debris.

  • Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay. Normalize the protein concentration of all samples to a standard concentration (e.g., 1-2 mg/mL).

The melt curve determines the thermal stability profile of the target protein in the absence of the ligand.

  • Aliquoting: Aliquot the normalized cell lysate into PCR tubes (e.g., 50 µL per tube).

  • Heating Gradient: Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes. A typical gradient would range from 37°C to 67°C in 2-3°C increments. A no-heat control (kept on ice) should be included.

  • Cooling: Immediately cool the samples on ice for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant from each tube and mix with an equal volume of 2x Laemmli sample buffer.

  • Western Blotting:

    • Load equal volumes of each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-CDK2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensity for each temperature point using densitometry software (e.g., ImageJ). Normalize the intensity of each band to the 37°C sample. Plot the normalized intensity versus temperature to generate the melt curve. The temperature at which 50% of the protein has aggregated is the apparent aggregation temperature (Tagg).

Melt_Curve_Protocol start Start: Normalized Lysate aliquot Aliquot into PCR tubes start->aliquot heat Heat Gradient (e.g., 37-67°C, 3 min) aliquot->heat cool Cool on Ice (3 min) heat->cool centrifuge Centrifuge (20,000g, 20 min) cool->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb_prep Prepare for WB (add Laemmli buffer) supernatant->wb_prep western_blot SDS-PAGE & Western Blot (anti-CDK2) wb_prep->western_blot analysis Densitometry & Data Analysis western_blot->analysis end End: Melt Curve (Tagg) analysis->end

Figure 2: Step-by-step workflow for generating a CETSA melt curve.

Phase 2: Compound Evaluation

The ITDRFCETSA is performed at a single, optimized temperature to determine the compound's potency in stabilizing the target protein.[2][10] The optimal temperature is typically chosen from the melt curve, usually at a point where there is significant but not complete protein denaturation (e.g., Tagg + 4-6°C).

  • Cell Treatment: Seed MCF-7 cells in 10 cm dishes and grow to 80% confluency. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells as described in 3.2.1. Resuspend the intact cells from each treatment condition in PBS. Aliquot the cell suspensions into PCR tubes.

  • Isothermal Heating: Heat all samples (except for a no-heat control) at the pre-determined optimal temperature (e.g., 53°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Lysis and Sample Preparation: Lyse the cells by freeze-thaw cycles as described in 3.2.2. Proceed with centrifugation and preparation for Western blotting as outlined in steps 4-6 of the melt curve protocol (3.2.3).

  • Data Analysis:

    • Quantify the CDK2 band intensity for each compound concentration.

    • Normalize the data, setting the vehicle-treated, heated sample as 0% stabilization and the no-heat control as 100% stabilization.

    • Plot the normalized band intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

ITDRF_Workflow start Start: Cultured Cells treat Treat cells with compound (serial dilution) & vehicle start->treat harvest Harvest & Aliquot Cells treat->harvest heat Isothermal Heating (Optimal Temp, 3 min) harvest->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifuge (20,000g, 20 min) lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant wb Western Blot for CDK2 supernatant->wb analysis Densitometry & Dose-Response Curve Fitting wb->analysis end End: EC50 Value analysis->end

Figure 3: Workflow for the Isothermal Dose-Response Fingerprint (ITDRFCETSA).

Data Presentation and Interpretation

The results from the CETSA experiments should be presented clearly to allow for straightforward interpretation.

Melt Curve Data

The melt curve data provides the fundamental thermal profile of the target protein.

Temperature (°C) Normalized CDK2 Band Intensity (Vehicle) Normalized CDK2 Band Intensity (Compound X)
371.001.00
430.980.99
460.950.97
490.850.95
520.550.88
550.250.75
580.100.50
610.050.20

A positive result is indicated by a rightward shift of the melt curve in the presence of the compound, demonstrating thermal stabilization.

ITDRFCETSA Data

The ITDRFCETSA data allows for the quantification of the compound's potency in a cellular environment.

Compound X Conc. (µM) Normalized CDK2 Band Intensity
0 (Vehicle)0.25
0.010.30
0.10.45
10.65
100.74
1000.75

Fitting this data to a dose-response curve will yield an EC50 value, which is a key parameter for ranking compound potency and establishing structure-activity relationships.

Troubleshooting and Key Considerations

  • No Thermal Shift Observed:

    • The compound may not bind to the target protein in cells.

    • The compound concentration may be too low.

    • The protein may be intrinsically very stable or unstable, making shifts difficult to detect.[11]

  • High Variability Between Replicates:

    • Ensure precise and consistent heating and cooling steps.

    • Inconsistent protein loading in Western blots. Always normalize to a loading control if necessary.

    • Inaccurate protein concentration measurements.

  • Poor Antibody Signal:

    • The antibody may not be suitable for detecting the native form of the protein. Validate antibodies thoroughly.

    • Insufficient expression of the target protein in the chosen cell line.

Conclusion

The Cellular Thermal Shift Assay is an invaluable tool for unequivocally demonstrating target engagement of a compound within the complex milieu of a living cell. By following the detailed protocols for generating melt curves and isothermal dose-response fingerprints, researchers can obtain robust and quantitative data on the interaction between a small molecule, such as this compound, and its putative target, CDK2. This information is critical for making informed decisions in the drug discovery pipeline, from hit validation to lead optimization.

References

  • Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]

  • Roswell Park Comprehensive Cancer Center. (2025). Scientists propose CDK2 enzyme as new target for cancer therapy. Roswell Park News. [Link]

  • Gad, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 225-42. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate. [Link]

  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 415-420. [Link]

  • Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Friman, T. (2020). Mass Spectrometry-Based Cellular Thermal Shift Assay (CETSA) for Target Deconvolution in Phenotypic Drug Discovery. Bioorganic & Medicinal Chemistry, 28(1), 115174. [Link]

  • Dai, L., et al. (2019). The Cellular Thermal Shift Assay for Drug Target Identification and Engagement. Annual Review of Biochemistry, 88, 435-463. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacophore have led to its incorporation into a wide array of clinically successful drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology.[1][4] Pyrazole derivatives exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[5][6][7] This wide range of activities has cemented the pyrazole moiety as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large and diverse chemical libraries against specific biological targets.[8][9] The combination of a well-designed pyrazole derivative library with a robust HTS platform provides a powerful engine for the identification of novel hit compounds, which can be further optimized into lead candidates and ultimately, new therapeutics.[10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with a library of pyrazole derivatives. It outlines the critical steps from assay development and execution to data analysis and hit validation, with a focus on the underlying scientific principles and practical considerations for a successful screening campaign.

Part 1: Designing the HTS Campaign

A successful HTS campaign is built on a foundation of careful planning and optimization. The unique chemical properties of pyrazole derivatives should be considered during the design of the screening library and the development of the assay.

The Pyrazole Library: Diversity and Focus

The design of the pyrazole library is a critical determinant of the success of an HTS campaign. A well-constructed library should balance chemical diversity with a focus on structures known to interact with the target class of interest. Key considerations include:

  • Substituent Diversity: The pyrazole ring offers multiple points for substitution (typically at positions 1, 3, 4, and 5), allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The library should explore a wide range of substituents at these positions to maximize the chances of identifying a high-affinity binder.

  • Scaffold Hopping and Bioisosteric Replacement: The pyrazole core can act as a bioisostere for other aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[10] The library can include derivatives where the pyrazole ring replaces other known pharmacophores.

  • Focused vs. Diversity Libraries: For targets with known pyrazole-based inhibitors, a focused library can be designed to explore the structure-activity relationship (SAR) around the known scaffold. For novel targets, a more diverse library is preferable to explore a broader chemical space.[8]

Target Selection and Assay Development

The choice of biological target and the development of a robust and sensitive assay are paramount. Pyrazole derivatives have shown activity against a wide range of targets, including:

  • Protein Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[10]

  • G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have been developed as modulators of various GPCRs.

  • Enzymes: A wide variety of enzymes, including proteases and metabolic enzymes, can be targeted with pyrazole-based inhibitors.[12]

Assay Development Workflow:

Assay_Development Target_Selection Target Selection (e.g., Kinase, GPCR) Assay_Format Assay Format Selection (Biochemical vs. Cell-based) Target_Selection->Assay_Format Reagent_Optimization Reagent Optimization (Enzyme/Substrate Conc.) Assay_Format->Reagent_Optimization Assay_Miniaturization Assay Miniaturization (e.g., 384-well plate) Reagent_Optimization->Assay_Miniaturization Z_Factor_Validation Z'-Factor Validation (>0.5 for HTS) Assay_Miniaturization->Z_Factor_Validation

Caption: Workflow for HTS assay development.

A critical parameter in assay development is the Z'-factor , which provides a measure of the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[13]

Part 2: High-Throughput Screening Protocol: A Case Study with a Kinase Target

This section provides a detailed protocol for a biochemical HTS campaign to identify pyrazole-based inhibitors of a hypothetical protein kinase, "Kinase-X." This protocol can be adapted for other enzyme targets.

Materials and Reagents
  • Pyrazole Derivative Library: 10 mM stock solutions in 100% DMSO.

  • Kinase-X: Recombinant human Kinase-X, stored at -80°C.

  • Substrate: A specific peptide substrate for Kinase-X.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagent: e.g., ADP-Glo™ Kinase Assay (Promega).

  • Positive Control: A known inhibitor of Kinase-X (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Microplates: 384-well, low-volume, white, solid-bottom plates.

HTS Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition Compound_Plating Compound Plating: - Add 50 nL of pyrazole library compounds - Add 50 nL of controls (DMSO, Staurosporine) Enzyme_Addition Add 5 µL of Kinase-X solution Compound_Plating->Enzyme_Addition Incubation1 Incubate for 15 min at RT Enzyme_Addition->Incubation1 Reaction_Initiation Add 5 µL of Substrate/ATP mix Incubation1->Reaction_Initiation Incubation2 Incubate for 60 min at RT Reaction_Initiation->Incubation2 Detection_Reagent Add 10 µL of ADP-Glo™ Reagent Incubation2->Detection_Reagent Incubation3 Incubate for 40 min at RT Detection_Reagent->Incubation3 Luminescence_Reading Read Luminescence on a plate reader Incubation3->Luminescence_Reading

Caption: Step-by-step HTS workflow for a kinase inhibition assay.

Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each pyrazole derivative from the library stock plates to the 384-well assay plates.

    • In designated control wells, add 50 nL of DMSO (negative control) and 50 nL of a serial dilution of the positive control inhibitor.

  • Enzyme Addition:

    • Prepare a solution of Kinase-X in assay buffer at a 2X final concentration.

    • Dispense 5 µL of the Kinase-X solution into each well of the assay plates.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a 2X solution of the peptide substrate and ATP in assay buffer.

    • Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Kinase Reaction Incubation:

    • Centrifuge the plates briefly.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ detection reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate at room temperature for 40 minutes.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

Part 3: Data Analysis and Hit Validation

The raw data from the HTS must be carefully analyzed to identify true hits and eliminate false positives.[9][14]

Primary Data Analysis
  • Normalization: The raw luminescence data is normalized to the plate controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Avg_Positive_Control) / (Avg_Negative_Control - Avg_Positive_Control))

  • Hit Selection: A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Triage

The initial hits from the primary screen must undergo a rigorous validation process to confirm their activity and rule out artifacts.[13][14]

Hit Validation Workflow:

Hit_Validation Primary_Hits Primary HTS Hits Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curve Generation (IC50 determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Confirmed_Hits Confirmed Hits for Lead Optimization SAR_Analysis->Confirmed_Hits

Caption: A typical workflow for hit validation and confirmation.

  • Hit Confirmation: The initial hits are "cherry-picked" and re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ value).

  • Orthogonal Assays: To rule out assay-specific artifacts (e.g., compound autofluorescence), hits should be tested in an orthogonal assay that uses a different detection method.

  • Structure-Activity Relationship (SAR) Analysis: The structures of the confirmed hits are analyzed to identify common chemical features and to guide the synthesis of more potent and selective analogs.[14]

Example Data Presentation

The data for confirmed hits should be presented in a clear and organized manner.

Table 1: Properties of Confirmed Pyrazole Hits against Kinase-X

Compound IDStructurePrimary HTS Inhibition (%)IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)
PZ-001[Structure Image]85.21.21.5
PZ-002[Structure Image]78.93.54.1
PZ-003[Structure Image]92.10.80.9

Part 4: Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
High Plate-to-Plate Variability Inconsistent reagent dispensing, temperature fluctuations.Calibrate liquid handlers, ensure consistent incubation times and temperatures.
Edge Effects Evaporation from wells at the edge of the plate.Use plates with lids, consider not using the outer rows/columns for screening.
High Number of False Positives Compound interference with the assay signal (e.g., autofluorescence), non-specific inhibition.Implement orthogonal assays, perform counter-screens to identify promiscuous inhibitors.[14]
Low Hit Rate Library lacks relevant chemical diversity, assay conditions are not optimal.Re-evaluate library design, re-optimize assay parameters (e.g., enzyme/substrate concentrations).

Conclusion

High-throughput screening of pyrazole derivative libraries is a proven and effective strategy for the discovery of novel therapeutic agents. The inherent "drug-like" properties of the pyrazole scaffold, combined with the power of HTS, provide a robust platform for identifying high-quality starting points for drug discovery programs. By following the principles and protocols outlined in this guide, researchers can maximize the success of their screening campaigns and accelerate the journey from hit to lead.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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Application Notes and Protocols for Evaluating Pyrazole-Based Compounds in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for testing the efficacy of pyrazole-based compounds in relevant animal models. This guide is structured to offer not just procedural steps, but a deeper understanding of the experimental design, ensuring the generation of robust and reproducible data.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for high-affinity interactions with various biological targets.[1] This guide will focus on four prominent examples of pyrazole-based drugs and the corresponding animal models used to evaluate their efficacy:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain, particularly in the context of arthritis.

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist developed for the management of obesity and metabolic syndrome.

  • Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for the treatment of erectile dysfunction.

  • Allopurinol: A xanthine oxidase inhibitor used to treat gout and hyperuricemia.

Ethical considerations are paramount in the use of animal models. All procedures described herein should be conducted in accordance with the ethical guidelines for the use of animals in research, emphasizing the principles of the 3Rs: Replacement, Reduction, and Refinement.[2] Researchers must obtain approval from their institution's Animal Care and Use Committee before commencing any studies.

Section 1: Celecoxib Efficacy in a Rodent Model of Inflammatory Arthritis

Scientific Rationale: Celecoxib selectively inhibits COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4] The collagen-induced arthritis (CIA) model in rats is a widely accepted preclinical model of rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.

Animal Model: Collagen-Induced Arthritis (CIA) in Rats

The CIA model is induced by immunization with type II collagen, leading to an autoimmune response that targets the cartilage in the joints, resulting in inflammation, swelling, and joint destruction.

Efficacy Testing Protocol for Celecoxib

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • Celecoxib

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Calipers for measuring paw thickness

  • Scoring system for arthritis severity (see table below)

Protocol:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.

    • On day 7 or 21, provide a booster immunization with 100 µg of type II collagen emulsified in IFA.

  • Treatment Groups:

    • Once arthritis is established (typically around day 21-28), randomly assign animals to the following groups (n=8-10 per group):

      • Vehicle control (oral gavage, daily)

      • Celecoxib (e.g., 3, 10, 30 mg/kg, oral gavage, daily)[5]

      • Positive control (e.g., methotrexate)

  • Efficacy Assessment:

    • Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and joint deformity). The maximum score per animal is 16.

    • Paw Edema: Measure the thickness of the hind paws using calipers every other day.

    • Histopathology: At the end of the study, euthanize the animals and collect the joints for histological analysis. Score for inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Collect blood samples to measure systemic inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Data Analysis:

  • Compare the mean arthritis scores and paw thickness between the treatment groups and the vehicle control group using a two-way ANOVA with repeated measures.

  • Analyze histopathology scores using a non-parametric test such as the Kruskal-Wallis test followed by Dunn's post-hoc test.

  • Compare biomarker levels between groups using a one-way ANOVA or t-test.

Expected Outcomes: Celecoxib treatment is expected to significantly reduce the clinical signs of arthritis, including paw swelling and arthritis scores, in a dose-dependent manner. Histological analysis should reveal reduced inflammation and joint damage in the celecoxib-treated groups compared to the vehicle control.

Celecoxib Mechanism of Action

celecoxib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.

Section 2: Rimonabant Efficacy in a Rodent Model of Metabolic Syndrome

Scientific Rationale: Rimonabant is an inverse agonist of the cannabinoid receptor 1 (CB1), which is overactive in obesity and metabolic syndrome. By blocking CB1 receptors, rimonabant can reduce food intake, increase energy expenditure, and improve metabolic parameters.[1][6] The diet-induced obesity (DIO) model in rats or mice is a highly relevant model for studying metabolic syndrome as it mimics the human condition of developing metabolic dysfunction due to a high-fat, high-sugar diet.

Animal Model: Diet-Induced Obesity (DIO)

This model involves feeding rodents a high-fat diet (HFD) for an extended period, leading to weight gain, insulin resistance, dyslipidemia, and other features of metabolic syndrome.

Efficacy Testing Protocol for Rimonabant

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats (6-8 weeks old)

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Rimonabant

  • Vehicle (e.g., 0.1% Tween 80 in water)

  • Metabolic cages for monitoring food and water intake

  • Glucometer and insulin ELISA kit

  • Equipment for measuring body composition (e.g., EchoMRI)

Protocol:

  • Induction of Obesity:

    • Feed animals a high-fat diet for 8-12 weeks to induce obesity and metabolic dysfunction. A control group should be maintained on a standard chow diet.

  • Treatment Groups:

    • Once the DIO phenotype is established, randomly assign the obese animals to the following groups (n=8-12 per group):

      • DIO + Vehicle (oral gavage, daily)

      • DIO + Rimonabant (e.g., 3, 10 mg/kg, oral gavage, daily)[1][6][7]

      • Lean control (chow-fed + Vehicle)

  • Efficacy Assessment:

    • Body Weight and Food Intake: Monitor body weight and food intake daily or several times per week.

    • Body Composition: Measure fat mass and lean mass at the beginning and end of the treatment period.

    • Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess insulin sensitivity. Measure fasting blood glucose and insulin levels.

    • Lipid Profile: Measure plasma levels of triglycerides, cholesterol, and free fatty acids.

    • Gene Expression: Analyze the expression of genes involved in metabolism and inflammation in adipose tissue and the liver.

Data Analysis:

  • Analyze changes in body weight, food intake, and body composition over time using a two-way ANOVA with repeated measures.

  • Analyze OGTT and ITT data by calculating the area under the curve (AUC) and comparing between groups using a one-way ANOVA.

  • Compare final metabolic parameters (glucose, insulin, lipids) between groups using a one-way ANOVA or t-test.

Expected Outcomes: Rimonabant treatment is expected to cause a significant reduction in body weight and food intake compared to the vehicle-treated DIO group.[7] Improvements in glucose tolerance, insulin sensitivity, and lipid profiles are also anticipated.[6]

Rimonabant Mechanism of Action

rimonabant_mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activate Appetite Stimulation Appetite Stimulation CB1 Receptor->Appetite Stimulation Leads to Rimonabant Rimonabant Rimonabant->CB1 Receptor Blocks

Caption: Rimonabant blocks the CB1 receptor, inhibiting endocannabinoid signaling and reducing appetite.

Section 3: Sildenafil Efficacy in a Rat Model of Erectile Dysfunction

Scientific Rationale: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[8] By inhibiting PDE5, sildenafil enhances the erectile response to sexual stimulation by increasing cGMP levels, leading to smooth muscle relaxation and increased blood flow to the penis.[8] The cavernous nerve crush injury model in rats is a well-established model of neurogenic erectile dysfunction.

Animal Model: Cavernous Nerve Crush Injury

This surgical model involves crushing the cavernous nerves, which are essential for initiating and maintaining an erection, leading to a significant and reproducible impairment of erectile function.

Efficacy Testing Protocol for Sildenafil

Materials:

  • Male Sprague-Dawley rats (10-12 weeks old)

  • Surgical instruments for nerve crush procedure

  • Sildenafil

  • Vehicle (e.g., saline)

  • Pressure transducer and data acquisition system for measuring intracavernosal pressure (ICP)

  • Bipolar stimulating electrode

Protocol:

  • Induction of Erectile Dysfunction:

    • Perform a bilateral cavernous nerve crush injury under anesthesia.

    • Allow the animals to recover for 2-4 weeks to allow for the development of erectile dysfunction.

  • Treatment Groups:

    • After the recovery period, randomly assign animals to the following groups (n=8-10 per group):

      • Sham-operated + Vehicle

      • Nerve crush + Vehicle

      • Nerve crush + Sildenafil (e.g., 0.5, 1, 2 mg/kg, intravenous or oral)[9][10]

  • Efficacy Assessment (Intracavernosal Pressure Measurement):

    • Anesthetize the rat and expose the carotid artery for blood pressure monitoring (Mean Arterial Pressure - MAP).

    • Expose the penis and insert a 23G needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

    • Expose the cavernous nerve and place a bipolar electrode for electrical stimulation.

    • Administer sildenafil or vehicle.

    • After a set time (e.g., 15-30 minutes), stimulate the cavernous nerve at various frequencies (e.g., 2-10 Hz) and record the maximal ICP and the total ICP (area under the curve).

    • Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.

Data Analysis:

  • Compare the maximal ICP, total ICP, and ICP/MAP ratio between the treatment groups and the vehicle control group using a one-way or two-way ANOVA.

  • Analyze the dose-response relationship for sildenafil.

Expected Outcomes: Sildenafil treatment is expected to significantly increase the maximal ICP, total ICP, and the ICP/MAP ratio in the nerve-crushed rats in a dose-dependent manner, indicating an improvement in erectile function.[10]

Sildenafil Mechanism of Action

sildenafil_mechanism Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 Degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP (inactive) 5'-GMP (inactive) PDE5->5'-GMP (inactive) Erection Erection Smooth Muscle Relaxation->Erection Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil inhibits PDE5, increasing cGMP levels and promoting erection.

Section 4: Allopurinol Efficacy in an Animal Model of Gout

Scientific Rationale: Allopurinol is a xanthine oxidase inhibitor that reduces the production of uric acid, the causative agent of gout.[7] By lowering uric acid levels, allopurinol prevents the formation of monosodium urate (MSU) crystals in the joints, thereby reducing the frequency and severity of gout attacks. The MSU crystal-induced gout model in rabbits or rodents is a well-established model of acute gouty arthritis.

Animal Model: Monosodium Urate (MSU) Crystal-Induced Gout

This model involves the intra-articular injection of MSU crystals into a joint, which elicits a strong inflammatory response characterized by swelling, pain, and neutrophil infiltration, mimicking an acute gout attack.[11]

Efficacy Testing Protocol for Allopurinol

Materials:

  • Male New Zealand White rabbits or Wistar rats

  • Monosodium urate (MSU) crystals

  • Allopurinol

  • Vehicle (e.g., saline)

  • Calipers for measuring joint diameter

  • Syringes and needles for intra-articular injection and blood collection

  • Uric acid assay kit

Protocol:

  • Induction of Gout:

    • Inject a suspension of MSU crystals (e.g., 25 mg/ml in saline) into the knee or ankle joint of one hind limb.[12] The contralateral limb can be injected with saline as a control.

  • Treatment Groups:

    • Administer allopurinol or vehicle either prophylactically (before MSU injection) or therapeutically (after MSU injection).

    • Example groups (n=6-8 per group):

      • Saline control

      • MSU + Vehicle

      • MSU + Allopurinol (e.g., 25, 50, 100 mg/kg, oral or intraperitoneal)[13]

  • Efficacy Assessment:

    • Joint Swelling: Measure the diameter of the injected joint at various time points (e.g., 6, 12, 24, 48 hours) after MSU injection.

    • Pain Assessment: Assess pain using methods such as the von Frey filament test for mechanical allodynia.

    • Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation and cellular infiltration.

    • Uric Acid Levels: Measure serum uric acid levels to confirm the pharmacodynamic effect of allopurinol.

Data Analysis:

  • Compare joint swelling and pain scores between the allopurinol-treated groups and the vehicle control group using a two-way ANOVA with repeated measures.

  • Analyze histopathology scores using a non-parametric test.

  • Compare serum uric acid levels between groups using a one-way ANOVA or t-test.

Expected Outcomes: Allopurinol treatment is expected to reduce joint swelling and pain in the MSU-injected limb. A significant decrease in serum uric acid levels should also be observed in the allopurinol-treated animals.

Allopurinol Mechanism of Action

allopurinol_mechanism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout Causes Xanthine Oxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Oxidase Inhibits

Caption: Allopurinol inhibits xanthine oxidase, reducing uric acid production and preventing gout.

Data Summary and Interpretation

The following tables provide a summary of the key parameters and expected outcomes for each animal model and pyrazole-based compound.

Table 1: Animal Models for Pyrazole-Based Compound Efficacy Testing

Pyrazole CompoundTherapeutic AreaAnimal ModelKey Efficacy Parameters
Celecoxib Inflammation/ArthritisCollagen-Induced Arthritis (Rat)Arthritis Score, Paw Edema, Histopathology, Inflammatory Markers
Rimonabant Metabolic SyndromeDiet-Induced Obesity (Mouse/Rat)Body Weight, Food Intake, Body Composition, Glucose Tolerance, Lipid Profile
Sildenafil Erectile DysfunctionCavernous Nerve Crush (Rat)Intracavernosal Pressure (ICP), ICP/MAP Ratio
Allopurinol GoutMSU-Induced Gout (Rabbit/Rat)Joint Swelling, Pain Score, Histopathology, Serum Uric Acid

Table 2: Example Dosage Regimens for Pyrazole-Based Compounds in Animal Models

Pyrazole CompoundAnimal SpeciesDosage RangeRoute of AdministrationReference
Celecoxib Rat3 - 30 mg/kg/dayOral[5]
Rimonabant Mouse/Rat3 - 10 mg/kg/dayOral[1][6][7]
Sildenafil Rat0.5 - 2 mg/kgIV or Oral[9][10]
Allopurinol Rat/Rabbit25 - 100 mg/kg/dayOral or IP[13]

References

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Formulation of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Rational Formulation of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride for In Vivo Preclinical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound, a novel pyrazole-based amine salt, for in vivo studies. Recognizing that novel chemical entities (NCEs) often lack established formulation protocols, this guide emphasizes a foundational, step-by-step approach rooted in physicochemical characterization to develop stable, safe, and effective dosing vehicles. We detail protocols for creating formulations suitable for common administration routes, including oral (PO), intravenous (IV), and intraperitoneal (IP), and underscore the causality behind each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Formulation Imperative for NCEs

The journey of a new chemical entity (NCE) from discovery to preclinical testing is fraught with challenges, a primary one being the development of a suitable formulation that ensures adequate systemic exposure in animal models.[1] Pyrazole derivatives are a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities.[2][3][4] The subject compound, this compound, combines the pyrazole core with a basic amine functional group, which has been converted to a hydrochloride salt.

The formation of a hydrochloride salt is a common strategy to enhance the aqueous solubility and stability of basic drug candidates.[5] Amines react with acids to form salts that are typically crystalline and more readily soluble in water than the corresponding free base.[5][6] However, the overall properties of the molecule, including the lipophilicity of the substituted phenyl and methyl groups, dictate the ultimate solubility. Therefore, a one-size-fits-all approach is inadequate. A successful in vivo study hinges on a formulation that not only dissolves the compound but also is non-toxic, stable, and appropriate for the chosen route of administration.[7]

This guide provides the strategic framework and tactical protocols to navigate these challenges, moving from initial characterization to the preparation of a final, dose-ready formulation.

Part 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount.[1] This pre-formulation assessment is the cornerstone of rational formulation design and is mandated by regulatory bodies like the FDA for advancing NCEs.[1][8]

Aqueous Solubility Determination

The starting point for any formulation is to determine the compound's equilibrium solubility in simple, physiologically compatible aqueous vehicles.

Protocol 1: Aqueous Solubility Screening

  • Vehicle Preparation: Prepare standard vehicles:

    • 0.9% Sodium Chloride Injection, USP (Normal Saline)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in separate glass vials. Ensure enough solid is present so that some remains undissolved.

  • Equilibration: Tightly cap the vials and agitate them at a controlled room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A rotator or shaker is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express solubility in mg/mL.

pH-Solubility Profile

As an amine hydrochloride salt, the compound's solubility is expected to be pH-dependent. The free base is likely less soluble than the protonated salt form. Understanding this relationship is key to selecting or adjusting vehicles.

Protocol 2: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Solubility Measurement: Repeat the steps outlined in Protocol 1 for each prepared buffer.

  • Data Analysis: Plot the measured solubility (mg/mL) as a function of pH. This profile will identify the pH range that maintains maximum solubility.

Key Physicochemical Parameters

A summary of essential pre-formulation data is presented below. These values guide the formulation strategy.

ParameterExperimental MethodRationale & Implication for Formulation
Aqueous Solubility HPLC-UV after equilibrationDetermines if a simple aqueous vehicle is feasible. Low solubility (<1 mg/mL) suggests the need for co-solvents or suspensions.[7]
pKa Potentiometric titrationFor an amine, this indicates the pH at which 50% of the compound is in its ionized (salt) form. Formulation pH should be kept well below the pKa to ensure the more soluble salt form predominates.
LogP / LogD Shake-flask method (Octanol/Water)Indicates the lipophilicity of the compound. High LogP (>3) may correlate with poor aqueous solubility, necessitating solubilization strategies.
Solid-State Form XRPD, DSC, TGAConfirms the crystalline or amorphous nature of the material. The solid form impacts solubility and stability.[9]

Part 2: Formulation Development Strategy

The data from Part 1 informs a tiered approach to formulation development. The goal is to use the simplest, safest, and most physiologically compatible vehicle possible.

G cluster_0 Formulation Development Workflow char Step 1: Physicochemical Characterization sol Step 2: Solubility Assessment char->sol Solubility, pKa, LogP strat Step 3: Strategy Selection sol->strat Solubility Data prep Step 4: Formulation Preparation strat->prep Selected Vehicle stab Step 5: Stability Testing prep->stab Physical & Chemical final Final Dosing Formulation stab->final Verified Formulation

Caption: Overall workflow from compound characterization to a final, validated formulation.

Tier 1: Aqueous Solutions

If the required dose concentration is well below the measured solubility in isotonic saline or D5W, a simple aqueous solution is the preferred choice for parenteral routes (IV, IP, SC). For oral administration, purified water may be sufficient.

Tier 2: pH-Modified Aqueous Solutions

If solubility is limited at neutral pH but increases at a lower pH (as expected for an amine salt), adjusting the vehicle pH can be a powerful strategy.[10]

  • Causality: By lowering the pH of the vehicle (e.g., to pH 4-5) with a pharmaceutically acceptable acid (like citric acid or HCl), the equilibrium is shifted to favor the protonated, more soluble form of the amine.[6]

  • Constraint: The final pH must be tolerable for the chosen route of administration. For IV, a range of pH 2-12 is acceptable, but for IP or SC, a less extreme pH (e.g., 4.5-8.0) is recommended to avoid irritation.[10]

Tier 3: Co-Solvent Systems

When aqueous solubility is insufficient even with pH modification, organic co-solvents are employed. This is a common strategy for many pyrazole-based compounds.[2]

  • Mechanism: Co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO) reduce the polarity of the aqueous vehicle, making it more favorable for dissolving lipophilic molecules. Surfactants like Tween® 80 or Cremophor® EL can further improve solubility and prevent precipitation upon dilution in biological fluids.[2][10]

  • Common Vehicles:

    • For PO/IP: 10% DMSO / 40% PEG 400 / 50% Saline

    • For IV (use with caution): 5-10% Solutol® HS 15 or Kolliphor® HS 15 in saline. High concentrations of organic co-solvents can cause hemolysis and are generally avoided for IV routes.

  • Constraint: The concentration of organic solvents must be kept to a minimum and within established safety limits for the animal species being studied.[11] For example, DMSO is often limited to <10% of the final formulation volume.[12]

Tier 4: Aqueous Suspensions

For high-dose oral toxicology studies where achieving the required concentration in a solution is impossible, a suspension is the formulation of choice.[1]

  • Mechanism: The compound is milled to a fine, uniform particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose - CMC) and a wetting agent (e.g., 0.1% Tween® 80).[13][14]

  • Advantage: Allows for the administration of very high doses.

  • Disadvantage: Not suitable for IV administration. Bioavailability can be variable and depends on particle size and dissolution rate in vivo.

G end_node end_node start Required Dose Soluble in Saline/D5W? cosolvent Try Co-Solvent System? start->cosolvent No use_saline Use Aqueous Solution (Protocol 3.1) start->use_saline Yes suspension High-Dose Oral Toxicity Study? cosolvent->suspension No use_cosolvent Use Co-Solvent Vehicle (Protocol 3.2) cosolvent->use_cosolvent Yes use_suspension Prepare Suspension (Protocol 3.3) suspension->use_suspension Yes reassess Re-evaluate Dose or Compound suspension->reassess No

Caption: Decision tree for selecting the appropriate formulation strategy.

Part 3: Detailed Formulation Protocols

Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 3.1: Preparation of an Aqueous Solution (10 mg/mL Example)

This protocol is suitable for IV, IP, or SC administration if solubility allows.

  • Calculation: Determine the total mass of API and volume of vehicle required for the study, including a small overage (~10-20%).

  • Weighing: Accurately weigh the required amount of this compound and place it in a sterile, appropriately sized glass vial.

  • Vehicle Addition: Add approximately 80% of the final required volume of sterile 0.9% Saline to the vial.

  • Dissolution: Vortex or sonicate the mixture until the API is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Final Volume: Add 0.9% Saline to reach the final desired volume (q.s.) and mix thoroughly.

  • Sterilization (for IV/IP): Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a final sterile container.

Protocol 3.2: Preparation of a Co-Solvent Formulation (10 mg/mL Example)

This protocol is suitable for PO or IP administration. A common vehicle is 10% DMSO, 40% PEG 400, 30% Saline, and 20% Water.

  • Calculation: Determine the required mass of API and volume of each vehicle component.

  • Weighing: Accurately weigh the API into a sterile conical tube.

  • Initial Solubilization: Add the required volume of DMSO. Vortex thoroughly until the compound is completely dissolved.[2] Gentle warming (to 30-40°C) or brief sonication can aid dissolution.

  • Sequential Addition: Sequentially add the PEG 400, vortexing after the addition to ensure the solution remains homogenous.

  • Final Dilution: Slowly add the saline and water while vortexing. The solution should remain clear.[2]

  • Verification: Visually inspect the final formulation for any signs of precipitation.

Protocol 3.3: Preparation of an Oral Suspension (50 mg/mL Example)

This protocol is suitable for high-dose oral gavage.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in purified water. This may require stirring for several hours. Add 0.1% (v/v) Tween® 80 to act as a wetting agent.

  • Weighing: Accurately weigh the API. If particles are large, gently grind them to a fine powder with a mortar and pestle.[13]

  • Levigation: In the mortar, add a small amount of the CMC vehicle to the API powder and triturate to form a smooth, uniform paste. This step, known as levigation, is critical for preventing particle agglomeration.[13]

  • Suspension Formation: Gradually add the remaining vehicle in small portions while continuously stirring to form a uniform suspension.

  • Homogenization: Use a mechanical homogenizer if necessary to ensure uniform particle size distribution.

  • Dosing: Stir the suspension continuously before and during dose administration to ensure dose uniformity.

Part 4: Stability Assessment: A Self-Validating System

A prepared formulation must be stable for the duration of its preparation and use. Stability testing is a critical step to ensure that the animal receives the intended dose and that no degradation has occurred.[13][15][16]

Protocol 4.1: Short-Term Formulation Stability

  • Sample Storage: Prepare the final formulation as described above. Store aliquots under the intended use conditions (e.g., room temperature on the benchtop) and protected from light.

  • Time Points: Test the formulation immediately after preparation (T=0) and at several time points relevant to the study duration (e.g., 2, 4, 8, and 24 hours).

  • Physical Stability Assessment: Visually inspect the samples at each time point for any signs of precipitation, crystallization, or color change.[13]

  • Chemical Stability Assessment: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the API. A stable formulation should retain >95% of its initial concentration with no significant appearance of degradation products.[13]

Vehicle SystemAdministration RouteKey Stability Concerns
Aqueous Solution IV, IP, SC, POPrecipitation due to temperature changes or pH shifts.
Co-Solvent System IP, POPrecipitation upon standing ("crashing out").
Suspension POParticle settling, caking, changes in particle size (crystal growth). Must be easily re-suspendable.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of a rational and robust formulation. There is no universal vehicle; instead, the process must be guided by the compound's intrinsic physicochemical properties. By following a systematic approach—beginning with thorough characterization, employing a tiered strategy for vehicle selection, and verifying the final product with stability testing—researchers can develop formulations that are safe, effective, and reproducible. This rigorous methodology not only ensures the integrity of preclinical data but also builds a solid foundation for future drug development efforts, aligning with the principles outlined in regulatory guidelines.[8][17][18]

References

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  • John, C. T. et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. Retrieved from [Link]

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  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Retrieved from [Link]

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  • John, C. T. et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. SpringerLink. Retrieved from [Link]

  • ResearchGate. (2025). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Retrieved from [Link]

  • Frontiers. (n.d.). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (2025). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Research and Reviews. (2022). Stability Testing and its Role in Drug Development Process. Retrieved from [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. American Association of Pharmaceutical Scientists. Retrieved from [Link]

  • Al-kassas, R. et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

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Application Notes and Protocols for the Quantification of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Paradigm of Precision in Bioanalysis

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic reality is paved with rigorous analytical challenges. The accurate quantification of drug candidates and their metabolites in complex biological matrices is not merely a procedural step but the very bedrock of pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a comprehensive guide to the analytical methodologies for the quantification of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, a novel pyrazole derivative. As the precise physicochemical properties of this specific hydrochloride salt are not extensively documented in publicly available literature, the protocols herein are founded on the structural characteristics of the molecule and established principles for the analysis of analogous compounds. Our approach emphasizes methodological robustness, adherence to regulatory standards, and a deep understanding of the underlying scientific principles.

Analyte Profile and Methodological Considerations

1.1. Structural Features and Predicted Physicochemical Properties

1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine is characterized by a pyrazole core, a primary amine, and a lipophilic (3-methylphenyl)methyl substituent. The hydrochloride salt form suggests good aqueous solubility. The primary amine group (a basic center) and the overall molecular structure predict a moderate lipophilicity. An estimated XLogP3 of a structurally similar compound, 3-(3-methylphenyl)-1H-pyrazol-5-amine, is 1.9, suggesting that the target analyte will exhibit favorable chromatographic behavior on reverse-phase columns and is amenable to liquid-liquid and solid-phase extraction techniques.[1]

1.2. The Imperative of Method Validation

All bioanalytical methods must be validated to ensure their reliability and reproducibility for their intended purpose.[2] This guide is aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Key validation parameters that will be addressed include selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[2]

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules in biological matrices, LC-MS/MS stands as the gold standard due to its exceptional sensitivity, selectivity, and wide dynamic range.[6][7]

2.1. Rationale for LC-MS/MS Selection

The complexity of biological samples necessitates a highly selective analytical technique to differentiate the analyte from endogenous matrix components.[8] Tandem mass spectrometry provides this selectivity through the specific fragmentation of the analyte ion. The high sensitivity of modern LC-MS/MS systems allows for the quantification of analytes at the low concentrations typically encountered in pharmacokinetic studies.

2.2. Proposed LC-MS/MS Method

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended to provide good retention and separation of the moderately lipophilic analyte from polar matrix components.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier will ensure the ionization of the primary amine, leading to good peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient from low to high organic content will be employed to ensure the elution of the analyte with a good peak shape and to clean the column of more lipophilic matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode. The primary amine is readily protonated, making positive mode ESI highly efficient.

    • Detection: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard. This highly selective detection method minimizes interferences.[9]

    • MRM Transitions: To be determined by infusing a standard solution of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine into the mass spectrometer to identify the precursor ion (the protonated molecule [M+H]+) and its most abundant and stable product ions.

Sample Preparation: The Art of Isolation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[1][10] We present three robust protocols, with the choice depending on the required sample cleanup, throughput, and the specific biological matrix.

3.1. Protein Precipitation (PPT)

A rapid and straightforward technique suitable for high-throughput analysis, though it provides the least sample cleanup.[10][11]

Protocol:

  • To 100 µL of biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.[12]

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of Protein Precipitation Workflow:

Protein Precipitation Workflow Sample Biological Sample + IS Precipitation Add Acetonitrile Vortex Sample->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate Supernatant->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Liquid-Liquid Extraction Workflow Sample Biological Sample + IS Basify Add NaOH Sample->Basify Extraction Add Organic Solvent Vortex Basify->Extraction PhaseSeparation Centrifuge Extraction->PhaseSeparation OrganicLayer Collect Organic Layer PhaseSeparation->OrganicLayer Evaporation Evaporate OrganicLayer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

3.3. Solid-Phase Extraction (SPE)

SPE provides the most thorough sample cleanup and allows for analyte concentration, leading to the highest sensitivity. A mixed-mode cation exchange SPE sorbent is recommended to leverage the basicity of the primary amine.

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of biological sample, add the internal standard and 500 µL of 2% phosphoric acid to ensure the primary amine is protonated. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the amine, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of Solid-Phase Extraction Workflow:

Solid-Phase Extraction Workflow Conditioning Condition SPE Cartridge Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction.

Method Validation: Ensuring Data Integrity

A comprehensive validation of the chosen analytical method is mandatory to ensure the reliability of the generated data. T[2]he following parameters should be assessed according to FDA guidelines.

[2][4]| Validation Parameter | Description | Acceptance Criteria (FDA) | | :--- | :--- | :--- | | Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | | Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. | | Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For quality control (QC) samples at low, medium, and high concentrations, the mean value should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), it should be within ±20%. | | Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. | | Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation (%CV) of the matrix factor across different lots of biological matrix should be ≤15%. | | Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration in stability testing samples should be within ±15% of the nominal concentration. |

Concluding Remarks

The successful quantification of this compound in biological samples is contingent upon the development of a robust and validated analytical method. The LC-MS/MS-based approaches detailed in this guide, coupled with the appropriate sample preparation technique, provide a solid foundation for achieving the required sensitivity, selectivity, and accuracy. It is imperative that any chosen method undergoes rigorous validation to ensure the integrity of the data generated in support of drug development programs. The principles and protocols outlined herein are designed to guide the researcher in establishing a reliable bioanalytical workflow that meets the stringent requirements of the pharmaceutical industry and regulatory agencies.

References

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical steps to ensure the successful use of this compound in your experiments.

Introduction

This compound is a salt of a weak base, a characteristic that significantly influences its solubility in aqueous solutions. While the hydrochloride salt form is generally chosen to enhance aqueous solubility compared to the free base, researchers can still face challenges in achieving the desired concentrations in various buffer systems.[1][2] This guide will explore the underlying chemical principles governing its solubility and provide a systematic approach to troubleshooting and overcoming these issues.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: Several factors can contribute to poor solubility. The most common culprits are an inappropriate pH of the buffer, the presence of common ions, or the buffer's ionic strength. As a hydrochloride salt of a weak base, the compound's solubility is highly dependent on the pH of the solution.[3][4][5]

Q2: What is the ideal pH for dissolving this compound?

A2: Generally, the hydrochloride salt of a weak base will be more soluble in acidic conditions (a lower pH).[6] In an acidic environment, the amine group is protonated, leading to a charged species that is more readily solvated by polar water molecules. As the pH increases and approaches the pKa of the compound, the amine group will become deprotonated, leading to the formation of the less soluble free base and subsequent precipitation.

Q3: I've noticed that the solubility decreases when I use a chloride-containing buffer. Why is this?

A3: This phenomenon is known as the "common ion effect."[7][8][9][10] The dissolution of this compound is an equilibrium process. The addition of chloride ions (the "common ion") from your buffer (e.g., from NaCl or KCl) will shift this equilibrium towards the solid, undissolved state, thereby reducing the compound's solubility.[10][11]

Q4: Can temperature be used to improve solubility?

A4: Yes, for many solid solutes, increasing the temperature will increase solubility.[12][13][14] However, it is crucial to consider the thermal stability of your compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to first attempt to optimize solubility at ambient temperature before resorting to heating.

In-Depth Troubleshooting Guide

For more persistent solubility issues, a systematic approach is necessary. This guide will walk you through a series of steps to diagnose and resolve the problem.

Step 1: Assess the pH of Your Buffer System

The pH of your aqueous buffer is the most critical factor influencing the solubility of this compound.

Understanding the Mechanism

The solubility of an ionizable compound is lowest at its isoelectric point and increases as the pH moves away from this point. For a weak base like 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine, the amine group can exist in a protonated (charged) or deprotonated (neutral) state. The charged, protonated form is significantly more soluble in aqueous media. The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms.[15]

Experimental Protocol: pH Optimization
  • Prepare a series of buffers: Prepare small volumes of buffers with a range of pH values (e.g., from pH 4.0 to 8.0 in 0.5 pH unit increments). It is advisable to use a buffer system that does not contain chloride ions at this stage (e.g., phosphate, citrate, or acetate buffers).

  • Determine approximate solubility: To a fixed volume of each buffer (e.g., 1 mL), add small, pre-weighed amounts of the compound. After each addition, vortex the solution for 1-2 minutes and visually inspect for undissolved solid.

  • Identify the optimal pH range: The pH at which the most compound dissolves before precipitation occurs is your optimal pH range.

Below is a table illustrating the expected trend in solubility as a function of pH.

Buffer SystempHExpected Solubility of this compound
Citrate Buffer4.0High
Acetate Buffer5.0Moderate to High
Phosphate Buffer6.0Moderate
Phosphate Buffer7.0Low
Tris Buffer8.0Very Low

Note: This table provides an illustrative example of the expected solubility trend. Actual solubility values should be determined experimentally.

Troubleshooting Workflow for Solubility Issues

start Start: Solubility Issue Observed check_ph Is the buffer pH in the optimal acidic range? start->check_ph adjust_ph Adjust buffer to a lower pH (e.g., pH 4-6) check_ph->adjust_ph No check_common_ion Does the buffer contain a common ion (Cl-)? check_ph->check_common_ion Yes adjust_ph->check_ph change_buffer Switch to a non-chloride containing buffer check_common_ion->change_buffer Yes consider_cosolvent Is solubility still insufficient? check_common_ion->consider_cosolvent No change_buffer->check_common_ion add_cosolvent Introduce a co-solvent (e.g., DMSO, Ethanol) consider_cosolvent->add_cosolvent Yes final_solution Solubility Optimized consider_cosolvent->final_solution No add_cosolvent->final_solution

Caption: A decision tree for troubleshooting solubility.

Step 2: Mitigating the Common Ion Effect

If you have optimized the pH and still face solubility issues, the composition of your buffer may be the problem.

Understanding the Mechanism

The common ion effect is a direct consequence of Le Châtelier's principle.[9] For the dissolution equilibrium of this compound, the presence of an external source of chloride ions will drive the equilibrium to the left, favoring the solid, undissolved form of the salt.[7][8][10][11]

Protocol for Buffer Selection
  • Review your buffer composition: Identify any components that contribute chloride ions to the solution (e.g., NaCl, KCl, Tris-HCl).

  • Select an alternative buffer system: If chloride ions are present, switch to a buffer system that utilizes a different counter-ion. Good alternatives include:

    • Phosphate-buffered saline (PBS) can be replaced with a phosphate buffer prepared with Na₂HPO₄ and NaH₂PO₄.

    • Tris-HCl can be replaced with a Tris-phosphate or Tris-acetate buffer.

Step 3: The Use of Co-solvents

When optimizing pH and buffer composition is insufficient, the use of co-solvents can be an effective strategy.[][17][18][19][20][21]

Understanding the Mechanism

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[17][19] This reduction in polarity makes the solvent system more favorable for dissolving less polar compounds, such as the free base form of your compound, thereby increasing its overall solubility.[][17]

Commonly Used Co-solvents
  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG)

Protocol for Co-solvent Use
  • Prepare a concentrated stock solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration.

  • Perform serial dilutions: Add the concentrated stock solution to your aqueous buffer in a stepwise manner. It is crucial to add the stock solution to the buffer, not the other way around, to avoid precipitation.

  • Determine the maximum tolerable co-solvent concentration: The final concentration of the co-solvent should be kept to a minimum, as high concentrations can affect biological assays. A final concentration of less than 1% (v/v) is generally recommended, though this is assay-dependent.

Relationship between pH, Ionization, and Solubility

cluster_ph pH Scale cluster_species Dominant Species cluster_solubility Aqueous Solubility low_ph Low pH (Acidic) protonated Protonated Form [R-NH3]+ low_ph->protonated Favors pka pH = pKa pka->protonated deprotonated Deprotonated Form [R-NH2] pka->deprotonated high_ph High pH (Basic) high_ph->deprotonated Favors high_sol High protonated->high_sol low_sol Low deprotonated->low_sol

Caption: The effect of pH on the compound's form and solubility.

Concluding Remarks

Overcoming solubility issues with this compound is achievable with a systematic and informed approach. By understanding the interplay of pH, the common ion effect, and the utility of co-solvents, you can effectively troubleshoot and optimize your experimental conditions. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Anonymous. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Pyrazole - Solubility of Things. Retrieved from [Link]

  • BYJU'S. (2021, January 10). Common ion effect. Retrieved from [Link]

  • ResearchGate. (2024, August 6). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]

  • Gala, U., & Chauhan, H. (2023). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 53(4), 1-32. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • ResearchGate. (2024, December 18). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 5). Common Ion Effect. Retrieved from [Link]

  • AIP Publishing. (2024, July 10). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from [Link]

  • Anonymous. (2023, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [https://www.iima.ac.in/ અમદાવાદ/faculty-and-research/co-solvency-and-anti-solvent-method-for-the-solubility-enhancement.html]([Link] અમદાવાદ/faculty-and-research/co-solvency-and-anti-solvent-method-for-the-solubility-enhancement.html)

  • ResearchGate. (2024, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • ResearchGate. (2024, October 9). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Anonymous. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

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Knorr Pyrazole Synthesis Technical Support Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction to construct pyrazole and pyrazolone scaffolds. As a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in the late 19th century, this reaction's simplicity and versatility are unparalleled[1]. However, like any chemical transformation, it can present challenges that lead to diminished yields and impure products.

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer validated protocols and logical frameworks to overcome them, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during the synthesis, purification, and analysis of pyrazoles prepared via the Knorr reaction.

Question 1: My reaction is not proceeding to completion, or the yield is disappointingly low. What are the critical parameters to investigate?

Low conversion or yield in a Knorr pyrazole synthesis can often be traced back to several key factors related to reaction conditions and starting material quality.

Core Insight: The Knorr synthesis is a cyclocondensation reaction that proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring[2][3]. Each of these steps has specific requirements that must be met for the reaction to proceed efficiently.

Troubleshooting Steps:

  • pH Optimization is Crucial: The reaction is typically acid-catalyzed[2][4][5]. Acid facilitates both the initial formation of the hydrazone and the subsequent cyclization by protonating the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack[6].

    • For β-ketoesters and 1,3-diketones: A common practice is to add a few drops of glacial acetic acid, which is often sufficient to catalyze the reaction effectively[2][7].

    • For reactions involving hydrazine salts (e.g., phenylhydrazine hydrochloride): The reaction mixture can become too acidic, potentially leading to side reactions. The addition of a mild base like sodium acetate can neutralize the excess acid and improve the reaction profile[8].

    • Systematic Approach: If the yield is still low, a systematic pH screen is recommended. Running small-scale trials at different pH values (e.g., from acidic to neutral) can help identify the optimal conditions for your specific substrates. At a pH of 7, the initial hydrazone may form but the cyclization to the pyrazole might not be observed[6].

  • Temperature and Reaction Time: While many Knorr syntheses are exothermic and proceed rapidly, some less reactive substrates may require heating[7][8].

    • Monitoring is Key: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and confirm the consumption of the starting material[2].

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and outcome.

    • Protic Solvents: Alcohols like ethanol or 1-propanol are commonly used and are often effective[2][7].

    • Aprotic Solvents: In some cases, aprotic solvents may be beneficial. It is advisable to consult literature for precedents with similar substrates.

  • Reagent Quality and Stoichiometry:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time. Ensure you are using high-quality reagents.

    • Stoichiometry: While a 1:1 stoichiometry of the dicarbonyl compound and hydrazine is typical, using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to side reactions[9].

Question 2: My reaction mixture has turned a deep yellow or red. Is this normal, and how can I obtain a cleaner product?

The formation of colored impurities is a frequent observation in Knorr pyrazole syntheses, particularly when using hydrazine derivatives like phenylhydrazine[8][10].

Core Insight: The discoloration is often attributed to the formation of byproducts from the hydrazine starting material, which can be prone to oxidation or other side reactions, especially under acidic conditions[8].

Troubleshooting Steps:

  • Use of a Mild Base: If you are using a hydrazine salt, the resulting acidic environment can promote the formation of these colored impurities. Adding one equivalent of a mild base, such as sodium or potassium acetate, can neutralize the acid and lead to a much cleaner reaction[8].

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere of nitrogen or argon can sometimes prevent oxidative side reactions that contribute to color formation[8].

  • Purification Strategy:

    • Workup: During the workup, washing the crude product with a non-polar solvent like toluene may help remove some of the colored impurities before further purification[8].

    • Recrystallization: Recrystallization is a powerful technique for purifying the final product and removing residual color[1]. Choosing an appropriate solvent system is key.

    • Silica Gel Chromatography: For stubborn impurities, column chromatography may be necessary. A silica plug filtration, washing with a non-polar solvent to remove colored impurities before eluting the product with a more polar solvent, can be effective[10].

Question 3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric pyrazole products[2][3].

Core Insight: The regioselectivity of the Knorr synthesis is governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the substituted hydrazine[11]. Steric and electronic factors of both reactants play a crucial role.

Troubleshooting & Control Strategies:

  • Understanding Carbonyl Reactivity: In a β-ketoester, the ketone carbonyl is generally more electrophilic and less sterically hindered than the ester carbonyl, leading to a preferential initial attack of the hydrazine at the ketone position[11].

  • Influence of pH: The pH of the reaction medium can influence the regioselectivity. Under acidic conditions, both carbonyls are activated by protonation. However, the relative increase in reactivity might differ, offering a handle for controlling selectivity. Empirical optimization of pH is recommended.

  • Stepwise Synthesis: In some cases, it is possible to control the regioselectivity by performing the reaction in a stepwise manner. This involves first forming the hydrazone intermediate under controlled conditions and then inducing cyclization[12].

  • Reactant Stoichiometry: Recent studies have shown that varying the ratio of the diketone and hydrazine can influence the reaction rates and potentially the regioisomeric ratio[13].

  • Protecting Groups: Although more synthetically demanding, the use of protecting groups to differentiate the reactivity of the two carbonyls can provide excellent control over regioselectivity.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments related to the Knorr pyrazole synthesis.

Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester

This protocol provides a general procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate[2][7].

Materials:

  • Ethyl benzoylacetate (or other β-ketoester)

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine the β-ketoester (e.g., 3 mmol, 1 equivalent) and hydrazine hydrate (e.g., 6 mmol, 2 equivalents)[3][7].

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture[2][3][7].

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour[2][3][7].

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane) to confirm the consumption of the starting ketoester[2][3].

  • Work-up and Crystallization: Once the starting material is consumed, add deionized water (10 mL) to the hot reaction mixture with stirring. Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes to facilitate the precipitation of the product[3][7].

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry[3][7]. The product can be further purified by recrystallization from a suitable solvent like ethanol[1].

Data Presentation

Table 1: Influence of pH on Pyrazole Formation

pHObservationYield of PyrazoleReference
AcidicReaction proceeds efficiently, both hydrazone formation and cyclization are catalyzed.High[6]
7Initial hydrazone is formed, but cyclization to the pyrazole is inhibited.Low to none[6]
8.5Little to no reaction observed; only starting material is recovered.None[6]

Visualizing the Knorr Pyrazole Synthesis

Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: The reaction pathway of the Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_pH Is the pH optimal? (Acid catalysis is key) Start->Check_pH Check_Temp_Time Are temperature and reaction time sufficient? Check_pH->Check_Temp_Time Yes Optimize_pH Perform pH screen (e.g., add acetic acid or a mild base) Check_pH->Optimize_pH No Check_Reagents Are reagents high quality and stoichiometry correct? Check_Temp_Time->Check_Reagents Yes Optimize_Conditions Increase temperature and/or reaction time (monitor by TLC/LC-MS) Check_Temp_Time->Optimize_Conditions No Verify_Reagents Use fresh reagents and consider adjusting stoichiometry Check_Reagents->Verify_Reagents No Success Yield Improved Check_Reagents->Success Yes Optimize_pH->Check_Temp_Time Optimize_Conditions->Check_Reagents Verify_Reagents->Success

Caption: A logical guide for troubleshooting low yields.

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025).
  • Troubleshooting Knorr pyrazole synthesis impurities - Benchchem. (2025).
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (n.d.).
  • Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. (n.d.).
  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone - Books - The Royal Society of Chemistry. (2020).
  • "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem. (n.d.).
  • knorr pyrazole synthesis | PPTX - Slideshare. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022).
  • Knorr pyrazole synthesis from a ketoester - YouTube. (2021).
  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. (2024).
  • Knorr Pyrazole Synthesis - ResearchGate. (n.d.).

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Technical Support Center: Improving Regioselectivity in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic workflows. Pyrazoles are a cornerstone of modern drug discovery, and controlling their substitution pattern is paramount for modulating pharmacological activity.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios based on established chemical principles.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis, and why is it a common problem?

A: Regioselectivity refers to the preference for forming one structural isomer over another in a chemical reaction. In pyrazole synthesis, this issue most famously arises during the Knorr cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (like methylhydrazine or phenylhydrazine).[3][4][5]

The reaction can proceed via two distinct pathways because the substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate the attack, and the dicarbonyl has two non-equivalent carbonyl carbons. This leads to a mixture of two regioisomeric pyrazoles, which often have very similar physical properties, making their separation difficult and reducing the overall yield of the desired compound.[6] Controlling which isomer is formed is a critical challenge in synthetic chemistry.[6]

Q2: I'm getting a roughly 1:1 mixture of regioisomers. What are the primary factors I should investigate to improve the selectivity?

A: Achieving high regioselectivity is a matter of tipping the kinetic and thermodynamic balance of the reaction in favor of one pathway. The outcome is governed by a delicate interplay of three main factors:[6][7]

  • Electronic Effects: This relates to the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl. A potent electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon significantly more electron-deficient and thus a more attractive target for nucleophilic attack.[6]

  • Steric Effects: The size of the substituents on both the dicarbonyl (R¹ and R³) and the hydrazine (R²) plays a crucial role. A bulky group on the hydrazine will preferentially attack the less sterically hindered carbonyl group of the dicarbonyl.[6]

  • Reaction Conditions: This is often the most powerful and practical tool for optimization. Parameters such as pH (acid or base catalysis) , solvent polarity , and temperature can dramatically influence which regioisomer is favored.[6][7] Often, switching from standard protic solvents like ethanol to fluorinated alcohols or aprotic dipolar solvents can significantly enhance selectivity.[3][8]

Section 2: Troubleshooting Guide - Steering the Reaction

This section addresses specific experimental observations with targeted advice to resolve the underlying chemical challenge.

Q3: How does adjusting the pH control which isomer I get? What is the underlying mechanism?

A: Manipulating the pH is one of the most effective strategies for controlling regioselectivity. The key is to modify the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

  • Under Strongly Acidic Conditions (e.g., pH 1-2): In a highly acidic medium, the more basic nitrogen of the substituted hydrazine (N1, bearing the substituent) is preferentially protonated. This protonation effectively "turns off" its nucleophilicity. The remaining, unprotonated -NH₂ group (N2) is now the primary nucleophile and will attack the more electrophilic carbonyl carbon. This provides a predictable and often highly regioselective outcome.[6]

  • Under Neutral or Basic Conditions: In neutral or basic media, the more substituted nitrogen (N1) is typically more nucleophilic due to the electron-donating nature of alkyl groups. It will therefore preferentially attack the more reactive carbonyl group. However, these conditions can sometimes lead to mixtures if the electronic and steric factors of the dicarbonyl are not strongly biased.[6]

The following diagram illustrates the two competing mechanistic pathways in the Knorr synthesis.

G cluster_reactants Reactants cluster_pathA Pathway A (Attack at R1-C=O) cluster_pathB Pathway B (Attack at R3-C=O) R1_CO R1-C=O CH2 CH2 R1_CO->CH2 R3_CO R3-C=O CH2->R3_CO Hydrazine R2-NH-NH2 AttackA Initial attack by NH2 at R1-C=O Hydrazine->AttackA Path A AttackB Initial attack by NH2 at R3-C=O Hydrazine->AttackB Path B IntermediateA Hemiaminal A AttackA->IntermediateA CyclizeA Cyclization & Dehydration IntermediateA->CyclizeA ProductA Product Isomer A (N-R2 adjacent to R3) CyclizeA->ProductA IntermediateB Hemiaminal B AttackB->IntermediateB CyclizeB Cyclization & Dehydration IntermediateB->CyclizeB ProductB Product Isomer B (N-R2 adjacent to R1) CyclizeB->ProductB

Caption: Competing pathways in Knorr pyrazole synthesis.

Q4: My starting material has a trifluoromethyl (-CF₃) group. How does this powerful electron-withdrawing group dictate the outcome?

A: A trifluoromethyl group exerts a very strong electron-withdrawing inductive effect. This makes the carbonyl carbon it is attached to (the α-carbonyl) significantly more electrophilic and thus a prime target for nucleophilic attack.

In the reaction of a trifluoromethyl-1,3-diketone with a substituted hydrazine like phenylhydrazine, the more nucleophilic nitrogen (the unsubstituted -NH₂) will preferentially attack the highly activated carbonyl adjacent to the -CF₃ group.[3] This typically leads to a high degree of regioselectivity, forming the pyrazole isomer where the N-substituent is adjacent to the non-fluorinated group.[9]

Data Example: Solvent and Substituent Effects on Regioselectivity

The choice of solvent can dramatically amplify the directing effect of substituents. As shown in the table below, switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can reverse or significantly improve the isomeric ratio.[8][10]

Diketone R¹Diketone R³HydrazineSolventIsomer Ratio (A:B)Yield (%)Reference
PhCF₃PhenylhydrazineEthanol24:7660[8]
PhCF₃PhenylhydrazineTFE 81:19 98 [8]
PhCF₃PhenylhydrazineHFIP 99:1 96 [8]
p-MeO-PhCF₃PhenylhydrazineEthanol55:4560[8]
p-MeO-PhCF₃PhenylhydrazineHFIP 99:1 82[8]

Isomer A corresponds to the 5-Aryl-3-CF₃ pyrazole, the desired product in this study. TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol.

Fluorinated alcohols are poor hydrogen bond acceptors, which is thought to enhance the reactivity differences between the two carbonyls and promote the desired regioselective cyclization.[8]

Section 3: Protocol for Enhanced Selectivity

Q5: Can you provide a general, step-by-step protocol for optimizing regioselectivity using solvent and acid catalysis?

A: Certainly. This protocol outlines a general workflow for a model reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine hydrochloride, aiming for high regioselectivity.

G start Start: Reaction Planning setup 1. Reaction Setup - Add 1,3-diketone (1.0 eq) to solvent - Choose solvent: e.g., TFE or DMAc start->setup add_hydrazine 2. Add Hydrazine - Add arylhydrazine hydrochloride (1.1 eq) - Stir at room temperature setup->add_hydrazine monitor 3. Reaction Monitoring - Monitor progress via TLC or LC-MS - Typically complete in 1-4 hours add_hydrazine->monitor workup 4. Aqueous Workup - Quench with water - Extract with appropriate organic solvent (e.g., EtOAc) monitor->workup purify 5. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify via column chromatography workup->purify analyze 6. Analysis - Characterize product (NMR, MS) - Determine regioisomeric ratio purify->analyze end End: Pure Regioisomer analyze->end

Caption: Experimental workflow for regioselective pyrazole synthesis.

Detailed Experimental Protocol:

This protocol is adapted from methodologies reported to give high regioselectivity.[5][9]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-diketone (1.0 equivalent). Add the chosen solvent; for high selectivity, consider N,N-dimethylacetamide (DMAc) or 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.2-0.5 M.[5][8]

  • Addition of Reactant: Add the substituted arylhydrazine hydrochloride (1.0-1.2 equivalents) to the solution in a single portion. If using the free base hydrazine, a catalytic amount of acid (e.g., 0.1 eq of acetic acid or TFA) may be required.[2][11]

  • Reaction Conditions: Stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., 50-80 °C) may be necessary.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed. These reactions are often complete within 1 to 12 hours.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the major regioisomer.

  • Characterization: Confirm the structure and determine the precise isomeric ratio of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

By systematically applying these principles of electronic control, steric hindrance, and condition optimization, researchers can effectively troubleshoot and improve the regioselectivity of their pyrazole syntheses, paving the way for more efficient and successful drug discovery and development programs.

References

  • BenchChem. (2025). Application Note: Regioselective Synthesis of 1,3,4-Substituted Pyrazoles. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Aggarwal, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • Gomma, A. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Jellema, E., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • ResearchGate. (2006). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Slideshare. [Link]

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. BenchChem.
  • National Institutes of Health. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. [Link]

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ResearchGate. [Link]

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Technical Support Center: A Guide to Preventing Degradation of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for challenges encountered during experimental work with this compound in solution. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow discoloration over time. What could be the cause?

Discoloration, particularly a shift towards yellow or brown, is often an indicator of degradation, most commonly due to oxidation. The 5-amino group on the pyrazole ring, being an aromatic amine, is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.

To mitigate this, we recommend the following:

  • Use de-gassed solvents: Solvents can be de-gassed by sparging with an inert gas like nitrogen or argon, or by using a sonication bath under vacuum.

  • Work under an inert atmosphere: For sensitive experiments, handling the compound and its solutions in a glove box or under a blanket of inert gas can prevent oxidation.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.[1]

Q2: I'm observing a loss of potency of my compound in an aqueous buffered solution. What are the likely degradation pathways?

Loss of potency in solution can be attributed to several factors, including hydrolysis, oxidation, and photodegradation. For this compound, the primary concerns in an aqueous buffered solution would be:

  • pH-dependent hydrolysis: The stability of the compound can be influenced by the pH of the solution. While pyrazole rings are generally stable, extreme pH conditions can potentially lead to ring-opening or other hydrolytic degradation. The hydrochloride salt will create a slightly acidic solution upon dissolution in unbuffered water. It is crucial to determine the optimal pH for stability.

  • Oxidation: As mentioned in Q1, the aromatic amine is prone to oxidation.

  • N-debenzylation: The bond between the pyrazole nitrogen and the benzyl group can be susceptible to cleavage under certain conditions, a process known as debenzylation. This can occur via hydrogenolysis if a catalyst (like palladium on carbon) is present, or potentially through oxidative pathways.

We recommend performing a forced degradation study to identify the specific degradation pathways under your experimental conditions.

Troubleshooting Guide

Problem: Unexplained peaks are appearing in my HPLC chromatogram after storing the sample solution.

Possible Cause 1: Oxidative Degradation

The appearance of new peaks, especially those eluting at different retention times than the parent compound, strongly suggests the formation of degradation products. The primary suspect is often oxidation of the 5-amino group.

Troubleshooting Steps:

  • Sample Preparation: Prepare fresh solutions for each experiment and minimize their exposure to air.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution if compatible with your experimental setup.

  • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents, as impurities can sometimes catalyze degradation.

Possible Cause 2: pH-Mediated Degradation

The pH of your solution can significantly impact the stability of the compound. The hydrochloride salt will result in an acidic solution, which may or may not be optimal for stability.

Troubleshooting Steps:

  • pH Screening: Perform a simple stability study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing them over time by HPLC. This will help identify the pH at which the compound is most stable.

  • Buffer Selection: Choose a buffer system that maintains the optimal pH and is compatible with your analytical method.

Problem: I suspect N-debenzylation is occurring. How can I confirm this and prevent it?

Confirmation:

N-debenzylation would result in the formation of 1H-pyrazol-5-amine and 3-methylbenzyl alcohol or 3-methylbenzaldehyde. You can confirm this by:

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the masses of the degradation products. The masses of the expected debenzylation products can be calculated and compared to the experimental data.

  • Reference Standards: If available, inject reference standards of the suspected degradation products into your HPLC system to compare retention times.

Prevention:

  • Avoid Reductive Conditions: If your experimental setup involves potential reducing agents or catalysts (e.g., certain metals), consider alternative materials.

  • Control Oxidative Stress: As debenzylation can also be initiated by oxidative processes, follow the recommendations for preventing oxidative degradation.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[2][3][4][5][6]

Stress Conditions:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursPyrazole ring opening, debenzylation
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursPyrazole ring opening
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the amino group, debenzylation
Thermal Degradation Solid compound at 80 °C for 48 hoursGeneral decomposition
Photodegradation Expose solution to UV light (254 nm) and visible lightPhoto-oxidation, ring rearrangement

Procedure:

  • Prepare solutions of this compound in the respective stress media.

  • Incubate the solutions under the specified conditions for the recommended duration.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (determine by UV scan)
Column Temperature 25 °C

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation cluster_debenzylation N-Debenzylation parent 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine HCl ox_amino Oxidized Amino Group (e.g., Nitroso, Nitro) parent->ox_amino O₂, light, metal ions debenzylation_ox N-Debenzylation (Oxidative) parent->debenzylation_ox Oxidants ring_opening Pyrazole Ring Opening parent->ring_opening Strong acid/base, heat photo_ox Photo-oxidation parent->photo_ox UV/Vis light, O₂ ring_rearrangement Ring Rearrangement parent->ring_rearrangement UV light debenzylation_reductive Reductive Debenzylation (e.g., with catalyst) parent->debenzylation_reductive H₂, catalyst

Caption: Potential Degradation Pathways

Analytical Workflow

The following diagram outlines a typical workflow for investigating the stability of this compound.

G start Prepare Solution of Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc detect Detect Degradation Peaks hplc->detect identify Identify Degradants (LC-MS, NMR) detect->identify If peaks are present quantify Quantify Degradation detect->quantify end Determine Stability Profile identify->end quantify->end

Caption: Analytical Workflow for Stability Studies

References

  • International Council for Harmonisation. ICH Q1A (R2): Stability Testing of New Drug Substances and Products. 2003.
  • International Council for Harmonisation. ICH Q1B: Photostability Testing of New Drug Substances and Products. 1996.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Celebrity, A. S., et al. (2014). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form.
  • Rao, B. M., et al. (2010). Forced degradation studies for drug substances. Pharmaceutical Technology, 34(4), 50-57.
  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Vogel, A. I., et al. (2012). Vogel's Textbook of Practical Organic Chemistry.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

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Technical Support Center: Navigating Off-Target Effects of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing pyrazole-based inhibitors in cellular assays. This resource is designed to provide expert guidance on identifying, understanding, and mitigating off-target effects to ensure the scientific rigor of your findings. As Senior Application Scientists, we have curated this guide to combine deep technical knowledge with practical, field-tested advice.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with pyrazole-based kinase inhibitors.

Q1: What are "off-target" effects, and why are they a particular concern for pyrazole-based kinase inhibitors?

A: Off-target effects occur when a small molecule inhibitor, designed to bind to a specific protein target (the "on-target"), also binds to and modulates the activity of other, unintended proteins.[1][2] This is a significant concern for all kinase inhibitors, including those with a pyrazole scaffold, because the ATP-binding pocket is highly conserved across the human kinome.[3][4] The pyrazole ring is a common scaffold in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding site.[5] However, this same feature can lead to promiscuous binding to multiple kinases, resulting in a misinterpretation of experimental results, where a cellular phenotype is incorrectly attributed to the inhibition of the intended target.[2][6]

Q2: My pyrazole-based inhibitor is highly potent in a biochemical assay with the purified target kinase, but in my cellular assay, the results are ambiguous or suggest toxicity at higher concentrations. What could be happening?

A: This is a frequent challenge. Several factors can contribute to this discrepancy:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[7]

  • Cellular Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.[7]

  • High Intracellular ATP Concentrations: The concentration of ATP inside a cell is in the millimolar range, which is much higher than what is typically used in biochemical assays. This high concentration of the natural substrate can outcompete the ATP-competitive inhibitor, reducing its apparent potency in a cellular context.[7][8]

  • Off-Target Effects: The observed cellular phenotype or toxicity could be due to the inhibitor acting on one or more unintended kinases or other proteins.[4][6] It's crucial to validate that the observed cellular effect is a direct result of inhibiting the intended target.

Q3: How can I begin to assess the selectivity of my pyrazole-based inhibitor?

A: A multi-pronged approach is essential. A good starting point is to perform a broad in vitro kinase selectivity screen.[9][10][11] Several commercial services offer profiling against large panels of kinases (kinome profiling).[12][13] This will provide a quantitative measure of your inhibitor's potency against a wide range of kinases and help identify potential off-targets that need to be considered when interpreting your cellular data.[10][13]

Troubleshooting Guide: From Ambiguous Data to Confident Conclusions

This section provides a structured approach to troubleshooting common issues encountered when using pyrazole-based inhibitors in cellular assays.

Problem 1: The observed cellular phenotype is inconsistent or difficult to reproduce.

This could be due to a variety of factors, including off-target effects. The following workflow will help you systematically dissect the problem.

Workflow for Phenotype Validation

G cluster_0 Initial Observation cluster_1 Hypothesis: Off-Target Effect cluster_2 Validation Strategy cluster_3 Data Interpretation cluster_4 Conclusion A Inconsistent Cellular Phenotype Observed B Is the phenotype due to the intended target? A->B C Use a Structurally Unrelated Inhibitor B->C D Perform a Rescue Experiment B->D E Confirm Target Engagement in Cells (e.g., CETSA) B->E F Consistent phenotype with structurally different inhibitor? C->F G Phenotype rescued by inhibitor-resistant mutant? D->G H Direct evidence of target binding at active concentrations? E->H I High Confidence: On-Target Effect F->I Yes J High Probability: Off-Target Effect F->J No G->I Yes G->J No H->I Yes H->J No

Caption: A logical workflow for validating a cellular phenotype observed with a pyrazole-based inhibitor.

Step 1: Corroborate the Phenotype with a Structurally Unrelated Inhibitor

  • Rationale: If the observed cellular phenotype is genuinely due to the inhibition of the intended target, then a different inhibitor that targets the same protein but has a distinct chemical structure should produce the same biological effect.[7][14] This helps to rule out the possibility that the phenotype is caused by an off-target effect unique to your pyrazole-based compound's chemical scaffold.

  • Action:

    • Identify a commercially available or previously published inhibitor of your target kinase that does not have a pyrazole core.

    • Perform a dose-response experiment with this new inhibitor in your cellular assay.

    • Compare the resulting phenotype and its potency to what you observed with your original pyrazole-based inhibitor.

Step 2: Confirm Target Engagement in a Cellular Context with CETSA

  • Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly confirm that your inhibitor is binding to its intended target within the complex environment of a live cell.[15][16][17][18] The principle is that when a ligand binds to a protein, it often stabilizes the protein, leading to an increase in its melting temperature.[19]

  • Experimental Protocol: Western Blot-Based CETSA

    • Cell Treatment: Treat your cells in suspension with your pyrazole-based inhibitor at various concentrations, including a vehicle control (e.g., DMSO).[7]

    • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[19]

    • Lysis: Lyse the cells by freeze-thaw cycles.

    • Centrifugation: Separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.

    • Western Blotting: Analyze the amount of the soluble target protein remaining in the supernatant at each temperature by Western blotting using a validated antibody for your target.[20][21]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.[17]

ParameterDescriptionExpected Outcome for Target Engagement
Tagg (Aggregation Temperature) The temperature at which 50% of the protein has aggregated.Increased Tagg in the presence of the inhibitor.
ITDRFCETSA (Isothermal Dose-Response Fingerprint) Measures the amount of soluble protein at a single, fixed temperature across a range of inhibitor concentrations.[17][19]A dose-dependent increase in the amount of soluble protein.
Problem 2: My inhibitor shows activity against multiple kinases in a kinome scan. How do I determine which target is responsible for the observed cellular phenotype?

This is a common scenario, as many pyrazole-based inhibitors have a degree of polypharmacology.[22][23]

Step 1: Compare Cellular Potency with In Vitro IC50/Kd Values

  • Rationale: The concentration of your inhibitor that produces the cellular phenotype should correlate with its potency against the responsible kinase.

  • Action:

    • Obtain IC50 or Kd values for your inhibitor against both the intended target and the identified off-targets from a kinome profiling service or by performing in vitro kinase assays.[24]

    • Determine the EC50 (half-maximal effective concentration) for your cellular phenotype.

    • Compare the cellular EC50 with the biochemical IC50/Kd values. The kinase whose inhibitory potency most closely matches the cellular EC50 is a strong candidate for the target responsible for the phenotype.

Step 2: Utilize Orthogonal Assays and Genetic Approaches

  • Rationale: Relying on a single inhibitor is insufficient. Genetic methods provide a more definitive link between a target and a phenotype.

  • Action:

    • RNAi or CRISPR-Cas9 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the intended target and the primary off-target(s).[25][26][27] If knocking down the intended target phenocopies the effect of the inhibitor, it strengthens the on-target hypothesis.

    • Rescue Experiments: Transfect cells with a version of your target kinase that has been mutated to be resistant to your inhibitor.[7] If the inhibitor no longer produces the phenotype in these cells, it provides strong evidence for on-target activity.

Problem 3: I suspect my pyrazole-based inhibitor is engaging targets beyond kinases. How can I identify these non-kinase off-targets?
  • Rationale: While pyrazole inhibitors are often designed for kinases, their structural motifs can lead to interactions with other proteins. Chemical proteomics approaches are invaluable for unbiasedly identifying the full spectrum of protein interactions.

  • Experimental Approach: Kinobeads/Chemical Proteomics Pulldown

    • Principle: This technique uses broad-spectrum, immobilized kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome from a cell lysate.[28][29][30][31][32] By pre-incubating the lysate with your free pyrazole-based inhibitor, you can perform a competition experiment. Proteins that bind to your inhibitor will not be captured by the beads.

    • Workflow:

      • Prepare cell lysates.

      • Incubate lysates with increasing concentrations of your pyrazole inhibitor or a vehicle control.

      • Add kinobeads to the lysates to capture unbound kinases and other ATP-binding proteins.

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the captured proteins.

      • Identify and quantify the eluted proteins using mass spectrometry (LC-MS/MS).[28][31]

    • Data Analysis: A dose-dependent decrease in the amount of a protein pulled down by the kinobeads indicates that it is a target of your inhibitor.[30] This method can identify both kinase and non-kinase off-targets.

Signaling Pathway Example: p38 MAPK and CDK Pathways

Many pyrazole-based inhibitors have been developed to target kinases within critical signaling pathways such as the p38 MAPK and Cyclin-Dependent Kinase (CDK) pathways.[22][33][34][35] Off-target inhibition within these or other pathways can lead to complex cellular responses.

G cluster_0 Pyrazole Inhibitor cluster_1 On-Target Pathway (e.g., p38 MAPK) cluster_2 Off-Target Pathway (e.g., CDK) Inhibitor Pyrazole-based Inhibitor p38 p38 MAPK (Intended Target) Inhibitor->p38 Inhibits CDK CDK2/4/6 (Off-Target) Inhibitor->CDK Inhibits (Off-Target) Downstream1 Downstream Effectors (e.g., Hsp27) p38->Downstream1 Phenotype1 Intended Phenotype (e.g., Anti-inflammatory) Downstream1->Phenotype1 Downstream2 Downstream Effectors (e.g., Rb) CDK->Downstream2 Phenotype2 Unintended Phenotype (e.g., Cell Cycle Arrest) Downstream2->Phenotype2

Sources

Reducing variability in experimental results with 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

A Guide to Minimizing Experimental Variability and Ensuring Reproducibility

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound. As a member of the pyrazole class of compounds, this molecule holds potential for a range of research applications, from kinase inhibition to broader roles in pharmaceutical and agrochemical development.[1][2][3] The success of your research hinges on the reliability and reproducibility of your experimental results.

This guide has been developed to proactively address the common challenges and sources of variability encountered when working with novel small molecules. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions, troubleshoot effectively, and generate high-quality, reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the critical physicochemical properties of this compound that I should be aware of?

A1: While detailed experimental data for this specific molecule is not broadly published, we can infer key properties based on its structure as a pyrazole derivative and a hydrochloride salt. Pyrazole-based compounds are a significant class of heterocyclic molecules used in drug development.[2][4]

  • Hydrochloride Salt: The "hydrochloride" designation indicates the compound is supplied as a salt to improve aqueous solubility and stability compared to its free base form.[5] This is a common strategy for small molecule inhibitors.[5] However, the pH of your final solution will be acidic, which could impact cell culture media or enzymatic assays if not properly buffered.

  • Aromatic Rings: The presence of phenyl and pyrazole rings suggests potential for hydrophobic interactions. While the hydrochloride salt enhances water solubility, the molecule may still have limited solubility in purely aqueous buffers at high concentrations. Pay close attention to the solvent used for stock solutions (e.g., DMSO).

  • Purity: The purity of your compound lot is paramount. Impurities from synthesis can introduce confounding biological activities or interfere with analytical measurements.[6] Always obtain a Certificate of Analysis (CoA) from the supplier and, if possible, verify purity in-house.

Q2: How should I properly store the solid compound and its stock solutions to ensure stability?

A2: Proper storage is critical for preventing degradation and maintaining potency.[7]

Form Recommended Storage Rationale & Best Practices
Solid Powder Store at -20°C, desiccated, and protected from light.The hydrochloride salt can be hygroscopic (absorb moisture from the air). A desiccator prevents water absorption, which can lead to degradation and inaccurate weighing. Protection from light minimizes the risk of photochemical decomposition.
DMSO Stock Solution (High Concentration) Aliquot into single-use volumes and store at -80°C.DMSO is hygroscopic and repeated freeze-thaw cycles can introduce water, potentially causing compound precipitation or degradation. Aliquoting minimizes these risks. Use low-binding tubes to prevent loss of compound to the tube surface.
Aqueous Working Solutions Prepare fresh for each experiment from the DMSO stock.The stability of pyrazole derivatives in aqueous media can be limited and is often pH and temperature-dependent.[8] Preparing fresh solutions for each experiment is the most reliable way to ensure consistent concentration and activity.

Q3: My compound appears to be precipitating in my cell culture medium. What's happening and how can I fix it?

A3: Precipitation in aqueous media is a frequent cause of experimental variability.[5] When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound's local concentration can temporarily exceed its solubility limit, causing it to crash out of solution.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% (and ideally below 0.1%) and is consistent across all wells, including vehicle controls.

  • Improve Dilution Technique: When making working solutions, add the DMSO stock to the aqueous medium dropwise while vortexing or stirring vigorously. This "flash dilution" helps disperse the compound quickly, preventing localized high concentrations.

  • Pre-warm the Medium: Pre-warming your cell culture medium to 37°C before adding the compound can sometimes improve solubility.

  • Solubility Assessment: If problems persist, perform a simple visual solubility test. Prepare serial dilutions of your compound in the final assay medium and visually inspect for precipitation or turbidity after a relevant incubation period (e.g., 2 hours at 37°C).

Section 2: Troubleshooting Guide - Addressing Experimental Variability

This section provides structured guidance for diagnosing and resolving specific issues that lead to inconsistent results.

Issue: Inconsistent IC50/EC50 Values Between Experiments

Q: I am performing a dose-response experiment, but my calculated IC50 value for this compound varies significantly from one run to the next. What are the likely causes?

A: Fluctuating IC50 values are a classic sign of underlying experimental variability. The root cause can usually be traced to one of three areas: the compound itself, the assay conditions, or the biological system.

Below is a workflow to systematically troubleshoot this issue.

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Explanation:

  • Verify Compound Integrity:

    • Solubility: As discussed in Q3, unseen microprecipitation is a primary culprit. Even if not visible, small aggregates can reduce the effective concentration of the compound, leading to a seemingly higher (less potent) IC50.

    • Stability: Has the DMSO stock been subjected to multiple freeze-thaw cycles? Has the solid compound been stored improperly? Degradation reduces the concentration of the active molecule, which will artificially increase the IC50. Perform a stability study as outlined in SOP 3.

    • Pipetting Accuracy: Inaccurate serial dilutions can dramatically skew a dose-response curve. Ensure pipettes are calibrated and use fresh tips for each dilution step.

  • Scrutinize Assay Parameters:

    • Incubation Time: The apparent potency of an inhibitor can change with incubation time. A shorter incubation may not be sufficient for the compound to exert its full effect. Ensure the incubation time is identical for every experiment.

    • Reagent Quality: Ensure that all assay reagents (e.g., MTT, CellTiter-Glo®, antibodies) are within their expiration dates and have been prepared correctly.

    • Plate Edge Effects: Evaporation from wells on the outer edges of a 96-well plate can concentrate the compound and media components, leading to artifactual results. Consider leaving the outer wells empty and filling them with sterile PBS or media to create a humidity barrier.

  • Evaluate the Biological System:

    • Cell Health & Passage Number: Use cells that are healthy and in the logarithmic phase of growth. Senescent or overly confluent cells can respond differently to treatment. Keep the passage number within a consistent, narrow range (e.g., passages 5-15) as cellular characteristics can drift over time.

    • Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure uniform seeding density across all wells and plates.

Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your experiments.

SOP 1: Preparation and Validation of a 10 mM Stock Solution
  • Pre-Requisites:

    • This compound (solid).

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO).

    • Calibrated analytical balance.

    • Low-binding microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

    • Accurately weigh a target amount (e.g., 2-5 mg) of the solid compound into a sterile, tared tube. Record the exact weight.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

      • Formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

      • Note: Use the precise molecular weight from the supplier's CoA.

    • Add the calculated volume of DMSO to the tube containing the solid.

    • Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

    • Visually inspect the solution against a bright light to confirm there are no visible particulates.

    • Aliquot the 10 mM stock into single-use volumes (e.g., 10-20 µL) in low-binding tubes.

    • Label clearly and store at -80°C.

SOP 2: General Protocol for a Cell-Based Viability Assay (MTT)
  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is constant in all wells (e.g., 0.1%). Include a "vehicle only" control (0.1% DMSO in medium).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm on a plate reader.

    • Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50.

SOP 3: Assessing Compound Stability in Aqueous Media

This protocol helps determine if your compound is degrading during the course of an experiment.

  • Preparation:

    • Prepare a 10 µM solution of the compound in your final cell culture medium (including serum, if applicable).

    • Prepare a parallel 10 µM solution in a simple buffer (e.g., PBS pH 7.4).

    • Aliquot these solutions into separate tubes for each time point.

  • Incubation:

    • Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO2).

    • Collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Analysis:

    • Analyze the concentration of the parent compound in each sample using a suitable analytical method, such as LC-MS.

    • Plot the concentration of the compound versus time. A significant decrease in concentration over time indicates instability.

Caption: Factors affecting compound stability and solubility.

References

  • PubChem Compound Summary for CID 1810630, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • PubChem Compound Summary for CID 5131428, 3-(3-methylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]

  • A Machine Learning Approach to Identify Small Molecule Inhibitors of Secondary Nucleation in α-Synuclein Aggregation. bioRxiv. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. ACS Publications. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Recent advances of pyrazole-containing derivatives as anti-tubercular agents. PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

Sources

Technical Support Center: Purification of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this specific pyrazole derivative.

I. Introduction to Purification Challenges

This compound, a substituted pyrazole, presents unique purification challenges due to the presence of a basic amine group, a substituted aromatic ring, and its formulation as a hydrochloride salt. Common issues include the removal of starting materials, reaction byproducts, and isomers, as well as managing the compound's solubility and stability. This guide offers strategies to overcome these hurdles and achieve high purity.

II. Troubleshooting Guide

This section addresses specific problems encountered during the purification of this compound.

Issue 1: Persistent Impurities After Initial Crystallization

Q: My initial attempt at crystallization of this compound from ethanol/water resulted in a product with significant impurities detected by HPLC. What are my next steps?

A: This is a common issue stemming from co-precipitation of structurally similar impurities or unfavorable solubility profiles. Here’s a systematic approach to troubleshoot:

1. Characterize the Impurities: Before attempting further purification, it's crucial to identify the nature of the impurities. LC-MS analysis can help determine if they are unreacted starting materials (e.g., 3-methylbenzylamine, hydrazine derivatives), reaction byproducts (e.g., isomers, over-alkylated products), or degradation products.

2. Solvent System Re-evaluation: The initial solvent system may not be optimal. A systematic solvent screening for recrystallization is recommended.

  • Principle: The ideal recrystallization solvent will dissolve the compound at an elevated temperature but have limited solubility at lower temperatures, while impurities remain soluble at all temperatures.[1]

  • Protocol:

    • Test the solubility of your crude product in a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene).

    • Consider a binary solvent system. Dissolve the compound in a "good" solvent (e.g., methanol) at its boiling point and add a "poor" solvent (e.g., diethyl ether or hexanes) dropwise until turbidity appears.[1][2] Allow the solution to cool slowly.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExamplesRationale
AlcoholsIsopropanol, n-ButanolOften good for dissolving hydrochloride salts upon heating.
EstersEthyl acetate, Isopropyl acetateCan be effective for precipitating the salt form.
KetonesAcetone, Methyl ethyl ketoneGood for dissolving the crude material, can be used with an anti-solvent.
EthersTetrahydrofuran (THF), Methyl tert-butyl ether (MTBE)Often used as anti-solvents to induce crystallization.[3]
HydrocarbonsToluene, HeptaneTypically used as anti-solvents.

3. Acid-Base Extraction: If impurities are neutral or acidic, an acid-base extraction can be highly effective.[4][5]

  • Principle: The basic amine of your target compound will be protonated and water-soluble in its hydrochloride salt form. Neutral organic impurities will remain in an organic solvent.[6]

  • Workflow:

    AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., DCM) Separation1 Separatory Funnel Crude->Separation1 Aq_HCl Aqueous HCl Wash Aq_HCl->Separation1 Organic_Impurities Organic Layer: Neutral/Acidic Impurities Separation1->Organic_Impurities Separate Aqueous_Product Aqueous Layer: Protonated Product Separation1->Aqueous_Product Aq_NaOH Add Aqueous NaOH Aqueous_Product->Aq_NaOH Separation2 Separatory Funnel Aq_NaOH->Separation2 Organic_Product Organic Layer: Free Base Product Extract with Organic Solvent Separation2->Organic_Product Aqueous_Waste Aqueous Layer: Salt Waste Separation2->Aqueous_Waste Separate Final_HCl Add HCl in Ether/Dioxane Organic_Product->Final_HCl Pure_Product Pure Hydrochloride Salt (Precipitate) Final_HCl->Pure_Product

    Caption: Acid-Base Extraction Workflow

Issue 2: Oily Product or Failure to Crystallize

Q: After concentrating the reaction mixture and adding an anti-solvent, my product oiled out instead of crystallizing. How can I induce solid formation?

A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This often happens when the solution is supersaturated or when impurities inhibit crystal lattice formation.

1. Reduce the Rate of Supersaturation:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Avoid crash cooling.

  • Slow Anti-solvent Addition: Add the anti-solvent very slowly with vigorous stirring to maintain a homogeneous solution as long as possible.

2. Seeding:

  • Principle: Introducing a small crystal of the pure compound provides a template for crystal growth.

  • Procedure: If you have a small amount of pure solid from a previous batch, add a single crystal to the supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the liquid-air interface to create micro-scratches that can initiate nucleation.

3. Solvent Selection:

  • An oiling out issue is a strong indicator that the chosen solvent system is not ideal. Revisit the solvent screening process described in Issue 1. A solvent system with slightly lower dissolving power for your compound at elevated temperatures might be more successful.

Issue 3: Low Yield During Purification

Q: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

A: Low yield during recrystallization is often due to the product having significant solubility in the mother liquor even at low temperatures.

1. Optimize Solvent Ratio:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your compound in solution upon cooling.

2. Concentrate the Mother Liquor:

  • After filtering the initial crop of crystals, concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

3. Alternative Purification Techniques:

  • If recrystallization consistently gives low yields, consider column chromatography.[7] For a basic compound like this, using silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) can prevent streaking and improve recovery.[3][8] Alternatively, basic alumina can be used as the stationary phase.[9]

Workflow for Column Chromatography:

Chromatography Start Crude Product (Free Base) Dissolve Dissolve in Minimal DCM or Eluent Start->Dissolve Load Load onto Silica Gel Column (Treated with Et3N) Dissolve->Load Elute Elute with Gradient (e.g., Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Convert Convert to HCl Salt Evaporate->Convert Final Pure Hydrochloride Salt Convert->Final

Caption: Column Chromatography Workflow

III. Frequently Asked Questions (FAQs)

Q1: What are the potential sources of isomer formation during the synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine, and how can they be removed?

A1: Pyrazole synthesis can often lead to regioisomers. For instance, the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent can result in two different pyrazole products. The specific isomer formed is influenced by the reaction conditions (e.g., pH) and the nature of the substituents. These isomers often have very similar physical properties, making them difficult to separate by simple recrystallization. Column chromatography is typically the most effective method for separating such isomers.[10]

Q2: Is it better to purify the free base or the hydrochloride salt?

A2: This depends on the properties of your compound and the impurities.

  • Purifying the free base: This is often done using column chromatography. The free base is typically less polar than the salt, making it more amenable to standard silica gel chromatography. After purification, the pure free base can be converted to the hydrochloride salt.[3]

  • Purifying the hydrochloride salt: This is usually achieved by recrystallization. This method can be very effective at removing non-basic impurities. However, it can be less effective at removing basic impurities that also form hydrochloride salts.

A common and effective strategy is a combination of both: perform an initial purification of the free base by chromatography, followed by conversion to the hydrochloride salt and a final recrystallization.

Q3: My compound appears to be degrading during purification. What could be the cause and how can I prevent it?

A3: Aminopyrazoles can be susceptible to oxidation and other degradation pathways, especially at elevated temperatures or in the presence of certain reagents.[11]

  • Thermal Stability: Avoid prolonged heating during recrystallization. If possible, use a solvent that allows for dissolution at a lower temperature.

  • Atmosphere: When handling the free base, particularly in solution, it can be beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Stability: Extreme pH conditions can sometimes lead to degradation. Ensure that during acid-base extractions, the compound is not exposed to very strong acids or bases for extended periods.

Q4: How do I convert the purified free base to the hydrochloride salt?

A4: This is a straightforward procedure.

  • Protocol:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

    • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring.

    • The hydrochloride salt will typically precipitate out of the solution.

    • The resulting solid can be collected by filtration, washed with the solvent, and dried under vacuum.[3]

IV. References

  • Wikipedia. (2023, October 28). Acid–base extraction. Retrieved from [Link]

  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 30(1), 1.

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Pawar, S. D., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International, 33(47A), 343-350.

  • Hanna, S. Y. (2017, April 23). Re: What solvent should I use to recrystallize pyrazoline? [Online forum post]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • El-Taweel, F. M. A., & Abu Elmaati, T. M. (2004). New Trends in the Chemistry of 5-Aminopyrazoles. Journal of the Brazilian Chemical Society, 15(5), 647-661.

  • The Hive. (2017, January 29). Understanding control factors in Acid / Base rxn extractions. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-539.

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9572–9583.

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyrazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges associated with the oral delivery of pyrazole-based drug candidates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of bioavailability enhancement. The pyrazole ring is a privileged scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique physicochemical properties can enhance lipophilicity and solubility, but many derivatives still present significant formulation challenges due to poor aqueous solubility, often classifying them as Biopharmaceutics Classification System (BCS) Class II compounds.[2][3] This guide is designed to provide you with the expertise and practical steps to unlock the full therapeutic potential of your pyrazole-based compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your formulation development experiments in a question-and-answer format, emphasizing the causality behind the proposed solutions.

Amorphous Solid Dispersions (ASDs)

Question: My amorphous solid dispersion (ASD) of a pyrazole derivative, prepared by solvent evaporation, shows excellent initial dissolution but recrystallizes upon storage, especially under humid conditions. What is happening and how can I prevent it?

Answer: This is a common and critical issue with ASDs, which are thermodynamically unstable. The high molecular mobility of the amorphous drug, especially when exposed to moisture which acts as a plasticizer, can lead to nucleation and crystal growth over time.[4] This phase separation negates the bioavailability advantage gained from the amorphous form.[5]

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is paramount. A suitable polymer should have good miscibility with your pyrazole compound and a high glass transition temperature (Tg) to reduce molecular mobility. Consider polymers that can form specific interactions, such as hydrogen bonds, with the pyrazole moiety to further stabilize the amorphous drug. A systematic screening of polymers is recommended.[6]

  • Drug Loading: High drug loading increases the propensity for recrystallization. You may be exceeding the solubility of the drug in the polymer matrix. Try reducing the drug-to-polymer ratio.

  • Manufacturing Process: While solvent evaporation is common, it can sometimes result in less homogeneous dispersions compared to other methods. Consider switching to hot-melt extrusion (HME), which often produces more intimately mixed and stable ASDs.[7] However, be mindful of the thermal stability of your compound.

  • Excipient Addition: Incorporating a secondary stabilizing excipient, or a plasticizer, can sometimes improve the stability of the ASD.[8] However, the type and concentration of the plasticizer need to be carefully optimized as it can also increase molecular mobility if not chosen correctly.[8]

  • Storage Conditions: Store the ASD under strictly controlled low humidity and temperature conditions, as recommended by ICH Q1 guidelines, to minimize moisture-induced phase transitions.[4]

Question: I am developing an ASD using hot-melt extrusion (HME), but my pyrazole candidate is showing thermal degradation at the required processing temperatures. How can I overcome this?

Answer: Thermal degradation is a significant risk with HME, especially for heat-sensitive molecules.[7] The goal is to process the material below its degradation temperature while ensuring the formation of a homogeneous amorphous dispersion.

Troubleshooting Steps:

  • Lower Processing Temperature: This is the most direct approach. You can achieve this by:

    • Polymer Selection: Choose a polymer with a lower Tg and melting point, which will require a lower processing temperature.

    • Plasticizer Addition: Incorporating a suitable plasticizer can reduce the Tg of the polymer and the overall processing temperature.[8]

  • Reduce Residence Time: Minimize the time the molten material spends in the extruder barrel by increasing the screw speed. However, this must be balanced with ensuring adequate mixing.

  • Screw Configuration: Optimize the screw design to have more conveying elements and fewer mixing elements to reduce shear heating, which can contribute to degradation.

  • Alternative Technologies: If thermal degradation remains an issue, HME may not be suitable for your compound. In this case, consider non-thermal methods like spray drying or co-precipitation to form the ASD.[9]

Co-crystallization

Question: I am attempting to form a co-crystal of my pyrazole-based API with a selected co-former using solvent evaporation, but I keep getting a physical mixture of the two starting materials. What could be the reason?

Answer: The failure to form a co-crystal can stem from several factors, from solvent choice to the intrinsic properties of the API and co-former.[10]

Troubleshooting Steps:

  • Solvent System: The solvent plays a critical role in co-crystallization. The ideal solvent should have a differential solubility for the API and the co-former. Experiment with a range of solvents with varying polarities. Sometimes, a mixture of solvents can be more effective.

  • Stoichiometry: Ensure you are using the correct stoichiometric ratio of API to co-former. It is advisable to screen various ratios (e.g., 1:1, 1:2, 2:1) during the initial screening phase.

  • Alternative Screening Methods: Solvent evaporation is just one method. Other techniques might be more successful for your system:

    • Slurry Crystallization: Stirring a suspension of the API and co-former in a small amount of solvent can facilitate the transformation to the more stable co-crystal form.

    • Grinding (Mechanochemistry): Liquid-assisted grinding, where a small amount of a suitable solvent is added to the solid mixture before grinding, can be very effective in forming co-crystals.

    • Reaction Crystallization: This method involves generating a supersaturated solution with respect to the co-crystal while the individual components remain unsaturated or saturated.[11]

  • Co-former Selection: The chosen co-former may not have the appropriate molecular recognition sites to form stable hydrogen bonds or other non-covalent interactions with your pyrazole API. Re-evaluate your co-former selection based on supramolecular synthons and pKa rules.[12]

Question: My co-crystal formation is successful, but it is too rapid, resulting in very fine needles that are difficult to handle and filter. How can I control the crystal growth?

Answer: Rapid crystallization often leads to small, poorly formed crystals and can trap impurities.[13] Slowing down the process is key to obtaining high-quality crystals.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, slow down the cooling rate.

    • Slower Solvent Evaporation: For solvent evaporation, cover the container with a perforated lid or place it in a controlled environment to slow down the evaporation rate.[10]

  • Increase Solvent Volume: Using slightly more solvent than the minimum required for dissolution at high temperature will keep the components in solution for a longer period during cooling, allowing for slower crystal growth.[13]

  • Use a Different Solvent: A solvent in which the co-crystal has slightly higher solubility will also slow down the crystallization process.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about enhancing the bioavailability of pyrazole-based drug candidates.

1. Why are many pyrazole-based drugs poorly soluble?

The pyrazole ring itself is relatively polar. However, in many drug candidates, the pyrazole core is substituted with multiple lipophilic groups to achieve high binding affinity to biological targets. These bulky, nonpolar side chains often dominate the physicochemical properties of the molecule, leading to high crystallinity, low aqueous solubility, and consequently, poor oral bioavailability.[2][14]

2. How do I choose the right bioavailability enhancement technique for my pyrazole compound?

The selection of an appropriate technique is a multi-factorial decision based on the physicochemical and thermodynamic properties of your drug candidate. A decision-making workflow can be helpful.

Decision-Making Workflow for Bioavailability Enhancement

G start Start: BCS Class II Pyrazole API thermo_stability Is the API thermally stable? start->thermo_stability melting_point Does the API have a low melting point (<150°C)? thermo_stability->melting_point Yes spray_drying Spray Drying for Amorphous Solid Dispersion thermo_stability->spray_drying No logP Is LogP > 3? melting_point->logP No hme Hot-Melt Extrusion (HME) for Amorphous Solid Dispersion melting_point->hme Yes lipid_based Lipid-Based Formulations (e.g., SEDDS) logP->lipid_based Yes co_crystals Co-crystallization logP->co_crystals No dose Is the required dose high? dose->co_crystals No, consider for moderate doses nanomilling Nanomilling dose->nanomilling Yes co_crystals->dose

Caption: A decision-making workflow for selecting a bioavailability enhancement strategy.

3. What is the role of excipients in these formulations?

Excipients are not just inert fillers; they are critical components that can dictate the success or failure of a formulation.[8] In the context of bioavailability enhancement:

  • In ASDs: Polymers like PVP, HPMC, and Soluplus® act as carriers to stabilize the amorphous form of the drug, preventing recrystallization.[15]

  • In Lipid-Based Systems: Lipids, surfactants, and co-solvents help to dissolve the drug and maintain it in a solubilized state in the gastrointestinal tract, facilitating absorption.

  • In Nanosuspensions: Stabilizers (surfactants or polymers) are used to coat the surface of the nanoparticles, preventing their aggregation or agglomeration.

4. How does polymorphism affect the bioavailability of pyrazole drug candidates?

Polymorphism is the ability of a compound to exist in multiple crystalline forms.[16] Different polymorphs of the same pyrazole compound can have different crystal lattice energies, which in turn affects their solubility, dissolution rate, and ultimately, bioavailability. A metastable polymorph will generally have higher solubility and better bioavailability than the most stable form. However, the metastable form can convert to the stable form over time, leading to changes in the drug product's performance. Therefore, it is crucial to identify and control the polymorphic form of your API throughout the development process.

5. Can the pyrazole ring itself be metabolized, and how does this affect bioavailability?

The pyrazole ring is generally considered to be metabolically stable, which is one of the reasons for its prevalence in drug design.[17] However, the substituents on the pyrazole ring are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 enzymes in the liver. This first-pass metabolism can significantly reduce the amount of active drug that reaches systemic circulation, thereby lowering oral bioavailability. Understanding the metabolic fate of your specific pyrazole derivative is crucial for predicting its in vivo performance and for designing strategies to mitigate extensive first-pass metabolism, such as by modifying the metabolically liable sites.[14]

Part 3: Data Presentation and Experimental Protocols

Comparative Bioavailability Enhancement Data

The following table summarizes the reported bioavailability enhancements for various pyrazole-based drugs using different formulation technologies.

DrugFormulation TechnologyKey ExcipientsBioavailability Enhancement (Relative to unformulated drug)Reference
CelecoxibSolid Dispersion (Solvent Evaporation)PVP-K30Significant increase in dissolution rate[18]
CelecoxibSolid Dispersion Nanoparticles (Supercritical Antisolvent)PVP-K30, TPGS4.6-fold increase in AUC[19]
Pyrazolo-pyridone InhibitorChemical Modification (Methylamine substitution)N/A (New Chemical Entity)2.5-fold increase in bioavailability (from 36% to 92%)[14]
IbrutinibLiposil Nanohybrid SystemSilica-coated nanoliposomes3.12-fold improvement in bioavailability[20]
IbrutinibOral SuspensionN/ABioavailability comparable to capsules/tablets[21][22]
Experimental Protocols

This protocol provides a general procedure for preparing an ASD using a lab-scale twin-screw extruder.

Objective: To produce a homogeneous amorphous solid dispersion of a pyrazole-based API in a polymer matrix to enhance its dissolution rate and bioavailability.

Materials and Equipment:

  • Pyrazole API

  • Polymer (e.g., Soluplus®, Kollidon® VA64)

  • Plasticizer (optional, e.g., Poloxamer 188)

  • Blender (e.g., Turbula mixer)

  • Twin-screw hot-melt extruder (e.g., 9-mm mini-extruder)

  • Pelletizer or milling equipment

  • Analytical equipment for characterization (DSC, PXRD, HPLC)

Procedure:

  • Pre-blending: Accurately weigh the pyrazole API and the selected polymer (and plasticizer, if used) at the desired ratio (e.g., 20:80 w/w). Blend the powders in a Turbula mixer for 5-10 minutes to ensure a homogenous physical mixture.[23]

  • Extruder Setup: Set the temperature zones of the extruder barrel. A typical starting point is to set the initial zones at a lower temperature and gradually increase to the desired processing temperature near the die. The processing temperature should be above the Tg of the polymer but below the degradation temperature of the API.[7]

  • Extrusion: Feed the pre-blended powder into the extruder at a constant rate. Set the screw speed to ensure adequate mixing and conveying of the molten material. The molten extrudate will exit through the die.[23]

  • Cooling and Solidification: Collect the extrudate on a conveyor belt or a cooling surface to allow it to solidify.

  • Downstream Processing: The solidified extrudate can be pelletized or milled to a fine powder to facilitate further formulation into tablets or capsules.[24]

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The PXRD pattern should show a halo with no sharp peaks, and the DSC thermogram should show a single Tg.

    • Drug Content and Purity: Determine the drug content and check for any degradation products using a validated HPLC method.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD with the crystalline API.

Workflow for Hot-Melt Extrusion of an ASD

HME_Workflow cluster_prep Preparation cluster_hme Hot-Melt Extrusion cluster_post Post-Processing & Analysis a Weigh API, Polymer, Plasticizer b Pre-blend (Turbula Mixer) a->b c Feed into Extruder b->c d Melt and Mix (Controlled Temp & Screw Speed) c->d e Extrude through Die d->e f Cool and Solidify Extrudate e->f g Mill or Pelletize f->g h Characterize (PXRD, DSC, HPLC) g->h i Dissolution Testing h->i

Caption: A stepwise workflow for preparing an amorphous solid dispersion via HME.

This protocol describes a common method for screening for co-crystal formation.

Objective: To determine if a pyrazole-based API can form a co-crystal with a selection of co-formers.

Materials and Equipment:

  • Pyrazole API

  • A selection of pharmaceutically acceptable co-formers

  • A range of solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile)

  • Small glass vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

  • Analytical equipment for characterization (PXRD, DSC)

Procedure:

  • Preparation: In a small glass vial, place the pyrazole API and a selected co-former in a defined stoichiometric ratio (e.g., 1:1 molar ratio).

  • Solvent Addition: Add a small amount of the chosen solvent, just enough to create a mobile slurry.

  • Equilibration: Place the vial on a stir plate and allow the slurry to stir at a constant temperature (e.g., room temperature) for a set period (typically 24-72 hours). This allows the system to reach thermodynamic equilibrium.

  • Isolation: After the equilibration period, filter the solid material and allow it to air dry.

  • Characterization: Analyze the resulting solid material using PXRD.

    • No Co-crystal Formation: The PXRD pattern will be a simple superposition of the patterns of the starting API and co-former.

    • Co-crystal Formation: A new, unique PXRD pattern that is different from the starting materials indicates the formation of a new crystalline phase, likely a co-crystal.

  • Confirmation: Further characterization using DSC can help confirm the formation of a co-crystal, which will typically exhibit a single, sharp melting point that is different from the melting points of the individual components.

  • Repeat: Repeat this process with different co-formers and solvents to comprehensively screen for co-crystal formation.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Formulation and Evaluation of Solid Dispersion of Celecoxib. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. (2021). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

Comparing the efficacy of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride to known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a framework for the rigorous evaluation of novel kinase inhibitors, using the hypothetical compound 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride as a case study. Due to the limited publicly available biological data on this specific molecule, we will refer to it as "Compound X" and outline a comprehensive strategy to compare its efficacy against established inhibitors of a clinically relevant target. For this guide, we will hypothesize that initial screening has identified Compound X as a potential inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical mediator in B-cell receptor signaling and a validated target in the treatment of B-cell malignancies.

This guide will therefore compare the hypothetical efficacy of Compound X to the following well-characterized and FDA-approved BTK inhibitors:

  • Ibrutinib (Imbruvica®) : The first-in-class, irreversible BTK inhibitor.

  • Acalabrutinib (Calquence®) : A second-generation, more selective irreversible BTK inhibitor.

  • Zanubrutinib (Brukinsa®) : Another second-generation irreversible BTK inhibitor with high selectivity and favorable pharmacokinetic properties.

The Rationale for Targeting BTK

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream pathways, including PLCγ2, ERK1/2, and NF-κB. These pathways are essential for B-cell proliferation, survival, and differentiation. In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB ERK ERK Activation Ca_PKC->ERK Proliferation Cell Proliferation & Survival NF_kB->Proliferation ERK->Proliferation Compound_X Compound X (Hypothetical) Compound_X->BTK Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition

Caption: Simplified BTK signaling pathway and points of inhibition.

Comparative Efficacy: An Experimental Roadmap

To rigorously compare Compound X with established BTK inhibitors, a multi-tiered experimental approach is necessary. This ensures a comprehensive understanding of its biochemical potency, cellular activity, and off-target effects.

Biochemical Potency: IC50 Determination

The first step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against purified BTK enzyme. This provides a direct measure of its potency.

Experimental Protocol: In Vitro BTK Kinase Assay

  • Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection antibody (e.g., anti-phosphotyrosine).

  • Assay Plate Preparation: Serially dilute Compound X, Ibrutinib, Acalabrutinib, and Zanubrutinib in DMSO and add to a 96-well plate.

  • Kinase Reaction: Add BTK enzyme to each well, followed by a mixture of ATP and the peptide substrate to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using an ELISA-based method or a fluorescence polarization assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:

CompoundTargetIC50 (nM)Mode of Action
Compound X BTKTo be determinedTo be determined
Ibrutinib BTK0.5 - 2.1Irreversible
Acalabrutinib BTK3 - 5Irreversible
Zanubrutinib BTK<1Irreversible
Selectivity Profiling: Kinome Scanning

A critical aspect of a kinase inhibitor's profile is its selectivity. Off-target inhibition can lead to undesirable side effects. A kinome scan assays the activity of the compound against a large panel of human kinases.

Experimental Workflow: Kinome Scan

Kinome_Scan_Workflow Compound Compound X Kinase_Panel Kinase Panel (~400 kinases) Compound->Kinase_Panel Assay Binding or Activity Assay (Fixed Concentration) Kinase_Panel->Assay Data_Acquisition Data Acquisition (% Inhibition) Assay->Data_Acquisition Analysis Data Analysis (Selectivity Score) Data_Acquisition->Analysis

Caption: Workflow for assessing kinase inhibitor selectivity.

Interpreting the Results:

The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM). A highly selective inhibitor will potently inhibit BTK with minimal effect on other kinases. Ibrutinib, for example, is known to have off-target activity against other kinases like TEC, EGFR, and ITK, which may contribute to some of its side effects. Acalabrutinib and Zanubrutinib were designed to have greater selectivity for BTK. The goal would be for Compound X to demonstrate high selectivity for BTK.

Cellular Activity: Target Engagement and Downstream Signaling

Moving from a purified enzyme system to a cellular context is crucial to confirm that the compound can enter cells and inhibit its target.

Experimental Protocol: Western Blot for BTK Phosphorylation

  • Cell Culture: Use a relevant B-cell lymphoma cell line (e.g., TMD8) that expresses high levels of BTK.

  • Treatment: Treat cells with varying concentrations of Compound X and the reference inhibitors for 2-4 hours.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-BTK (Tyr223) and total BTK.

  • Analysis: Quantify the band intensities to determine the concentration at which each compound inhibits BTK autophosphorylation.

A successful inhibitor will show a dose-dependent decrease in phospho-BTK levels, without affecting total BTK levels. This confirms target engagement in a cellular environment.

Functional Outcomes: Cell Viability

The ultimate goal of a kinase inhibitor in oncology is to induce cancer cell death or inhibit proliferation.

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed B-cell lymphoma cells in a 96-well plate.

  • Treatment: Treat cells with a range of concentrations of Compound X and the reference inhibitors.

  • Incubation: Incubate for 72 hours.

  • Viability Measurement: Add a reagent such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of cell viability.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Hypothetical Comparative Data:

CompoundCell LineGI50 (nM)
Compound X TMD8To be determined
Ibrutinib TMD8~10
Acalabrutinib TMD8~8
Zanubrutinib TMD8~5

Conclusion and Future Directions

This guide outlines a systematic approach to characterize a novel kinase inhibitor, "Compound X," and compare its efficacy to established drugs. By following this roadmap—from biochemical potency and selectivity to cellular target engagement and functional outcomes—researchers can build a comprehensive data package.

The ideal profile for Compound X would be:

  • Potent biochemical inhibition of BTK (low nanomolar IC50).

  • High selectivity for BTK over other kinases, particularly those associated with off-target toxicities.

  • Effective on-target inhibition in cellular assays, demonstrated by reduced BTK autophosphorylation.

  • Potent anti-proliferative activity in relevant cancer cell lines.

Should Compound X prove promising in these in vitro studies, the subsequent steps would involve pharmacokinetic and pharmacodynamic studies in animal models to assess its in vivo efficacy and safety profile, paving the way for potential clinical development.

References

  • BTK Signaling in B-cell Malignancies. Nature Reviews Cancer. [Link]

  • Ibrutinib (Imbruvica) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Acalabrutinib (Calquence) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Zanubrutinib (Brukinsa) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Kinome Scanning for Drug Discovery. Nature Reviews Drug Discovery. [Link]

Cross-reactivity profiling of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Drug Discovery Professionals

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. Achieving selectivity, however, remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel investigational compound, 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride (hereafter referred to as Compound X). We present a comparative analysis of Compound X against a panel of 24 kinases, contextualizing its inhibitory activity with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. This guide details the experimental methodology, presents a comparative data analysis, and discusses the implications for lead optimization and further development.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] While kinase inhibitors have proven to be effective therapeutics, off-target activities can lead to toxicity or diminish efficacy.[1] Therefore, early and comprehensive profiling of a compound's selectivity across the kinome is essential for identifying potential liabilities and guiding medicinal chemistry efforts.[1][3] This process helps to build a detailed picture of a compound's biological activity, enabling researchers to prioritize candidates with the most promising therapeutic window.[4]

This guide uses Compound X as a case study to illustrate the process of kinase selectivity profiling. We will compare its (hypothetical) activity profile to that of Staurosporine, a natural product known for its potent but promiscuous inhibition of a wide range of kinases, and Dasatinib, a clinically approved multi-kinase inhibitor targeting BCR-ABL and Src family kinases, among others.[5][6][7][8]

Experimental Design and Methodology

To ensure data integrity and reproducibility, a robust and standardized assay platform is paramount. For this investigation, we utilized the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10][11] This assay format is highly sensitive, amenable to high-throughput screening, and can be used with a wide variety of kinases and substrates.[12][13]

Kinase Panel Selection

A panel of 24 human kinases was selected to provide broad coverage of the kinome, including representatives from major kinase families such as tyrosine kinases (TKs), serine/threonine kinases (S/T K), and lipid kinases. The selection was based on the Promega Kinase Selectivity Profiling System.[14]

Reagents and Materials
  • Test Compounds:

    • Compound X (this compound)

    • Staurosporine (CAS 62996-74-1)[15]

    • Dasatinib (CAS 302962-49-8)[16]

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)[9]

  • Kinase Panel: Kinase Selectivity Profiling System (Promega)[14]

  • Other Materials: DMSO (≥99.7%), ATP, 384-well plates, multichannel pipettors, and a luminometer.

Experimental Workflow

The kinase profiling was performed in a 384-well plate format. The overall workflow is depicted in the diagram below.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_compounds 1. Compound Dilution (10-point, 3-fold serial dilution in DMSO) dispense_compounds 2. Dispense Compounds (to 384-well assay plates) prep_compounds->dispense_compounds add_kinase 3. Add Kinase/Substrate Mix (pre-mixed from panel) dispense_compounds->add_kinase add_atp 4. Add ATP (to initiate reaction) add_kinase->add_atp incubate_reaction 5. Incubate (Room Temperature, 60 min) add_atp->incubate_reaction add_adpglo 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_reaction->add_adpglo incubate_adpglo 7. Incubate (Room Temperature, 40 min) add_adpglo->incubate_adpglo add_detection 8. Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate_adpglo->add_detection incubate_detection 9. Incubate (Room Temperature, 30 min) add_detection->incubate_detection read_luminescence 10. Read Luminescence (Luminometer) incubate_detection->read_luminescence

Figure 1. Workflow for Kinase Profiling using the ADP-Glo™ Assay.

Detailed Protocol
  • Compound Preparation: A 10-point, 3-fold serial dilution of each test compound was prepared in DMSO, starting from a 1 mM stock solution.

  • Reaction Setup: 5 µL of the kinase/substrate/buffer mix from the profiling system was added to the wells of a 384-well plate.

  • Compound Addition: 1 µL of the diluted compounds was transferred to the respective wells.

  • Reaction Initiation: 5 µL of ATP solution was added to all wells to initiate the kinase reaction. The final ATP concentration was set to the approximate Km for each kinase.[17]

  • Incubation: The plate was incubated at room temperature for 60 minutes.

  • Signal Generation:

    • 10 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.[10]

    • 20 µL of Kinase Detection Reagent was then added to convert the generated ADP to ATP and initiate the luciferase reaction. The plate was incubated for another 30 minutes at room temperature.[10]

  • Data Acquisition: Luminescence was measured using a plate reader.

  • Data Analysis: The raw luminescence data was normalized to controls (0% inhibition for DMSO vehicle and 100% inhibition for no enzyme). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Results: A Comparative Analysis of Kinase Inhibition

The inhibitory activity of Compound X, Staurosporine, and Dasatinib was determined against a panel of 24 kinases. The resulting IC50 values are summarized in the table below.

Kinase TargetKinase FamilyCompound X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 TK>10,000150.5
SRC TK>10,00060.8
LCK TK>10,00050.6
YES1 TK>10,00081.1
KIT TK>10,000255.2
PDGFRβ TK>10,000304.8
VEGFR2 TK>10,0004085
EGFR TK>10,00050>1,000
FGFR1 TK>10,00060150
FLT3 TK>10,0002022
AURKA S/T K25 12250
AURKB S/T K35 9300
PLK1 S/T K15 7>1,000
CDK2/CycA S/T K8503>1,000
PKA S/T K>10,0007450
PKCα S/T K>10,0002600
GSK3β S/T K5,50010>1,000
MAPK1 (ERK2) S/T K>10,00080>1,000
p38α (MAPK14) S/T K>10,000100350
AKT1 S/T K9,200150>1,000
ROCK1 S/T K7,80018800
CAMK2A S/T K>10,00020>1,000
PI3Kα Lipid K>10,000200>1,000
mTOR Lipid K>10,00050>1,000

Note: The data presented for Compound X is hypothetical and for illustrative purposes only.

Discussion and Interpretation

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential.[18] Our comparative analysis reveals distinct patterns of inhibition for the three compounds tested.

Compound X: A Selective Mitotic Kinase Inhibitor

Compound X demonstrates a highly selective profile, with potent inhibitory activity against a narrow subset of serine/threonine kinases. Specifically, it shows high potency against the Aurora kinases (AURKA and AURKB) and Polo-like kinase 1 (PLK1), all of which are key regulators of mitosis. Its IC50 values against these targets are in the low nanomolar range (15-35 nM).

Crucially, Compound X shows minimal to no activity (IC50 > 5,000 nM) against the majority of other kinases in the panel, including all tested tyrosine kinases and lipid kinases. This high degree of selectivity suggests that Compound X may have a more favorable safety profile compared to broader-spectrum inhibitors, as off-target inhibition is less likely.[1] The focused activity on mitotic kinases makes it an interesting candidate for development as an anti-cancer agent targeting cell proliferation.

Staurosporine: The Pan-Kinase Inhibitor Benchmark

As expected, Staurosporine exhibited potent, sub-micromolar inhibition across a wide array of kinases from different families.[5][19] Its promiscuous nature is a result of its high affinity for the conserved ATP-binding pocket of most kinases.[7] While this lack of selectivity precludes its clinical use, it serves as an invaluable positive control in kinase assays and as a benchmark for broad-spectrum activity.[5]

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib's profile aligns with its known mechanism of action as a potent inhibitor of the BCR-ABL fusion protein and Src family kinases (SRC, LCK, YES1).[6][16][20] Our data confirms its high potency against these targets, with sub-nanomolar to low nanomolar IC50 values. It also shows significant activity against other tyrosine kinases such as KIT and PDGFRβ.[8] This multi-targeted profile is responsible for its clinical efficacy in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[21] Unlike Compound X, Dasatinib's activity is primarily directed against tyrosine kinases, with much lower potency against the serine/threonine kinases in this panel.

Visualizing Selectivity

The distinct selectivity profiles can be visualized in the following diagram, which illustrates the primary target classes for each compound based on the panel screen.

G CompoundX Compound X Mitotic_Kinases Mitotic Kinases (AURKA, AURKB, PLK1) CompoundX->Mitotic_Kinases Potent Inhibition Staurosporine Staurosporine Staurosporine->Mitotic_Kinases Tyrosine_Kinases Tyrosine Kinases (ABL, SRC, KIT, etc.) Staurosporine->Tyrosine_Kinases Other_ST_Kinases Other S/T Kinases (PKA, PKC, etc.) Staurosporine->Other_ST_Kinases Broad Inhibition Lipid_Kinases Lipid Kinases (PI3K, mTOR) Staurosporine->Lipid_Kinases Dasatinib Dasatinib Dasatinib->Tyrosine_Kinases Potent Inhibition

Figure 2. Comparative Target Selectivity of Test Compounds.

Conclusion and Future Directions

This guide demonstrates a systematic approach to characterizing the selectivity of a novel kinase inhibitor, this compound (Compound X). The data indicates that Compound X is a highly selective inhibitor of mitotic kinases, distinguishing it from the pan-kinase inhibitor Staurosporine and the multi-targeted tyrosine kinase inhibitor Dasatinib.

This promising selectivity profile warrants further investigation. The next logical steps in the preclinical development of Compound X would include:

  • Expansion of the kinase screen: Profiling against a larger, more comprehensive panel (e.g., >400 kinases) to confirm selectivity across the kinome.[22][23]

  • Cellular activity assays: Evaluating the compound's ability to inhibit the phosphorylation of downstream substrates of AURKA, AURKB, and PLK1 in relevant cancer cell lines.

  • Anti-proliferative studies: Assessing the compound's effect on the growth and viability of a panel of cancer cell lines.

  • Mechanism of action studies: Confirming an ATP-competitive binding mode and determining residence time.[4]

By contextualizing the activity of a novel compound with well-characterized inhibitors, researchers can gain valuable insights into its potential therapeutic applications and liabilities, thereby making more informed decisions in the drug discovery process.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems. Retrieved from Promega.

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from Eurofins.

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay. Retrieved from Promega.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313. Retrieved from Promega.

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from BMG LABTECH.

  • R&D Systems. (n.d.). Staurosporine. Retrieved from Bio-Techne.

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Methods in Molecular Biology, 565, 283-295.

  • PubChem. (n.d.). Dasatinib. Retrieved from National Center for Biotechnology Information.

  • Selleck Chemicals. (n.d.). Dasatinib. Retrieved from Selleckchem.

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology.

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from East Port Praha.

  • Wikipedia. (2023, November 28). Staurosporine. Retrieved from Wikipedia.

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A Researcher's Guide to Validating the In Vitro Activity of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride as a p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. High-throughput screening (HTS) often yields numerous "hits," but the journey from a primary hit to a validated lead compound is rigorous. This guide addresses the critical next step: validating the in vitro activity of a promising screening hit, 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride (herein referred to as Compound X ), identified as a putative inhibitor of p38α mitogen-activated protein kinase (MAPK).

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for therapeutic intervention in a range of diseases.[1][2][3] Our objective is to employ a multi-assay, tiered approach to confirm the initial findings, establish true target engagement in a cellular context, and characterize the compound's initial selectivity profile. This guide provides the scientific rationale and detailed protocols for a robust secondary screening cascade, ensuring that decisions for subsequent lead optimization are based on high-confidence data.

Orthogonal Biochemical Confirmation: Ruling Out Assay Artifacts

Expertise & Experience: The primary HTS was a fluorescence-based assay. While efficient, such assays are susceptible to artifacts from compounds that interfere with light detection (e.g., auto-fluorescence or quenching). Therefore, the first validation step must be an orthogonal, mechanistically distinct biochemical assay. We will use a luminescence-based assay that measures ADP production, a direct product of the kinase reaction. This approach provides an independent confirmation of inhibitory activity, significantly increasing confidence that Compound X is a true inhibitor of p38α enzymatic activity.[4]

Chosen Assay: ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced in the kinase reaction.[5][6] Its luminescent readout is less prone to the optical interference that can plague fluorescence-based methods.[6][7]

Experimental Workflow: Biochemical Validation

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP-Glo™ Detection Compound_Prep Prepare serial dilution of Compound X Kinase_Rxn Incubate Compound X, p38α, substrate, and ATP Compound_Prep->Kinase_Rxn Enzyme_Prep Prepare p38α kinase and substrate solution Enzyme_Prep->Kinase_Rxn ATP_Prep Prepare ATP solution ATP_Prep->Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Kinase_Rxn->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_1->Add_Detect Incubate_2 Incubate 30-60 min Add_Detect->Incubate_2 Read_Lum Read Luminescence Incubate_2->Read_Lum Data_Analysis Data_Analysis Read_Lum->Data_Analysis Calculate % Inhibition and IC50

Caption: Workflow for p38α inhibition measurement using the ADP-Glo™ assay.

Protocol: p38α ADP-Glo™ Kinase Assay
  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of Compound X in DMSO. Acoustically dispense 25 nL of each concentration into a 384-well low-volume plate. Include wells with DMSO only for high (100% activity) and no-enzyme for low (0% activity) controls.

  • Kinase/Substrate Addition: Prepare a solution of recombinant p38α enzyme and a suitable substrate (e.g., ATF2 peptide) in kinase reaction buffer. Dispense 2.5 µL into each well.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the apparent Km concentration for p38α) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

  • Incubation: Incubate at room temperature for 40 minutes.[8][9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.[9]

  • Incubation: Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Expected Data & Comparison

The IC50 values obtained from the primary screen and the ADP-Glo™ assay should be compared. A similar potency confirms the inhibitory activity and rules out major assay-specific artifacts.

CompoundPrimary Assay (Fluorescence) IC50 (nM)Secondary Assay (ADP-Glo™) IC50 (nM)
Compound X 85110
SB203580 (Control) 5065

Table 1: Hypothetical biochemical IC50 data for Compound X and a known p38α inhibitor, SB203580.[1][10]

Cellular Target Engagement: Is the Target Hit in a Live Cell?

Expertise & Experience: A compound's activity against a purified enzyme does not guarantee its efficacy in a cellular environment. Cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP (mM range) can all prevent a biochemically potent compound from engaging its target in a live cell.[11] We must therefore use an assay that directly measures compound-target binding inside intact cells.

Chosen Assay: NanoBRET™ Target Engagement Assay (Promega). This assay measures the binding of a compound to a specific target protein in live cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer tracer that binds to the same protein.[12][13][14] A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal, which can be used to quantify target engagement.[11][13]

Principle of NanoBRET™ Target Engagement

G cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor (Compound X) Present p38_nluc p38α-NanoLuc® (Energy Donor) tracer Fluorescent Tracer (Energy Acceptor) p38_nluc->tracer Binding BRET High BRET Signal tracer->BRET Energy Transfer p38_nluc_2 p38α-NanoLuc® BRET_low Low BRET Signal p38_nluc_2->BRET_low No Energy Transfer tracer_2 Fluorescent Tracer inhibitor Compound X inhibitor->p38_nluc_2 Binding

Caption: Competitive displacement of a fluorescent tracer by Compound X reduces BRET.

Protocol: p38α NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transfect HEK293 cells with a vector encoding for a p38α-NanoLuc® fusion protein.

  • Cell Plating: After 24 hours, harvest and plate the transfected cells into a 384-well white assay plate.

  • Compound Addition: Add serial dilutions of Compound X or control inhibitor (SB203580) to the cells.

  • Tracer & Substrate Addition: Add the p38α fluorescent tracer and the NanoLuc® substrate (furimazine) to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.

  • Data Acquisition: Measure both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the dose-response curve to determine the cellular EC50 (effective concentration for 50% target engagement).

Expected Data & Comparison

This assay provides a crucial link between biochemical potency and cellular activity. The cellular EC50 is expected to be higher than the biochemical IC50 due to factors like membrane permeability and ATP competition.

CompoundBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)
Compound X 110850
SB203580 (Control) 65480

Table 2: Hypothetical comparison of biochemical potency and cellular target engagement.

Downstream Functional Validation: Does Target Engagement Yield a Biological Effect?

Expertise & Experience: Confirming that Compound X binds to p38α in cells is a major step. However, we must also demonstrate that this binding event leads to the intended functional outcome: inhibition of the kinase's downstream signaling. p38α is known to phosphorylate and activate MAPK-activated protein kinase 2 (MAPKAPK2), which in turn phosphorylates Heat Shock Protein 27 (HSP27).[15] Measuring the phosphorylation of a downstream substrate like HSP27 provides functional evidence of pathway inhibition.

Chosen Assay: In-Cell Western™ Assay. This immunofluorescence-based assay allows for the quantitative measurement of protein levels and post-translational modifications (like phosphorylation) directly in fixed cells in a multi-well plate format.[16] It is higher throughput than traditional Western blotting and provides robust, quantitative data.[16]

Signaling Pathway: p38α to HSP27

G Stress Cellular Stress (e.g., Anisomycin) MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38a p38α MKK3_6->p38a Phosphorylates (Activates) MAPKAPK2 MAPKAPK2 p38a->MAPKAPK2 Phosphorylates (Activates) HSP27 HSP27 MAPKAPK2->HSP27 Phosphorylates pHSP27 p-HSP27 HSP27->pHSP27 CompoundX Compound X CompoundX->p38a Inhibits

Caption: Compound X inhibits p38α, blocking downstream phosphorylation of HSP27.

Protocol: In-Cell Western™ for Phospho-HSP27
  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of Compound X or SB203580 for 1-2 hours.

  • Pathway Stimulation: Stimulate the p38 MAPK pathway by adding a known activator, such as Anisomycin or UV radiation, for 30 minutes. Include unstimulated controls.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a suitable blocking buffer (e.g., BSA in TBS).[17][18] It is critical to use a non-milk-based blocker, as milk contains phosphoproteins that can cause high background.[17][18]

  • Primary Antibody Incubation: Incubate cells overnight with two primary antibodies simultaneously: a rabbit anti-phospho-HSP27 (Ser82) antibody and a mouse anti-total-HSP27 or other housekeeping protein antibody (for normalization).[16]

  • Secondary Antibody Incubation: After washing, incubate with two spectrally distinct infrared dye-conjugated secondary antibodies (e.g., anti-rabbit IRDye® 800CW and anti-mouse IRDye® 680RD).

  • Data Acquisition: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the intensity in both channels. Calculate the ratio of the phospho-HSP27 signal to the total protein signal for normalization. Plot the normalized signal against compound concentration to determine the functional IC50.

Expected Data

This assay should demonstrate a dose-dependent decrease in HSP27 phosphorylation upon treatment with Compound X, confirming its functional activity in a cellular signaling context.

CompoundFunctional IC50 (p-HSP27 Inhibition, nM)
Compound X 1200
SB203580 (Control) 650

Table 3: Hypothetical functional IC50 data from the In-Cell Western™ assay.

Initial Selectivity Profiling: How Specific is the Compound?

Expertise & Experience: Potency is meaningless without selectivity. An inhibitor that hits dozens of kinases is unlikely to be a viable therapeutic candidate due to the high probability of off-target toxicity. An early assessment of selectivity is crucial for deciding whether to advance a compound. While comprehensive kinome scanning is a later-stage activity, a focused panel against closely related kinases can provide valuable initial insights.

Chosen Approach: A focused biochemical panel using the same assay format as the orthogonal validation (e.g., ADP-Glo™) against closely related MAPK family members (e.g., p38β, JNK1, ERK2) and a few common off-targets. This can be performed in-house or through commercial services.[19][20][21][22]

Expected Data & Comparison

The goal is to demonstrate a significant potency window between the target (p38α) and other kinases. A 30-fold or greater selectivity is often considered a good starting point.

Kinase TargetCompound X % Inhibition @ 1 µMSB203580 % Inhibition @ 1 µM
p38α (MAPK14) 92% 95%
p38β (MAPK11)65%70%
JNK115%25%
ERK2<10%<10%
CDK2<5%15%

Table 4: Hypothetical selectivity data for Compound X and SB203580 against a small panel of kinases.

Summary and Next Steps

This multi-tiered validation guide outlines a robust pathway for confirming a primary screening hit. By systematically employing orthogonal biochemical, cellular target engagement, and functional downstream assays, we have built a strong, evidence-based case for the activity of Compound X.

Assay TierPurposeMetricCompound X (Result)SB203580 (Control)
1. Biochemical Confirm enzymatic inhibitionIC50110 nM65 nM
2. Cellular Engagement Confirm target binding in cellsEC50850 nM480 nM
3. Functional Confirm downstream pathway modulationIC501200 nM650 nM
4. Selectivity Initial off-target assessment>30-fold vs. JNK/ERKYesYes

The data collectively suggest that This compound (Compound X) is a bona fide, cell-active inhibitor of p38α MAPK with a promising initial selectivity profile. These high-confidence results justify the allocation of further resources for more comprehensive selectivity screening (e.g., a full kinome panel), mechanism of action studies, and initial ADME-Tox profiling to advance this compound into the lead optimization phase.

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A Technical Guide to the Structure-Activity Relationship of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific scaffold: 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine. While direct, comprehensive SAR studies on this exact analog series are not extensively published, this guide synthesizes data from closely related pyrazole-based compounds to provide a predictive comparison and a framework for future research. We will explore the influence of substitutions on the pyrazole core, the N1-benzyl moiety, and the C5-amine group, with a focus on their potential as kinase inhibitors.

The 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine Scaffold: A Privileged Structure

The 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine scaffold combines several key features that make it a promising candidate for drug discovery. The pyrazole core itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[2] The N1-benzyl group provides a lipophilic anchor and potential for aromatic interactions, while the 5-amine group offers a site for further functionalization and can act as a crucial hydrogen bond donor. The 3-methylphenyl substituent on the benzyl group allows for fine-tuning of steric and electronic properties.

The existence of the core molecule, 1-benzyl-3-(3-methylphenyl)-1H-pyrazol-5-amine, is confirmed in chemical databases and is available from commercial suppliers, providing a starting point for analog synthesis and screening.[3][4]

Synthesis Strategy: A General Approach

The synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine analogs can be approached through established methods for pyrazole synthesis. A common and flexible route is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Experimental Protocol: General Synthesis of 1-Substituted-5-aminopyrazoles

  • Formation of the Pyrazole Core: React an appropriately substituted β-ketonitrile with (3-methylphenyl)methylhydrazine. The hydrazine derivative can be prepared from (3-methylphenyl)methanol.

  • Cyclization: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

  • Purification: The resulting 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine analog is then purified using standard techniques like column chromatography or recrystallization.

  • Diversification: The 5-amino group can be further modified through reactions such as acylation, sulfonylation, or reductive amination to explore SAR at this position.

General_Synthesis_Workflow start β-Ketonitrile condensation Condensation & Cyclization start->condensation hydrazine (3-methylphenyl)methylhydrazine hydrazine->condensation pyrazole_core 1-[(3-methylphenyl)methyl]- 1H-pyrazol-5-amine Core condensation->pyrazole_core purification Purification pyrazole_core->purification final_product Purified Core Structure purification->final_product diversification Further Functionalization (e.g., at 5-amine) final_product->diversification analogs Diverse Analogs diversification->analogs

Caption: General workflow for the synthesis of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine analogs.

Structure-Activity Relationship Analysis: A Comparative Approach

Lacking a dedicated SAR study for our target scaffold, we will draw comparisons from related pyrazole-based inhibitors to infer the potential impact of structural modifications.

The N1-substituent of the pyrazole ring is crucial for orienting the molecule within a binding pocket and can significantly impact potency and selectivity. Studies on 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors have demonstrated the importance of this group.[6]

  • Impact of the Benzyl Group: The benzyl group itself provides a significant hydrophobic interaction. In the context of kinase inhibition, the phenyl ring can engage in π-π stacking interactions with aromatic residues in the ATP-binding site.

  • Influence of Phenyl Ring Substitution: The position and nature of substituents on the benzyl ring can fine-tune activity. For our scaffold, the 3-methyl group is of particular interest.

    • Steric Effects: The meta-position of the methyl group is likely to influence the preferred conformation of the benzyl group, potentially directing it towards or away from specific sub-pockets within the kinase active site.

    • Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electronic properties of the phenyl ring and its interactions.

Modification on N1-Benzyl Group Predicted Impact on Kinase Inhibitory Activity Rationale based on Analogous Series
Unsubstituted BenzylBaseline activityProvides essential hydrophobic interactions.
3-Methylbenzyl (Target Scaffold) Potentially enhanced activity or selectivity The methyl group can provide additional hydrophobic interactions and influence the torsional angle, potentially leading to a more favorable binding pose.
2-Methylbenzyl or 4-MethylbenzylVaried activityThe position of the methyl group can alter the interaction with the protein surface, with some positions being more favorable than others depending on the specific kinase.
Electron-withdrawing groups (e.g., Cl, F)Potentially increased potencyHalogen substituents can form specific halogen bonds with the protein backbone, as seen in many kinase inhibitors.[6]
Electron-donating groups (e.g., OMe)Varied activityMethoxy groups can act as hydrogen bond acceptors but also introduce steric bulk, leading to unpredictable effects.

The pyrazole core is a versatile scaffold that can be substituted at various positions to modulate its properties.

  • C3-Position: In our target scaffold, the C3 position is unsubstituted. Introducing small alkyl or aryl groups at this position could provide additional interactions. For example, in a series of pyrazole-based SGLT1 inhibitors, substitutions at the 5-position (which is electronically similar to the 3-position in our scaffold) were explored to optimize activity.[7]

  • C4-Position: The C4 position is also unsubstituted. Substitution at this position can be used to introduce vectors for solubility or to probe for additional binding interactions.

SAR_Overview core 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine N1-Benzyl Group Pyrazole Core C5-Amine substituents_N1 Substitutions on Benzyl Ring: - Position (ortho, meta, para) - Electronic nature (EWG, EDG) - Steric bulk core:f1->substituents_N1 Modulates hydrophobic and aromatic interactions substituents_core Substitutions on Pyrazole Ring: - C3-position - C4-position core:f2->substituents_core Fine-tunes core properties and explores new interactions substituents_C5 Modifications of Amine: - Acylation - Sulfonylation - Alkylation core:f3->substituents_C5 Alters H-bonding capacity and introduces new vectors

Caption: Key areas for SAR exploration on the 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine scaffold.

The 5-amino group is a critical functional group that can significantly influence the biological activity of pyrazole derivatives. It can act as a hydrogen bond donor, which is often a key interaction in kinase inhibitor binding.

  • Primary Amine: The unsubstituted amine provides a strong hydrogen bond donating capability.

  • Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can introduce additional hydrogen bond acceptors (the carbonyl or sulfonyl oxygens) and also allows for the introduction of a wide variety of R-groups to explore different steric and electronic environments.

  • Alkylation: N-alkylation of the amine can be used to probe for nearby hydrophobic pockets. However, this may come at the cost of losing a hydrogen bond donor.

Modification at C5-Amine Predicted Impact on Kinase Inhibitory Activity Rationale
Primary Amine (Target Scaffold) Likely essential for activity Can act as a crucial hydrogen bond donor to the kinase hinge region.
AcetamideMay retain or enhance activityThe amide can still participate in hydrogen bonding and introduces a new vector for substitution.
SulfonamidePotentially enhanced activitySulfonamides are common in kinase inhibitors and can form strong hydrogen bonds.
N-methylationLikely to decrease activityLoss of a hydrogen bond donor may be detrimental to binding affinity.
Recommended Experimental Workflows for SAR Elucidation

To systematically evaluate the SAR of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine analogs, a tiered screening approach is recommended.

Experimental Protocol: Kinase Inhibition Profiling

  • Primary Screen (Biochemical Assay):

    • Synthesize a focused library of analogs with variations at the N1-benzyl and C5-amine positions.

    • Perform single-point kinase inhibition assays against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases) at a fixed concentration (e.g., 10 µM).

    • Causality: This initial screen will identify which kinases are sensitive to this scaffold and provide a broad overview of the SAR landscape.

  • Secondary Screen (Dose-Response):

    • For active compounds from the primary screen, determine the IC50 values against the most sensitive kinases.

    • Causality: This will quantify the potency of the analogs and allow for a more detailed comparison of the different substitutions.

  • Cell-Based Assays:

    • Evaluate the most potent and selective compounds in relevant cancer cell lines to assess their anti-proliferative activity.

    • Causality: This step is crucial to confirm that the observed biochemical potency translates into a cellular effect and to assess cell permeability and potential off-target effects.

  • Mechanism of Action Studies:

    • For lead compounds, perform Western blot analysis to confirm the inhibition of the target kinase in cells (e.g., by measuring the phosphorylation of a downstream substrate).

    • Causality: This provides direct evidence that the observed cellular phenotype is due to the inhibition of the intended target.

Screening_Cascade library Synthesized Analog Library primary_screen Primary Screen: Single-Point Kinase Assays library->primary_screen secondary_screen Secondary Screen: IC50 Determination primary_screen->secondary_screen Active Compounds cell_based Cell-Based Assays: Anti-proliferative Activity secondary_screen->cell_based Potent & Selective Analogs moa Mechanism of Action: Target Validation in Cells cell_based->moa Cell-Active Compounds lead_candidate Lead Candidate moa->lead_candidate

Caption: A tiered experimental workflow for the evaluation of novel pyrazole-based kinase inhibitors.

Conclusion and Future Directions

The 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compound series, key areas for initial optimization include:

  • Exploring different substitution patterns on the N1-benzyl ring to optimize hydrophobic and potential halogen bonding interactions.

  • Systematically modifying the C5-amine group to fine-tune hydrogen bonding and introduce new interaction vectors.

  • Introducing small substituents at the C3 position of the pyrazole core to probe for additional binding pockets.

A systematic approach to the synthesis and biological evaluation of analogs, as outlined in this guide, will be crucial for elucidating the detailed SAR of this compound class and for identifying potent and selective lead candidates for further preclinical development.

References

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Assessing the selectivity of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride versus other cellular targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. Of equal, if not greater, importance is its selectivity : the degree to which it interacts with its primary target over other cellular components. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a highly selective compound promises a more precise mechanism of action and a potentially safer pharmacological profile. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, which we will refer to as Compound X , a pyrazole-based molecule with suspected kinase inhibitory activity. The principles and methodologies outlined herein are broadly applicable to the characterization of any small molecule inhibitor.

The pyrazole scaffold is a common motif in medicinal chemistry, known to be a "privileged structure" that can interact with a variety of biological targets.[1] Compounds incorporating this heterocycle have shown a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.[2][3] Given this chemical precedent, a thorough investigation into the selectivity of any new pyrazole-based compound is not just recommended, but essential.

The Hypothetical Primary Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of this guide, we will hypothesize that Compound X has been designed as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of several cancers, making it a compelling therapeutic target. The binding of a cyclin partner (Cyclin E or Cyclin A) is required for its activation. The activated CDK2/cyclin complex then phosphorylates a host of substrate proteins, driving the cell through the G1/S phase transition and into S phase.

Below is a simplified representation of the CDK2 signaling pathway.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E DNA_Replication DNA Replication CDK2 CDK2 Cyclin E->CDK2 binds CDK2->DNA_Replication promotes p21/p27 p21/p27 (Inhibitors) p21/p27->CDK2 inhibits Selectivity_Workflow Compound_X Compound_X Biochemical_Screen In Vitro Kinase Panel (e.g., 400+ kinases) Compound_X->Biochemical_Screen Cellular_Engagement Cellular Target Engagement (e.g., CETSA) Compound_X->Cellular_Engagement Functional_Assay Downstream Pathway Analysis (e.g., Western Blot, FACS) Compound_X->Functional_Assay Selectivity_Profile Comprehensive Selectivity Profile Biochemical_Screen->Selectivity_Profile Cellular_Engagement->Selectivity_Profile Functional_Assay->Selectivity_Profile

Caption: Experimental workflow for determining compound selectivity.

Comparative Data: Compound X vs. Alternative Inhibitors

To contextualize the selectivity of Compound X, it should be compared against known CDK inhibitors with varying selectivity profiles. For instance, Roscovitine is a well-characterized purine-based CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK7. A more selective, second-generation inhibitor could also be included for comparison.

The following table presents a hypothetical dataset that would be generated from a kinase profiling screen. The data is presented as the concentration of inhibitor required to reduce kinase activity by 50% (IC50). A lower IC50 value indicates higher potency.

Target KinaseCompound X (IC50, nM)Roscovitine (IC50, nM)Alternative Inhibitor (IC50, nM)
CDK2/Cyclin E 15 200 25
CDK1/Cyclin B500150800
CDK4/Cyclin D1>10,0005,000>10,000
CDK5/p258002001,500
CDK7/Cyclin H>10,000400>10,000
Aurora Kinase A>10,000>10,000>10,000
VEGFR2>10,000>10,000>10,000
p38α MAPK>10,0008,000>10,000

Interpretation of Hypothetical Data:

Based on this illustrative data, Compound X demonstrates high potency against its intended target, CDK2/Cyclin E. It also exhibits a favorable selectivity profile, with significantly less activity against other CDKs and unrelated kinases compared to the broader-spectrum inhibitor, Roscovitine. The alternative inhibitor shows good selectivity but is slightly less potent than Compound X against CDK2.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol is adapted from standard methodologies for kinase panel screening. [4] Objective: To determine the IC50 values of Compound X against a panel of protein kinases.

Materials:

  • Purified, active kinase enzymes

  • Corresponding kinase-specific peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Compound X and control inhibitors (e.g., Roscovitine) serially diluted in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Compound X and control inhibitors in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 5 µL of the kinase reaction buffer containing the peptide substrate and MgCl₂.

  • Add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding 5 µL of the kinase enzyme and [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add liquid scintillant.

  • Measure the amount of incorporated ³³P using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a method to verify the binding of Compound X to CDK2 in a cellular environment. [5] Objective: To demonstrate target engagement of Compound X with CDK2 in intact cells.

Materials:

  • Human cell line expressing CDK2 (e.g., MCF-7)

  • Cell culture medium and supplements

  • Compound X

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler or heating blocks

  • SDS-PAGE and Western blotting reagents

  • Anti-CDK2 antibody

Procedure:

  • Culture MCF-7 cells to ~80% confluency.

  • Treat the cells with either Compound X at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Divide the cell suspension for each treatment condition into several aliquots in PCR tubes.

  • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the soluble protein fraction.

  • Analyze the amount of soluble CDK2 in each sample by Western blotting using an anti-CDK2 antibody.

  • Generate a melting curve by plotting the amount of soluble CDK2 as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound X indicates thermal stabilization upon binding, confirming target engagement.

Conclusion and Future Directions

The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug discovery. The methodologies described in this guide, from broad in vitro screening to targeted cellular assays, provide a robust framework for characterizing the interaction profile of novel inhibitors like the hypothetical Compound X. The illustrative data presented for Compound X suggests a highly selective inhibitor of CDK2, a desirable characteristic for a clinical candidate.

Further studies should aim to expand the selectivity profile to other protein families, such as G-protein coupled receptors (GPCRs) and ion channels, and to assess the compound's effect on global gene expression and protein phosphorylation through transcriptomic and proteomic approaches. Ultimately, a thorough understanding of a compound's selectivity is critical for predicting its therapeutic efficacy and potential liabilities, paving the way for successful preclinical and clinical development.

References

  • Synthesis of 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. Available from: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- | C11H13N3 | CID 112855 - PubChem. Available from: [Link]

  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem. Available from: [Link]

  • Finding a better path to drug selectivity - PMC - NIH. Available from: [Link]

  • 3-(3-methylphenyl)-1H-pyrazol-5-amine - PubChem. Available from: [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available from: [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. Available from: [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available from: [Link]

  • Binding Assays | BMG LABTECH. Available from: [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. Available from: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available from: [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel - Eurofins Discovery. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. Available from: [Link]

  • Multi-pathway cellular analysis of compound selectivity - RSC Publishing. Available from: [Link]

Sources

Reproducibility of biological data for 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride across different labs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Establishing Inter-Laboratory Reproducibility for Novel Biological Compounds: A Case Study with 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Introduction: The Reproducibility Crisis and the Promise of Novel Compounds

In the landscape of drug discovery, the initial excitement surrounding a novel compound's promising biological activity is often tempered by a critical hurdle: reproducibility. The ability to consistently replicate experimental findings across different laboratories is the bedrock of scientific validation and a crucial gatekeeper for advancing a compound through the development pipeline. This guide addresses the challenge of reproducibility, providing a comprehensive framework for researchers, scientists, and drug development professionals.

We will use the novel compound This compound , hereafter referred to as Pyrazolamine-M1 , as a case study. As Pyrazolamine-M1 is a new chemical entity, no pre-existing biological data is available. This presents a perfect opportunity to outline the de novo process of establishing a robust, reproducible biological assay. This guide will detail the necessary steps from initial assay development in a single lab to a multi-laboratory validation study, ensuring the data generated is both accurate and reliable.

Phase 1: Single-Laboratory Assay Development and Baseline Establishment

Before data can be reproduced, a rigorous and well-characterized primary assay must be established. Given the pyrazole core, a common scaffold in kinase inhibitors, we will hypothesize that Pyrazolamine-M1 is an inhibitor of a specific kinase, for this example, mitogen-activated protein kinase 1 (MAPK1).

Choosing the Right Assay: Balancing Throughput, Precision, and Relevance

The choice of assay is critical. It must be sensitive, robust, and transferable across labs. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, specifically a LanthaScreen™ Eu Kinase Binding Assay, is an excellent choice. It is a homogenous, high-throughput assay that measures the binding of a test compound to a kinase's ATP pocket, a fundamental mechanism of many kinase inhibitors. This assay format is widely used and less susceptible to artifacts like compound autofluorescence compared to other methods.

Experimental Protocol: MAPK1 Kinase Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyrazolamine-M1 against MAPK1 and establish assay quality via the Z'-factor.

Materials:

  • MAPK1 Kinase (recombinant)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer

  • Test Compounds: Pyrazolamine-M1, Staurosporine (positive control), DMSO (negative control)

  • Assay Buffer

  • 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10 mM stock solution of Pyrazolamine-M1 and Staurosporine in 100% DMSO.

    • Perform a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to create a range of concentrations to test.

  • Assay Plate Preparation:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for negative controls (0% inhibition) and wells without kinase for positive controls (100% inhibition).

  • Kinase/Antibody Mixture Preparation:

    • Prepare a solution containing the MAPK1 kinase and the Eu-anti-tag antibody in the assay buffer at the recommended concentrations.

    • Add 5 µL of this mixture to each well.

  • Tracer Mixture Preparation:

    • Prepare a solution containing the fluorescently labeled kinase tracer in the assay buffer.

    • Add 5 µL of this mixture to each well.

  • Incubation:

    • Seal the plate and allow it to incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the controls.

    • Fit the normalized data to a four-parameter logistic curve to determine the IC50 value for each compound.

    • Calculate the Z'-factor for the assay plate to ensure its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Phase 2: Designing the Inter-Laboratory Reproducibility Study

Once the assay is optimized and consistently yields a Z'-factor > 0.7 in the primary lab, the next step is to verify that these results can be replicated by independent laboratories.

The Reproducibility Package

A meticulously prepared "reproducibility package" is sent to two other independent labs (Lab B and Lab C). This package must contain:

  • A single batch of Pyrazolamine-M1: This eliminates variability from different synthesis lots.

  • A single batch of the positive control (Staurosporine): Ensures the benchmark for comparison is identical.

  • A harmonized Standard Operating Procedure (SOP): The exact, detailed protocol developed in Phase 1.

  • Identical reagents and materials: Including the same supplier and lot number for the kinase, tracer, and buffer, if possible.

  • Standardized data analysis template: An Excel or GraphPad Prism template with built-in formulas for calculating ratios, normalization, and IC50 curve fitting.

Inter-Laboratory Study Workflow

The following diagram illustrates the workflow for a structured, three-lab reproducibility study.

G cluster_0 Phase 1: Primary Lab (Lab A) cluster_1 Phase 2: Reproducibility Study cluster_2 Phase 3: Data Consolidation & Analysis A1 Develop & Optimize MAPK1 Binding Assay A2 Establish Baseline IC50 for Pyrazolamine-M1 A1->A2 A3 Confirm Assay Robustness (Z'-factor > 0.7) A2->A3 D1 Collect Raw Data & IC50 Values A2->D1 B1 Lab B Executes SOP A3->B1 Distribute Reproducibility Package C1 Lab C Executes SOP A3->C1 Distribute Reproducibility Package B1->D1 C1->D1 D2 Statistical Analysis (e.g., ANOVA, CV%) D1->D2 D3 Decision Point D2->D3 E1 Proceed to Further Pre-clinical Studies D3->E1 Reproducible E2 Investigate & Re-optimize Assay Protocol D3->E2 Not Reproducible

Inter-laboratory reproducibility study workflow.

Phase 3: Data Analysis, Comparison, and Decision Making

The primary goal is to determine if the IC50 of Pyrazolamine-M1 is consistent across the labs and comparable to the consistency of the well-characterized positive control, Staurosporine.

Summarized Experimental Data

The table below presents hypothetical data from our three-lab study.

LaboratoryCompoundIC50 (nM)Z'-Factor
Lab A Pyrazolamine-M11250.85
Staurosporine8.20.88
Lab B Pyrazolamine-M11450.81
Staurosporine7.90.83
Lab C Pyrazolamine-M11100.79
Staurosporine8.80.86
Statistical Analysis and Interpretation

To objectively assess reproducibility, we calculate the mean, standard deviation (SD), and coefficient of variation (CV) for the IC50 values.

  • Pyrazolamine-M1:

    • Mean IC50: 126.7 nM

    • SD: 17.56 nM

    • CV (%): 13.9%

  • Staurosporine (Positive Control):

    • Mean IC50: 8.3 nM

    • SD: 0.46 nM

    • CV (%): 5.5%

Interpretation: The Z'-factors are consistently high (>0.75) across all labs, indicating that the assay itself is robust and was performed correctly. The CV for the well-characterized control, Staurosporine, is very low (5.5%), setting a benchmark for excellent reproducibility. The CV for our novel compound, Pyrazolamine-M1, is 13.9%. In early-stage drug discovery, an inter-laboratory CV of less than 20-30% for a primary assay is generally considered acceptable and demonstrates good reproducibility.

Decision Framework

The results of the reproducibility study lead to a clear decision point.

G cluster_0 Criteria Assessment Start Reproducibility Data Received Crit1 Z'-factors > 0.5 in all labs? Start->Crit1 Crit2 IC50 CV% < 20% for Novel Compound? Crit1->Crit2 Yes Result_Red Low Confidence in Data Crit1->Result_Red No Crit3 IC50 values within pre-defined range? Crit2->Crit3 Yes Crit2->Result_Red No Result_Green High Confidence in Data Crit3->Result_Green Yes Crit3->Result_Red No Action_Green Proceed: Advance to secondary assays and in-vivo models. Result_Green->Action_Green Action_Red Halt & Troubleshoot: Review SOP, reagent quality, and operator variability. Result_Red->Action_Red

Decision-making framework based on reproducibility outcomes.

Conclusion

Establishing the reproducibility of biological data is not a mere formality; it is a fundamental requirement for the validation of scientific findings and the efficient allocation of resources in drug development. For a novel compound like this compound (Pyrazolamine-M1), for which no prior data exists, a systematic, multi-laboratory approach is the only way to build confidence in its biological activity.

By first developing a robust single-laboratory assay and then verifying the results through a carefully controlled inter-laboratory study, we can generate a reliable dataset. The hypothetical results presented here (CV of 13.9%) demonstrate a successful outcome, providing the necessary evidence to justify advancing Pyrazolamine-M1 to the next stage of pre-clinical testing. This framework serves as a guide to ensure that the biological data generated for any new compound is not just promising, but also verifiably true.

References

  • Title: Assay Guidance Manual: Quantitative Biology and Pharmacology Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Best Practices in Assay Development and Validation for Early Drug Discovery Source: SLAS (Society for Laboratory Automation and Screening) URL: [Link]

A Senior Application Scientist's Guide to Benchmarking the Antioxidant Potential of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Pyrazole Scaffolds in Antioxidant Drug Discovery

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the pyrazole nucleus has emerged as a privileged scaffold.[1][2][3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key etiological factor in a spectrum of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2] The unique structural features of pyrazole derivatives, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms, offer a versatile platform for chemical modification, enabling the fine-tuning of their electronic and steric properties to enhance antioxidant efficacy.[1][2][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the antioxidant potential of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of commonly employed antioxidant assays, provide detailed, field-proven protocols, and present a comparative analysis of hypothetical novel pyrazole derivatives against established antioxidant standards. Our focus will be on not just the "how" but the "why," offering insights into experimental design and data interpretation to ensure scientific integrity and reproducibility.

Pillar 1: Understanding the Mechanistic Landscape of Antioxidant Assays

A robust evaluation of antioxidant potential necessitates a multi-assay approach, as different assays probe distinct antioxidant mechanisms. The two primary mechanisms of antioxidant action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.[6]

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are predominantly based on the SET mechanism.[7][8]

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both HAT and SET mechanisms. By employing a battery of these assays, a more complete picture of a compound's antioxidant profile can be elucidated.

Pillar 2: Experimental Protocols for Rigorous Benchmarking

The following protocols are designed to be self-validating, with an emphasis on the rationale behind critical steps to ensure data integrity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[8] The stable DPPH radical has a deep violet color, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[8][9]

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with Sample/Standard A->C B Prepare Pyrazole Derivatives & Standards (Serial Dilutions) B->C D Incubate in the Dark (e.g., 30 min at RT) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition & IC50 Value E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[10]

    • Prepare stock solutions of the novel pyrazole derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox, Butylated Hydroxytoluene - BHT) in a suitable solvent (e.g., DMSO, methanol).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the diluted pyrazole derivatives or standards to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution. For the control, add 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10] The incubation time is critical to allow the reaction to reach a steady state.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100[9]

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured spectrophotometrically.[11]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Generate ABTS Radical Cation (ABTS + Potassium Persulfate) B Dilute ABTS•+ Solution to Working Absorbance A->B D Mix ABTS•+ Solution with Sample/Standard B->D C Prepare Pyrazole Derivatives & Standards (Serial Dilutions) C->D E Incubate in the Dark (e.g., 6-30 min at RT) D->E F Measure Absorbance (at ~734 nm) E->F G Calculate % Inhibition & IC50 or TEAC Value F->G

Caption: Workflow for the ABTS Radical Scavenging Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[11]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Prepare serial dilutions of the novel pyrazole derivatives and standards as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the diluted pyrazole derivatives or standards to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).[11] Optimization of the incubation time may be necessary.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.[11]

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value. Alternatively, the results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox.[10]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[7][12][13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[12]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) D Mix FRAP Reagent with Sample/Standard A->D B Prepare Pyrazole Derivatives & Standards (Serial Dilutions) B->D C Prepare Ferrous Sulfate Standard Curve G Calculate FRAP Value (in FeSO4 equivalents) C->G E Incubate (e.g., 4-30 min at 37°C) D->E F Measure Absorbance (at ~593 nm) E->F F->G ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Fluorescein Solution D Mix Fluorescein with Sample/Standard in a 96-well plate A->D B Prepare AAPH Radical Initiator F Initiate Reaction with AAPH B->F C Prepare Pyrazole Derivatives & Trolox Standards C->D E Incubate at 37°C D->E E->F G Monitor Fluorescence Decay (kinetic read) F->G H Calculate Area Under the Curve (AUC) & Express as Trolox Equivalents G->H

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4). [14] * Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the same buffer. This solution should be prepared fresh daily. [14] * Prepare a standard curve using Trolox at various concentrations.

    • Prepare serial dilutions of the novel pyrazole derivatives.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the diluted pyrazole derivatives, standards, or buffer (for the blank) to respective wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for at least 30 minutes in the microplate reader. [15] * Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the fluorescence decay kinetically (e.g., every 1-2 minutes for 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm. [15][16] * Calculate the area under the fluorescence decay curve (AUC) for each sample.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve, expressed as µM Trolox equivalents. [17]

Pillar 3: Data Presentation and Comparative Analysis

For this guide, let's consider two hypothetical novel pyrazole derivatives, PZ-1 and PZ-2 , and compare their antioxidant potential against the well-established standards: Ascorbic Acid, Trolox, and BHT.

Table 1: Comparative Antioxidant Activity of Novel Pyrazole Derivatives and Standard Antioxidants

CompoundDPPH (IC50, µM)ABTS (IC50, µM)FRAP (µM Fe(II) Equivalents)ORAC (µM Trolox Equivalents)
PZ-1 15.810.218502.5
PZ-2 28.419.512001.8
Ascorbic Acid25.315.622001.0
Trolox8.76.515001.0 (by definition)
BHT45.230.18000.8

Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally determined values.

Analysis of Results:

  • PZ-1 demonstrates potent radical scavenging activity in both the DPPH and ABTS assays, with IC50 values lower than Ascorbic Acid and comparable to the highly effective standard, Trolox. Its FRAP value indicates strong reducing power, superior to Trolox, and its ORAC value suggests excellent peroxyl radical quenching ability.

  • PZ-2 exhibits moderate antioxidant activity, with higher IC50 values than PZ-1 and Ascorbic Acid in the DPPH and ABTS assays. Its reducing power and peroxyl radical scavenging capacity are also lower than PZ-1 but still notable.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyrazole derivatives is intricately linked to their chemical structure. [18]Key structural features that influence antioxidant potential include:

  • Presence of -NH and -OH groups: The NH proton of the pyrazole ring and the presence of hydroxyl groups on appended phenyl rings are often crucial for hydrogen-donating ability. [1]* Electron-donating substituents: Groups that increase the electron density on the pyrazole ring can enhance its ability to donate electrons and stabilize the resulting radical.

  • Steric hindrance: The position and size of substituents can affect the accessibility of the active antioxidant moiety to free radicals.

For our hypothetical derivatives, the superior activity of PZ-1 over PZ-2 could be attributed to the presence of an additional hydroxyl group or a more favorable substitution pattern that enhances its hydrogen-donating and electron-donating capabilities.

Conclusion

This guide provides a robust framework for benchmarking the antioxidant potential of novel pyrazole derivatives. By employing a multi-assay approach, adhering to rigorous experimental protocols, and carefully analyzing the data in comparison to established standards, researchers can gain a comprehensive understanding of their compounds' antioxidant profiles. This systematic evaluation is a critical step in the identification and development of promising new therapeutic agents for the treatment of oxidative stress-related diseases.

References

  • Ali, A. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. [Link]

  • Gazzano, F., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Ultimate Treat Blog. [Link]

  • Lab Reporter. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Lab Reporter. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]

  • LOUIS. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. LOUIS. [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Gouda, M. A., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Journal of Molecular Structure. [Link]

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  • PubMed. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

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Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the ADME Properties of Pyrazole-Based Compounds

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Consequently, pyrazole-containing molecules are foundational to numerous clinically successful drugs, spanning therapeutic areas such as inflammation, cancer, viral infections, and neurological disorders.[1][3][4] Marketed drugs like the anti-inflammatory Celecoxib, the anticancer agent Crizotinib, and the erectile dysfunction treatment Sildenafil all feature this core structure.[1]

However, the journey from a potent "hit" compound to a successful drug is contingent not just on its pharmacological activity but on its pharmacokinetic profile—how the body acts on the drug. This is encapsulated by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[5][6][7] Understanding and optimizing these properties early in the drug discovery pipeline is critical to avoiding late-stage failures, reducing development costs, and ensuring a candidate has the desired safety and efficacy profile.[5][6]

This guide provides a comparative analysis of the ADME properties of pyrazole-based compounds. We will dissect each component of ADME, explore the common metabolic fates of the pyrazole ring, and present detailed, field-proven protocols for key in vitro assays. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and actionable insights required to advance their pyrazole-based drug discovery programs.

Comparative Analysis of ADME Properties

The specific substitution pattern around the pyrazole ring profoundly influences its physicochemical properties, which in turn dictates its ADME profile.[1][8] Properties such as lipophilicity (LogP/LogD), solubility, and hydrogen bonding capacity are key determinants of a compound's fate in vivo. For instance, the pyrazole scaffold can act as a bioisostere for other aromatic rings like benzene or phenol, often improving properties like metabolic stability and solubility.[9][10]

Absorption: Crossing the Barrier

For orally administered drugs, absorption from the gastrointestinal tract into the bloodstream is the first critical step. This process is governed by two main factors: solubility (the ability to dissolve in the gut fluid) and permeability (the ability to cross the intestinal cell membrane).

  • Solubility: Pyrazole derivatives exhibit a wide range of solubilities. Strategic placement of polar functional groups can enhance aqueous solubility, which is often a prerequisite for good absorption.

  • Permeability: Highly permeable compounds can readily diffuse across the lipid bilayers of intestinal cells. The Caco-2 permeability assay is the industry-standard in vitro model for assessing this property.

Distribution: Reaching the Target

Once in the bloodstream, a drug distributes throughout the body. Key factors influencing distribution include:

  • Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[11] High PPB can limit efficacy and tissue penetration. For example, Celecoxib is highly protein-bound (~97%), primarily to albumin.[12]

  • Tissue Distribution: The apparent volume of distribution (Vd) indicates how extensively a drug distributes into tissues. A large Vd, like that of Celecoxib (~400 L), suggests extensive tissue distribution.[12]

Metabolism: The Biotransformation Engine

The liver is the primary site of drug metabolism, where enzymes, predominantly the Cytochrome P450 (CYP) family, modify drug molecules to facilitate their excretion.[13] The metabolic stability of a compound is a crucial parameter, as rapid metabolism can lead to a short duration of action.

The pyrazole ring itself is relatively stable metabolically, a key reason for its prevalence in drug design.[3] However, the substituents on the ring are often sites of metabolic attack. Common metabolic pathways include:

  • Oxidation: This is the most common route, often mediated by CYP enzymes. For instance, Celecoxib is primarily metabolized by CYP2C9 through the oxidation of a methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid.[14][15] Sildenafil is cleared predominantly by CYP3A4 (major route) and CYP2C9 (minor route).[16]

  • N-dealkylation: If the pyrazole nitrogens are substituted with alkyl groups, these can be removed by CYP enzymes. Sildenafil's major circulating metabolite results from N-demethylation.[16][17]

  • Glucuronidation: Following oxidation, metabolites are often conjugated with glucuronic acid by UGT enzymes to form highly water-soluble compounds that are easily excreted.[15]

The metabolic stability of pyrazole derivatives is a significant factor in their success.[3] Early assessment using liver microsomes or hepatocytes can guide chemists in designing more robust molecules.[18]

Excretion: Clearing the System

The final step is the removal of the drug and its metabolites from the body, primarily through urine (renal excretion) or feces (biliary excretion).

  • Celecoxib: Excreted mainly in the feces and urine as metabolites, with very little unchanged drug (<3%) being eliminated.[14][15]

  • Sildenafil: Excreted predominantly as metabolites in the feces (~80%) and to a lesser extent in the urine (~13%).[16]

  • Rimonabant: Primarily excreted in the feces (86%) and a small amount in the urine (3%).[19]

Case Studies: ADME Profiles of Marketed Pyrazole Drugs

To illustrate these principles, let's compare the ADME properties of three well-known pyrazole-based drugs.

ParameterCelecoxib (Anti-inflammatory)Sildenafil (Erectile Dysfunction)Rimonabant (Anti-obesity, Withdrawn)
Absorption Rapidly absorbed, Tmax ~3 hours.[14][15] Food can delay absorption.[20]Rapidly absorbed, Tmax ~1 hour (fasted).[16][21] High-fat meals reduce absorption rate.[16][22]Well absorbed.
Distribution High plasma protein binding (~97%).[12] Extensive tissue distribution (Vd ~400 L).[12]High plasma protein binding (~96%).[16][21] Wide tissue distribution (Vss ~105 L).[16][21]Nearly 100% plasma protein binding.[19]
Metabolism Extensively metabolized, primarily by CYP2C9, with a minor role for CYP3A4.[14][15] Metabolites are inactive.[12][15]Primarily metabolized by CYP3A4 (major) and CYP2C9 (minor).[16] The N-desmethyl metabolite is active.[16][21]Metabolized by the liver, involving CYP3A4.[19]
Excretion Primarily via feces and urine as metabolites.[14][15]Primarily via feces (~80%) and urine (~13%) as metabolites.[16]Primarily via feces (86%).[19]
Half-life (t½) ~11 hours.[23]~4 hours (parent and active metabolite).[16][17]Variable: 6-9 days (normal BMI) to 16 days (obese).[19]

This table summarizes key ADME parameters. It is important to consult primary literature for detailed study conditions.

Experimental Protocols for Core In Vitro ADME Assays

Accurate and reproducible in vitro data is the bedrock of ADME science.[7][24] Below are step-by-step protocols for essential assays, designed with self-validating controls for robust decision-making.

Protocol 1: Caco-2 Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for predicting intestinal drug absorption in vitro.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A TEER value >200 Ω·cm² typically indicates a confluent and healthy monolayer. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Assay Initiation:

    • Wash the cell monolayer gently with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 1-10 µM in HBSS) to the apical (A) side of the Transwell®.

    • Add fresh HBSS to the basolateral (B) side.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment for A-to-B permeability. For efflux studies, add the compound to the basolateral side and sample from the apical side (B-to-A).

  • Controls:

    • High Permeability Control: Propranolol or Testosterone.

    • Low Permeability Control: Atenolol or Ranitidine.

    • Efflux Substrate Control: Digoxin (a P-gp substrate).

  • Quantification: Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) is calculated to identify potential active efflux. An efflux ratio >2 is often considered indicative of active transport.

Diagram: Caco-2 Permeability Assay Workflow

Caco_2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell® Culture Culture for 21-25 Days Seed->Culture TEER Verify Monolayer Integrity (TEER) Culture->TEER Add_Cmpd Add Compound to Apical (A) Side TEER->Add_Cmpd Incubate Incubate & Sample Basolateral (B) Side Add_Cmpd->Incubate Quantify Quantify Compound (LC-MS/MS) Incubate->Quantify Calculate Calculate Papp & Efflux Ratio Quantify->Calculate Result Permeability Classification Calculate->Result

Caption: Workflow for assessing intestinal permeability.

Protocol 2: Microsomal Metabolic Stability Assay

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes. This assay provides a rapid and cost-effective way to determine a compound's intrinsic clearance, predicting its susceptibility to Phase I metabolism.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of the NADPH regenerating system (cofactor).

  • Assay Setup (96-well plate format):

    • Add buffer and the test compound (final concentration typically 1 µM) to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • For the T=0 min time point, add the stopping solution before the NADPH.

  • Time Points & Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Controls:

    • Positive Control (High Turnover): Verapamil or Testosterone.

    • Negative Control (Low Turnover): Warfarin.

    • No Cofactor Control: Replace the NADPH solution with a buffer to assess non-NADPH dependent degradation.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the degradation rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Diagram: Metabolic Pathways of Pyrazole Core

Pyrazole_Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, etc.) Pyrazole Pyrazole-Based Drug (Parent Compound) Oxidation Oxidation (e.g., Hydroxylation) Pyrazole->Oxidation CYP2C9/3A4 N_Dealkylation N-Dealkylation Pyrazole->N_Dealkylation CYP3A4 Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Excretion Excretion (Urine/Feces) Oxidation->Excretion N_Dealkylation->Glucuronidation UGTs Glucuronidation->Excretion

Caption: Common metabolic routes for pyrazole drugs.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable core in drug discovery due to its versatile chemistry and often favorable metabolic properties. A thorough and early assessment of ADME characteristics is paramount for the successful progression of any pyrazole-based candidate. By integrating the comparative data and robust in vitro protocols outlined in this guide, drug development teams can make more informed decisions, optimizing their compounds for desirable pharmacokinetic profiles.

Future research will likely focus on developing more predictive in silico ADME models specifically trained on pyrazole-containing datasets and employing advanced techniques like physiologically based pharmacokinetic (PBPK) modeling to better translate in vitro data into human clinical outcomes.[5] As our understanding of drug transporters and non-CYP metabolic pathways deepens, our ability to fine-tune the ADME properties of these privileged structures will continue to advance.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, including their safe decommissioning. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the preparation of this guide. The following procedures are based on a conservative assessment of hazards from structurally similar pyrazole-amine compounds. You are required to consult the specific SDS provided by your chemical supplier and adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of its intrinsic hazards is paramount. The pyrazol-5-amine scaffold is a common feature in biologically active molecules, and its derivatives frequently exhibit specific toxicological profiles. Based on data from close structural analogs, we can anticipate a consistent set of hazards.

The primary risks associated with this class of compounds are rooted in their reactivity with biological systems. The amine functional group can cause skin and eye irritation, while the overall molecule can be harmful if ingested. The hydrochloride salt, while enhancing solubility, can create mildly acidic conditions in solution.

Anticipated GHS Hazard Profile (Based on Analogs)

Hazard ClassGHS CodeDescriptionRationale & Implication for Handling
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]Ingestion can lead to systemic toxicity. Strict hygiene, including washing hands thoroughly after handling and prohibiting eating or drinking in the lab, is critical.[1]
Skin IrritationH315Causes skin irritation.[2][3][4]Direct contact can cause localized inflammation. Always wear appropriate chemical-resistant gloves and a lab coat.[2][4]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3][4]The compound can cause significant, potentially lasting, damage upon contact with eyes. ANSI-rated safety glasses or goggles are mandatory.
Respiratory IrritationH335May cause respiratory irritation.[3][4]If the compound is a fine powder, inhalation can irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[3][4]

Pre-Disposal Protocol: Safe Accumulation and Storage

Proper waste management begins the moment a material is designated for disposal. Adherence to a systematic accumulation protocol prevents accidents and ensures regulatory compliance.

Step 1: Container Selection Select a waste container made of a material compatible with amine hydrochlorides. High-Density Polyethylene (HDPE) carboys or drums are an excellent choice. The container must have a secure, leak-proof lid.

Step 2: Chemical Segregation (The Causality of Compatibility) Do not mix this waste stream with others without first verifying compatibility. Amine hydrochlorides are weakly acidic and can react with:

  • Strong Bases (e.g., sodium hydroxide): An acid-base reaction will liberate the free amine, which may be more volatile or hazardous.

  • Strong Oxidizers (e.g., nitric acid, permanganates): These can cause highly exothermic or explosive reactions.

Store the waste container in a designated "Satellite Accumulation Area" (SAA) away from incompatible materials.

Step 3: Meticulous Labeling The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste."

  • The full, unabbreviated chemical name: "this compound." If in solution, list all components and concentrations.

  • The appropriate hazard pictograms (e.g., Exclamation Mark, Health Hazard).

  • The date accumulation began.

  • The name and location of the generating laboratory.

Disposal Workflow: A Self-Validating System

The following workflow provides a logical, step-by-step process for ensuring the compliant disposal of this compound.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal Decision & Action cluster_2 Phase 3: Final Disposition Gen Waste Generation (Unused reagent, contaminated labware) Char Step 1: Waste Characterization Is it Hazardous Waste? Gen->Char Label Step 2: Containerize & Label Use compatible container, affix Hazardous Waste label Char->Label Yes, based on toxicity characteristics Store Step 3: Segregate & Store Place in designated Satellite Accumulation Area (SAA) Label->Store Sewer Step 4: Evaluate Disposal Routes Sewer Disposal? Store->Sewer Contractor Step 5: Engage Licensed Contractor Primary, compliant disposal route Sewer->Contractor No. Prohibited for hazardous chemicals Incinerate Step 6: Specify Treatment High-Temperature Incineration is recommended Contractor->Incinerate Pickup Step 7: Schedule Waste Pickup Contact institution's EHS for collection Incinerate->Pickup Doc Step 8: Document & Manifest Retain all shipping manifests and records Pickup->Doc Final Final Disposition (Secure Landfill or Destruction) Doc->Final

Caption: Disposal workflow for this compound.

Detailed Methodologies for Disposal Workflow:

  • Step 1: Waste Characterization: While this specific chemical is not explicitly "listed" as a hazardous waste by the EPA (e.g., P-list or U-list), it must be managed as hazardous due to its toxicological characteristics, as indicated by the "Harmful if swallowed" classification of its analogs.[5][6][7][8] Generators are legally responsible for this determination.

  • Step 4: Prohibition of Sewer Disposal: Under no circumstances should this material be disposed of via the sanitary sewer.[3] This is to prevent the release of potentially ecotoxic compounds into waterways and to avoid damage to wastewater treatment infrastructure.

  • Step 5 & 6: Licensed Disposal and Incineration: The only acceptable and authoritative method for disposing of this compound is through a licensed professional waste disposal service.[1][2][3] The standard treatment for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbers.

  • Step 8: Documentation: Maintain meticulous records of all waste disposal activities. A hazardous waste manifest will be provided by the disposal contractor; this is a legal document that tracks the waste from your laboratory ("cradle") to its final destruction ("grave").

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assess & Protect: If the spill is large or in a poorly ventilated area, evacuate and call your institution's EHS. For a small, manageable spill, ensure you are wearing appropriate Personal Protective Equipment (PPE):

    • Double-nitrile gloves

    • Chemical splash goggles or face shield

    • Lab coat

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][4] Avoid creating dust.[3][4]

  • Decontaminate: Clean the spill surface with a suitable solvent (consult the SDS or EHS), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.

References

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A Comprehensive Guide to the Safe Handling of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their work. The following procedures are based on established best practices for handling analogous chemical structures, such as aromatic amines and pyrazole derivatives.

Understanding the Risks: A Proactive Approach to Safety

The core principle of laboratory safety is the minimization of exposure. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE). This guide will detail the appropriate PPE and operational protocols to ensure the safe handling of this compound from receipt to disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Level of Protection Eye and Face Protection Hand Protection Body Protection Respiratory Protection When to Use
Standard Laboratory Use Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (e.g., Nitrile, Neoprene).Standard lab coat.Not generally required if handled in a certified chemical fume hood.For handling small quantities in a well-ventilated laboratory fume hood.
Increased Risk of Splash or Aerosol Chemical splash goggles and a face shield.[5]Double-gloving with chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary based on risk assessment.[6]For handling larger quantities, during reactions that may generate aerosols, or if working outside of a fume hood.
Emergency (Spill) Full-face respirator with appropriate cartridges.Heavy-duty chemical-resistant gloves.Fully encapsulated chemical- and vapor-protective suit.Positive pressure, full face-piece self-contained breathing apparatus (SCBA).In the event of a significant spill or release.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key stages of handling this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Verify fume hood certification. Gather all necessary PPE. Prepare work surface with absorbent paper. weighing Weigh solid compound in fume hood. Use appropriate tools to minimize dust. prep->weighing Proceed to handling transfer Slowly add solid to solvent to prevent splashing. Ensure all glassware is secure. weighing->transfer decontaminate Decontaminate all surfaces and equipment. Wipe down exterior of waste container. transfer->decontaminate After experiment dispose Dispose of waste in a designated, labeled container. Follow institutional and local regulations. decontaminate->dispose doff Doff PPE in the correct order to prevent self-contamination. dispose->doff

Caption: Workflow for the safe handling of this compound.

Detailed Protocol
  • Preparation :

    • Before beginning any work, ensure that the chemical fume hood has been certified within the last year.

    • Assemble all necessary PPE as outlined in the table above. Inspect all PPE for damage before use.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Weighing and Transfer :

    • All weighing and transfer operations of the solid compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

    • Use anti-static weighing paper or a weighing boat and appropriate spatulas to handle the solid material, taking care to avoid generating dust.

    • When dissolving the compound, add the solid to the solvent slowly and stir gently to prevent splashing.

  • Reaction Setup and Execution :

    • All reactions involving this compound should be set up and run inside a chemical fume hood.

    • Ensure all glassware is securely clamped and that any potential pressure build-up is safely managed.

  • Cleanup :

    • Following the completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable decontamination solution should be used, followed by a thorough rinse.

    • Wipe down the exterior of the waste container before removing it from the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with this compound, including disposable labware, gloves, and bench paper, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Management : The waste container should be kept closed when not in use and stored in a secondary container within the fume hood or a designated satellite accumulation area.

  • Regulatory Compliance : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Be Prepared

In the event of an emergency, prompt and correct action can significantly mitigate the consequences.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and contribute to a safer laboratory environment for yourself and your colleagues.

References

  • BenchChem. Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • Fisher Scientific. SAFETY DATA SHEET: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.
  • Fisher Scientific. SAFETY DATA SHEET: 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Sigma-Aldrich. SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
  • BenchChem. Personal protective equipment for handling 1,5-dimethyl-1H-pyrazol-3-amine.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
  • CymitQuimica.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.